Product packaging for NIR-2(Cat. No.:CAS No. 163032-73-3)

NIR-2

Cat. No.: B573561
CAS No.: 163032-73-3
M. Wt: 661.244
InChI Key: SWBDBUAWUNWTAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NIR-2 is a useful research compound. Its molecular formula is C36H45ClN6O4 and its molecular weight is 661.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45ClN6O4 B573561 NIR-2 CAS No. 163032-73-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N6O4.ClH/c1-4-39(5-2)27-11-13-29-31(26-37)30-14-12-28(25-33(30)46-32(29)24-27)40(6-3)17-9-7-8-10-34(43)41-21-18-38(19-22-41)20-23-42-35(44)15-16-36(42)45;/h11-16,24-25H,4-10,17-23H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDBUAWUNWTAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)N4CCN(CC4)CCN5C(=O)C=CC5=O)C=C3O2)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745577
Record name (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163032-73-3
Record name (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N4-(maleimidoethyl)piperazide chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Depths: A Technical Guide to the Advantages of NIR-II over NIR-I Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for deeper, clearer, and more precise biological imaging is relentless. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for in vivo studies, offering non-invasive visualization of complex biological processes. Traditionally, the field has relied on the first near-infrared window (NIR-I, ~700-900 nm). However, a newer frontier, the second near-infrared window (NIR-II, 1000-1700 nm), is demonstrating significant advantages, pushing the boundaries of what is possible in preclinical and translational research.

This in-depth technical guide explores the core advantages of NIR-II over NIR-I imaging, providing quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts and workflows to empower researchers in their pursuit of scientific discovery.

The Fundamental Superiority of Longer Wavelengths

The primary advantages of NIR-II imaging stem from the fundamental interactions of light with biological tissues. As the wavelength of light increases from the NIR-I to the NIR-II region, two key phenomena are significantly reduced: photon scattering and tissue autofluorescence.[1][2][3] This reduction leads to deeper tissue penetration, higher spatial resolution, and a dramatically improved signal-to-background ratio (SBR), enabling the visualization of finer details and deeper structures within living organisms.[4][5]

Advantages_NIR_II_over_NIR_I cluster_NIR_I NIR-I Imaging (700-900 nm) cluster_NIR_II NIR-II Imaging (1000-1700 nm) cluster_Advantages Resulting Advantages NIR_I High Photon Scattering Deeper_Penetration Deeper Tissue Penetration NIR_I->Deeper_Penetration Limited High_Autofluorescence High Tissue Autofluorescence Improved_SBR Improved Signal-to-Background Ratio High_Autofluorescence->Improved_SBR Reduces NIR_II Low Photon Scattering NIR_II->Deeper_Penetration Enables Low_Autofluorescence Low Tissue Autofluorescence Low_Autofluorescence->Improved_SBR Enhances Higher_Resolution Higher Spatial Resolution Deeper_Penetration->Higher_Resolution Improved_SBR->Higher_Resolution

Quantitative Comparison of Imaging Performance

To fully appreciate the benefits of NIR-II imaging, a quantitative comparison of key performance metrics is essential. The following tables summarize the typical performance differences observed between the two windows.

Performance MetricNIR-I Window (700-900 nm)NIR-II Window (1000-1700 nm)Fold Improvement (Approx.)
Tissue Penetration Depth Up to 10 mm[6][7]Up to 3 cm[8]3x
Signal-to-Background Ratio (SBR) Baseline2-10x higher[6][9]2-10x
Spatial Resolution LowerHigher (e.g., apparent vessel width reduced from 430 µm to 210 µm)[9]~2x

Table 1: Comparison of Key Performance Metrics for NIR-I and NIR-II Imaging.

Fluorophore PropertyNIR-I Probes (e.g., ICG, IRDye800CW)NIR-II Probes (e.g., IR-1061, Ag2S QDs)
Quantum Yield Generally higher in their primary emission rangeCan be lower, but new probes show significant improvements
Photostability Variable; ICG is known to have limited photostability[10][11]Generally higher, especially for inorganic and aggregation-induced emission (AIE) probes[12]
Autofluorescence Interference SignificantMinimal[1][3]

Table 2: Comparison of Fluorophore Properties in NIR-I and NIR-II Windows.

Experimental Protocols: A Guide to In Vivo Imaging

The successful implementation of NIR-II imaging requires meticulous experimental design and execution. Below are detailed methodologies for key experiments, providing a framework for researchers entering this field.

General Protocol for In Vivo Small Animal Fluorescence Imaging

This protocol outlines the fundamental steps for performing fluorescence imaging in a mouse model, applicable to both NIR-I and NIR-II modalities with appropriate adjustments to the imaging system.

1. Animal Preparation:

  • House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. For studies involving fluorescent probes that may accumulate in the gut, a low-fluorescence diet is recommended for at least one week prior to imaging to reduce background signal.[12]

  • On the day of imaging, anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone.[2] Confirm proper anesthetic depth by monitoring the respiratory rate and lack of response to a toe pinch.

  • Shave the area of interest to minimize light scattering and absorption by fur.

  • Maintain the animal's body temperature at 37°C using a heating pad integrated into the imaging system's stage.[6]

2. Fluorescent Probe Administration:

  • Prepare the fluorescent probe solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a serum-based solution.

  • The route of administration will depend on the experimental goals. For vascular imaging, a tail vein injection is common. For tumor imaging, intravenous or intraperitoneal injections are typically used.

  • The concentration and volume of the injected probe should be optimized for each specific agent and application. A typical injection volume for a mouse is 100-200 µL.[2]

3. Image Acquisition:

  • Place the anesthetized mouse on the imaging stage in a supine or prone position, depending on the target organ.

  • For NIR-I Imaging:

    • Select the appropriate excitation light source (e.g., 670 nm or 780 nm laser).[13]

    • Choose an emission filter that captures the peak fluorescence of the NIR-I probe (e.g., 850 +/- 12 nm bandpass filter).[13]

  • For NIR-II Imaging:

    • Utilize an excitation source in the NIR-I range (e.g., 785 nm, 808 nm, or 980 nm laser).[5][8]

    • Employ a long-pass filter to collect the NIR-II emission (e.g., 1000 nm, 1100 nm, or 1300 nm long-pass filter).[5][14]

  • Set the imaging parameters, including exposure time, camera gain, and field of view. These will need to be optimized to achieve a good signal-to-noise ratio without saturating the detector.[8]

  • Acquire a series of images at different time points post-injection to monitor the biodistribution and clearance of the probe.[2]

4. Data Analysis:

  • Use appropriate software to analyze the acquired images.

  • Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region.[15]

  • Quantify the fluorescence intensity within the ROIs.

  • Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) to assess the imaging contrast.[15]

Experimental_Workflow_In_Vivo_Imaging Animal_Prep 1. Animal Preparation (Anesthesia, Shaving) Probe_Admin 2. Fluorescent Probe Administration Animal_Prep->Probe_Admin Imaging 3. Image Acquisition (NIR-I or NIR-II System) Probe_Admin->Imaging Data_Analysis 4. Data Analysis (ROI, SBR/TBR) Imaging->Data_Analysis

Protocol for Imaging Tumor Angiogenesis Targeting the VEGF Pathway

A key application of NIR imaging in drug development is the visualization of tumor angiogenesis, often by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[16][17]

1. Probe Synthesis and Preparation:

  • Synthesize or obtain a fluorescent probe conjugated to a ligand that targets the VEGF receptor (VEGFR), such as a modified VEGF protein or a specific antibody.[16]

  • An example is the site-specific biotinylation of an Avi-tagged VEGF121 protein, which can then be complexed with streptavidin-conjugated NIR fluorophores.[16]

2. Animal Model:

  • Utilize a tumor-bearing mouse model. This can be achieved by subcutaneously or orthotopically implanting cancer cells that are known to induce angiogenesis.

3. Imaging Procedure:

  • Follow the general protocol for in vivo imaging as described above.

  • Administer the VEGF-targeted probe intravenously.

  • Acquire images at various time points (e.g., 1, 4, 24, and 48 hours post-injection) to observe the accumulation of the probe at the tumor site.

4. Signaling Pathway Context:

  • The VEGF ligand binds to its receptor (VEGFR) on the surface of endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.[15][18] Visualizing the localization of the probe provides a surrogate measure of VEGFR expression and angiogenic activity.

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Proliferation Cell Proliferation Gene Expression Ras_MAPK->Proliferation Migration_Survival Cell Migration & Survival PI3K_AKT->Migration_Survival

The Future of In Vivo Imaging is in the Second Window

The transition from NIR-I to NIR-II imaging represents a significant leap forward for in vivo research. The inherent physical advantages of longer wavelengths translate into tangible benefits for researchers, enabling the visualization of biological processes with unprecedented depth and clarity. As new NIR-II fluorophores with improved quantum yields and targeting specificities are developed, and as imaging systems become more sensitive and accessible, the adoption of NIR-II imaging is poised to accelerate, driving innovation in basic science, drug discovery, and clinical translation. This guide provides a foundational understanding for researchers looking to harness the power of NIR-II imaging to illuminate the complexities of biology and disease.

References

A Deep Dive into Second Near-Infrared Fluorescence Imaging: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of in vivo fluorescence imaging is undergoing a significant transformation with the advent of second near-infrared (NIR-II) technology. Operating within the 1000-1700 nm spectral window, NIR-II fluorescence imaging offers unprecedented penetration depth, enhanced spatial resolution, and a higher signal-to-background ratio compared to traditional visible and first near-infrared (NIR-I) imaging. These advantages are primarily due to the reduced photon scattering and minimal tissue autofluorescence at these longer wavelengths, opening up new avenues for preclinical research and clinical applications.[1][2][3] This guide provides a comprehensive overview of the core principles of NIR-II fluorescence imaging, detailing the various classes of fluorophores, experimental methodologies, and the underlying instrumentation.

Core Principles: The NIR-II Advantage

The superiority of NIR-II imaging stems from the optical properties of biological tissues in this spectral range. As the wavelength of light increases beyond the NIR-I window (700-900 nm), both light scattering by tissues and autofluorescence from endogenous fluorophores decrease significantly.[4][5] This reduction in background noise is a key factor in achieving a higher signal-to-background ratio, enabling the visualization of deeper structures with remarkable clarity.[6] The deeper tissue penetration, which can reach up to the centimeter level, allows for non-invasive imaging of organs and physiological processes that were previously inaccessible with optical methods.[7][8]

A Diverse Palette of NIR-II Fluorophores

The development of bright and photostable fluorophores is central to the advancement of NIR-II imaging. Several classes of nanomaterials and organic dyes have been engineered to emit in this long-wavelength region, each with its unique set of properties.

Inorganic Nanomaterials
  • Quantum Dots (QDs): These semiconductor nanocrystals exhibit size-tunable fluorescence emission and high quantum yields.[9] Silver sulfide (Ag₂S) QDs are particularly popular due to their low toxicity and emission in the NIR-II window.[10][11]

  • Rare-Earth Doped Nanoparticles (RENPs): Lanthanide-doped nanoparticles offer sharp emission peaks, long luminescence lifetimes, and excellent photostability.[12][13] By carefully selecting the lanthanide ions and the host matrix, their emission can be precisely tuned within the NIR-II range.[14]

  • Single-Walled Carbon Nanotubes (SWCNTs): Semiconducting SWCNTs possess intrinsic fluorescence in the NIR-II region.[15] Their surface can be functionalized to improve biocompatibility and for targeted imaging applications.[16][17][18]

Organic Dyes
  • Small Molecule Dyes: Organic dyes offer advantages such as well-defined chemical structures, rapid clearance from the body, and good biocompatibility.[19] Significant research has focused on developing donor-acceptor-donor (D-A-D) architectures to achieve long-wavelength emission.[20][21]

The following tables summarize the key quantitative properties of these major classes of NIR-II fluorophores.

Fluorophore TypeTypical Excitation (nm)Typical Emission (nm)Quantum Yield (%)Key AdvantagesKey Disadvantages
Quantum Dots (e.g., Ag₂S) 700 - 9801000 - 160010 - 30High brightness, Tunable emissionPotential long-term toxicity
Rare-Earth Doped Nanoparticles 808, 9801000 - 16001 - 20High photostability, Narrow emissionLower quantum yields
Single-Walled Carbon Nanotubes 600 - 800900 - 1400< 1Deep tissue penetration, PhotostableBroad emission, Low quantum yield
Small Molecule Dyes 700 - 8501000 - 13000.5 - 10Good biocompatibility, Fast clearanceLower quantum yields, Photobleaching

Key Experimental Protocols

The successful implementation of NIR-II fluorescence imaging relies on robust and well-defined experimental procedures. Below are detailed methodologies for probe preparation and in vivo imaging.

Synthesis of Ag₂S Quantum Dots

A common method for synthesizing Ag₂S QDs involves a hot-injection approach:

  • Precursor Preparation: Silver nitrate (AgNO₃) and sulfur powder are used as precursors. The sulfur is typically dissolved in oleylamine to form a sulfur-oleylamine solution.

  • Reaction Setup: A three-neck flask is charged with oleylamine and heated under vacuum to remove water and oxygen.

  • Injection: The silver precursor is injected into the hot oleylamine solution under an inert atmosphere (e.g., argon).

  • Growth: The sulfur-oleylamine solution is then rapidly injected into the flask, leading to the nucleation and growth of Ag₂S nanocrystals. The reaction temperature and time are critical parameters for controlling the size and, consequently, the emission wavelength of the QDs.

  • Purification: The resulting QDs are purified by precipitation with ethanol followed by centrifugation.

  • Surface Modification: For biological applications, the hydrophobic oleylamine ligands are exchanged with biocompatible and water-soluble ligands, such as polyethylene glycol (PEG)-thiol, through ligand exchange reactions.

In Vivo NIR-II Fluorescence Imaging in a Mouse Model

This protocol outlines a typical workflow for imaging tumors in a mouse model:

  • Animal Model: Nude mice bearing subcutaneous tumors (e.g., 4T1 breast cancer cells) are commonly used.

  • Probe Administration: A solution of NIR-II probes (e.g., PEGylated Ag₂S QDs) in phosphate-buffered saline (PBS) is administered via intravenous (tail vein) injection. The dosage will depend on the brightness of the probe and the specific application.[22]

  • Anesthesia: The mouse is anesthetized using isoflurane or a similar anesthetic to prevent movement during imaging.[1]

  • Imaging System Setup: The anesthetized mouse is placed on the imaging stage of a dedicated NIR-II imaging system. The system typically consists of a laser excitation source (e.g., 808 nm diode laser), a set of filters to remove scattered excitation light, and a sensitive InGaAs camera for detection in the NIR-II range.[23][24]

  • Image Acquisition: A series of images are acquired at different time points post-injection to monitor the biodistribution and tumor accumulation of the probes.[1][22] Exposure times will vary depending on the probe brightness and tissue depth.

  • Data Analysis: The acquired images are analyzed using imaging software to quantify the fluorescence intensity in regions of interest (e.g., tumor vs. surrounding tissue) to determine the signal-to-background ratio.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and methodologies of NIR-II imaging, the following diagrams, created using the DOT language, visualize key aspects of the technology.

experimental_workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Experiment cluster_imaging Imaging and Analysis synthesis Synthesis of NIR-II Probe functionalization Surface Functionalization (e.g., PEGylation, Targeting Ligand) synthesis->functionalization characterization Characterization (Spectroscopy, DLS, TEM) functionalization->characterization probe_admin Probe Administration (e.g., Intravenous Injection) characterization->probe_admin animal_model Animal Model (e.g., Tumor Xenograft) animal_model->probe_admin anesthesia Anesthesia probe_admin->anesthesia imaging NIR-II Fluorescence Imaging anesthesia->imaging data_acq Data Acquisition (Time-lapse) imaging->data_acq analysis Image Analysis (SBR, Biodistribution) data_acq->analysis

A typical experimental workflow for in vivo NIR-II fluorescence imaging.

imaging_system cluster_excitation Excitation Path cluster_sample Sample Stage cluster_detection Detection Path laser Laser Source (e.g., 808 nm) optics1 Excitation Filter & Optics laser->optics1 sample Anesthetized Animal optics1->sample optics2 Emission Filter (Long-pass >1000 nm) sample->optics2 camera InGaAs Camera optics2->camera computer Computer & Software camera->computer

Logical relationship of components in a NIR-II imaging system.

signaling_pathway probe NIR-II Probe (e.g., RGD-QD) integrin Integrin αvβ3 (on tumor cell surface) probe->integrin Binding fak FAK integrin->fak Activation pi3k PI3K fak->pi3k Activation akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotion

Targeting the integrin signaling pathway with a NIR-II probe.

Conclusion and Future Outlook

Second near-infrared fluorescence imaging represents a paradigm shift in our ability to visualize biological processes in vivo. With its deep tissue penetration and high signal-to-background ratio, NIR-II imaging is poised to accelerate research in oncology, vascular biology, and drug delivery. The continued development of brighter and more biocompatible NIR-II fluorophores, coupled with advancements in imaging instrumentation, will further expand the capabilities of this powerful technology. As the field matures, we can anticipate the translation of NIR-II imaging from preclinical research to clinical diagnostics and image-guided surgery, ultimately improving patient outcomes.

References

Introduction: The Dawn of the Second Near-Infrared Window

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NIR-II Fluorophores for In Vivo Studies

For decades, in vivo fluorescence imaging has been a cornerstone of preclinical research, offering high sensitivity and spatiotemporal resolution without the use of ionizing radiation.[1] However, traditional imaging in the visible (400–700 nm) and first near-infrared (NIR-I, 700–900 nm) windows has been hampered by significant limitations.[2] Light absorption by biological components like hemoglobin and water, coupled with photon scattering and tissue autofluorescence, restricts penetration depth and lowers image clarity.[3][4]

The emergence of imaging in the second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, represents a paradigm shift in optical bioimaging.[5][6] This spectral region offers a unique set of advantages, including markedly reduced photon scattering, minimal tissue autofluorescence, and lower light absorption, which collectively enable deeper tissue penetration (up to several millimeters or even centimeters), higher spatial resolution, and a significantly improved signal-to-background ratio (SBR).[1][3][7][8] These superior properties have established NIR-II imaging as a powerful modality for a range of biomedical applications, from high-resolution anatomical imaging to real-time monitoring of physiological and pathological processes.[5][9] The NIR-II window is sometimes further divided into sub-regions, such as NIR-IIa (1300–1400 nm) and NIR-IIb (1500–1700 nm), which can offer even greater imaging fidelity by avoiding the water absorption peak around 1450 nm.[10][11]

This guide provides a comprehensive technical overview of NIR-II fluorophores, designed for researchers, scientists, and drug development professionals. It covers the core principles, classes of fluorophores, quantitative performance data, experimental protocols, and key applications driving the field forward.

Core Principles of NIR-II Imaging Advantage

The superiority of the NIR-II window for in vivo imaging stems from the fundamental interactions between light and biological tissue. As the wavelength of light increases from the visible to the NIR-II region, photon scattering decreases, and the absorption from endogenous chromophores like hemoglobin is minimized.[3] Furthermore, tissue autofluorescence, a major source of background noise in the visible and NIR-I regions, becomes negligible at these longer wavelengths.[12] This combination of factors is the primary driver for the enhanced performance of NIR-II imaging.

NIR_Advantage cluster_0 Conventional Imaging (Visible & NIR-I) cluster_1 NIR-II Imaging vis_nir1 Visible / NIR-I Light (400-900 nm) high_scatter High Photon Scattering vis_nir1->high_scatter high_absorb High Tissue Absorption vis_nir1->high_absorb high_auto High Autofluorescence vis_nir1->high_auto outcome1 Low Penetration Depth Low SBR high_scatter->outcome1 high_absorb->outcome1 high_auto->outcome1 nir2 NIR-II Light (1000-1700 nm) low_scatter Reduced Photon Scattering nir2->low_scatter low_absorb Low Tissue Absorption nir2->low_absorb low_auto Minimal Autofluorescence nir2->low_auto outcome2 Deep Penetration Depth High SBR & Resolution low_scatter->outcome2 low_absorb->outcome2 low_auto->outcome2

Caption: Logical flow of the NIR-II imaging advantage over conventional imaging.

Classes of NIR-II Fluorophores

A diverse array of materials has been developed to serve as fluorescent probes for the NIR-II window. These can be broadly categorized into organic small molecules, inorganic nanomaterials, and semiconducting polymers.[5][7]

  • Organic Small-Molecule Dyes: These fluorophores are attractive due to their well-defined chemical structures, smaller size, and potential for rapid renal clearance, which is advantageous for clinical translation.[13]

    • Polymethine/Cyanine Dyes: This class includes Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use.[10] While its peak emission is in the NIR-I region (~820 nm), ICG possesses a significant emission tail that extends into the NIR-II window, enabling its use for NIR-II imaging.[10][11][14] Newer cyanine derivatives, such as FD-1080, have been specifically designed with absorption and emission peaks directly in the NIR-II region.[13]

    • Donor-Acceptor-Donor (D-A-D) Structures: These molecules are engineered with an electron-accepting core flanked by electron-donating units. This architecture allows for precise tuning of the emission wavelength into the 900-1600 nm range and has produced high-performance dyes with favorable renal excretion profiles.[11]

    • Aggregation-Induced Emission (AIE) Luminogens: AIEgens are a unique class of fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation.[11] This property can be leveraged for creating bright, biocompatible nanoparticles (AIE-dots) for high-resolution in vivo imaging.[11][15]

  • Inorganic Nanomaterials: These materials often exhibit superior brightness and photostability compared to organic dyes, though their clinical translation faces hurdles related to potential long-term toxicity and complex pharmacokinetics.

    • Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs were among the first materials used for NIR-II imaging, valued for their broad NIR-II fluorescence, large Stokes shift, and high photostability.[7] Surface functionalization is crucial to improve biocompatibility and prevent toxicity.[7][12]

    • Quantum Dots (QDs): QDs are semiconductor nanocrystals whose emission wavelength can be precisely tuned by controlling their size.[14] While many QDs contain heavy metals, raising toxicity concerns, they are powerful tools for research applications due to their brightness and narrow emission bands.[9][14]

    • Rare-Earth Doped Nanoparticles (RENPs): These nanoparticles are doped with lanthanide ions and are characterized by large Stokes shifts, narrow emission peaks, and minimal photobleaching.[7][14] Their properties make them excellent candidates for long-term in vivo tracking and cancer detection.[14]

  • Semiconducting Polymer Nanoparticles (Pdots): Pdots are a newer class of organic fluorescent materials that combine the advantages of conjugated polymers and nanoparticles. They offer broad absorption spectra, high brightness, and excellent photostability, making them effective probes for NIR-II imaging.[7]

Quantitative Data of NIR-II Fluorophores

The performance of a fluorophore is defined by several key photophysical parameters. Brightness, a critical metric for in vivo imaging, is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (QY). A higher brightness value indicates a more efficient probe. The following tables summarize the properties of several representative NIR-II fluorophores.

Table 1: Photophysical Properties of Selected NIR-II Fluorophores

Fluorophore Class Excitation Max (nm) Emission Max (nm) Quantum Yield (QY) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Brightness (ε × QY) Solvent/Medium
ICG Cyanine Dye ~780 ~820 (NIR-I Peak) ~1.3% (in blood) 170,000 2,210 Aqueous
FD-1080 Cyanine Dye 1046 1080 - - - Aqueous
5H5 Small Molecule >1000 1125 2.6% - - -
Flavylium Polymethine Small Molecule >950 >1000 >0.53% 236,000 >1,250 DMSO
4TPE-TB AIEgen ~980 >1300 - 40,000 - Nanoparticles
CH-4T Small Molecule ~808 ~1050 ~4.1% (in FBS) - - Fetal Bovine Serum
IR-26 Cyanine Dye 1052 1079 0.0284% - 0.05% - - DCE / DMSO

| IRFP1032 | Fluorescent Protein | 1008 | 1032 | 0.84% | 4,100,000 | 34,440 | PBS |

Note: QY and ε values can vary significantly based on the solvent, aggregation state, and measurement method. Data compiled from sources.[10][11][13][16][17][18][19]

Table 2: In Vivo Performance and Applications

Fluorophore Type Typical Penetration Depth Signal-to-Background Ratio (SBR) Key Applications
Small Molecule Dyes Several mm to >1 cm High; can exceed 10:1 Angiography, tumor-guided surgery, lymphatic mapping
SWCNTs >1 cm High Vascular imaging, real-time tracking, biosensing
Quantum Dots >1 cm Very High Multispectral imaging, deep-seated tumor detection
RENPs >1 cm High Long-term cell tracking, cancer detection

| AIE-dots | Several mm | Very High | High-resolution cerebrovascular imaging, tumor imaging |

Note: Performance metrics are highly dependent on the specific probe, animal model, tissue type, and imaging instrumentation. Data compiled from sources.[3][8][9][11][20]

Experimental Protocols and Workflows

Successful in vivo NIR-II imaging requires careful planning and execution, from probe selection to data analysis.

Conceptual Workflow for Targeted Imaging

Many advanced applications involve conjugating a NIR-II fluorophore to a targeting ligand, such as an antibody or peptide, to achieve specific accumulation at a site of interest, like a tumor. This enhances the signal from the target tissue relative to the surrounding background.

Targeted_Probe cluster_0 Probe Design & Synthesis cluster_1 In Vivo Application cluster_2 Cellular Interaction probe NIR-II Core Linker (e.g., PEG) Targeting Ligand (e.g., Antibody) binding Specific Binding probe:f2->binding Targets admin Systemic Administration (e.g., IV Injection) circulation Blood Circulation admin->circulation accumulation Target Accumulation (e.g., at Tumor Site) circulation->accumulation EPR Effect & Active Targeting clearance Non-specific Clearance circulation->clearance accumulation->binding cell Cancer Cell Receptor binding->cell:f1

Caption: Conceptual diagram of a targeted NIR-II probe from design to cellular binding.
General Protocol for In Vivo NIR-II Fluorescence Imaging

This protocol provides a generalized methodology for performing NIR-II imaging in a mouse model. Specific parameters should be optimized for each experiment.

1. Animal Preparation:

  • Housing: House animals according to institutional guidelines. For experiments targeting abdominal organs, it is recommended to use a low-fluorescence chlorophyll-free diet for at least one week prior to imaging to minimize autofluorescence from the gastrointestinal tract.[21]

  • Hair Removal: Gently remove fur from the imaging area using a depilatory cream or electric shaver 24 hours before imaging to prevent light absorption and scattering by the hair.

  • Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5% for maintenance). Confirm proper anesthetic depth by pedal reflex. Maintain the animal's body temperature using a heating pad.

2. Fluorophore Administration:

  • Reconstitution: Prepare the NIR-II fluorophore in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. Ensure the final concentration is appropriate for the desired dose.

  • Injection: Administer the probe via a suitable route. For systemic biodistribution and vascular imaging, intravenous (tail vein) injection is common. The volume and dose should be based on the probe's brightness and the animal's weight.

3. Imaging System Setup and Acquisition:

  • Instrumentation: Use an imaging system equipped for NIR-II detection. This typically includes:

    • An excitation light source (e.g., 808 nm or 980 nm laser).[16]

    • Appropriate excitation and emission filters (e.g., a long-pass filter at 1000 nm or 1300 nm).[16]

    • A sensitive NIR-II detector, such as an Indium Gallium Arsenide (InGaAs) camera.[3][14]

  • Animal Positioning: Place the anesthetized animal on the imaging stage.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image if necessary.

    • Begin acquiring images at desired time points post-injection. For dynamic processes like angiography, continuous acquisition (video rate) is required. For biodistribution, images may be taken minutes to days post-injection.

    • Optimize acquisition parameters like exposure time and camera gain to maximize signal without saturation.[22]

4. Data Analysis:

  • Region of Interest (ROI): Use imaging software to draw ROIs around the target tissue (e.g., tumor) and a background area (e.g., adjacent normal tissue).

  • Quantification: Measure the average fluorescence intensity within each ROI.

  • SBR Calculation: Calculate the Signal-to-Background Ratio (SBR) or Tumor-to-Normal tissue Ratio (TNR) by dividing the average intensity of the target ROI by that of the background ROI.[23]

Experimental_Workflow cluster_0 Imaging Acquisition cluster_1 Data Processing prep 1. Animal Preparation (Anesthesia, Hair Removal) admin 2. Probe Administration (e.g., IV Injection) prep->admin setup 3. System Setup (Laser, Filters, InGaAs Camera) admin->setup acquire 4. Image Capture (Set Exposure, Gain) setup->acquire roi 5. ROI Analysis acquire->roi quant 6. Signal Quantification roi->quant sbr 7. SBR Calculation quant->sbr result 8. Biological Interpretation sbr->result

Caption: General experimental workflow for in vivo NIR-II fluorescence imaging.

Applications in Research and Drug Development

The unique capabilities of NIR-II fluorophores have unlocked a wide range of applications, providing unprecedented insights in both basic research and translational medicine.

  • Oncology and Image-Guided Surgery: NIR-II imaging allows for the clear delineation of tumor margins with high SBR, which is critical for complete surgical resection.[7][8] Targeted probes can illuminate tumors that are invisible to the naked eye, guiding surgeons to remove malignant tissue with high precision.[24]

  • Vascular Imaging: The high resolution and deep penetration of NIR-II imaging enable detailed visualization of vascular structures.[7] This is used for non-invasive angiography of cerebral and peripheral vessels, providing dynamic information on blood flow and vascular integrity in models of stroke, trauma, and other diseases.[5][20]

  • Pharmacokinetics and Drug Delivery: By conjugating a therapeutic agent to a NIR-II fluorophore, researchers can non-invasively track its biodistribution, target engagement, and clearance in real-time.[7][9] This provides crucial pharmacokinetic data early in the drug development process, potentially reducing cohort sizes in preclinical studies.[9]

  • Lymphatic System Imaging: NIR-II probes can be used to map lymphatic drainage and identify sentinel lymph nodes, which is vital for cancer staging and surgical planning.[5][11]

  • Theranostics: Certain NIR-II fluorophores can serve dual roles in both diagnosis and therapy.[6] For instance, some materials can convert the absorbed NIR-II light into heat for photothermal therapy (PTT) or generate reactive oxygen species for photodynamic therapy (PDT), enabling a "see and treat" approach.[7]

Challenges and Future Outlook

Despite rapid progress, the field of NIR-II imaging faces several challenges that must be addressed to realize its full clinical potential.

  • Fluorophore Performance: While many bright NIR-II fluorophores exist, there is a continuous need for probes with higher quantum yields, greater photostability, and emission wavelengths further into the NIR-IIb and NIR-IIc/d regions (>1500 nm) for even better imaging performance.[25][26]

  • Biocompatibility and Toxicity: For inorganic nanomaterials, long-term biocompatibility and potential toxicity remain significant concerns that can hinder clinical translation.[12] Developing biodegradable or efficiently cleared nanomaterials is a key area of research.

  • Clinical Translation: The path to regulatory approval is a major hurdle.[14] Currently, ICG is the only clinically approved NIR dye, and significant investment and rigorous preclinical safety and efficacy studies are required to bring new agents into human trials.[10][14]

The future of the field is bright, with ongoing research focused on designing novel molecular structures with optimized optical and pharmacokinetic properties.[12][24] The development of "smart" probes that activate their fluorescence only in the presence of specific biomarkers (e.g., enzymes, pH changes) will further enhance imaging specificity. As imaging hardware, particularly detector technology, continues to improve, the sensitivity and resolution of NIR-II imaging will advance in parallel, promising to make this technology an indispensable tool in the future of medicine and biological research.

References

Core Principles of NIR-II Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to the Fundamental Properties of Near-Infrared II (NIR-II) Emitting Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles and practical applications of near-infrared II (NIR-II) emitting dyes. The unique photophysical properties of these fluorophores, which absorb and emit light in the 1000-1700 nm window, offer significant advantages for deep-tissue in vivo imaging, enabling unprecedented clarity and resolution. This document details the fundamental properties, experimental methodologies for characterization, and key applications of NIR-II dyes, serving as a vital resource for professionals in biomedical research and drug development.

Fluorescence imaging in the NIR-II window (1000-1700 nm) has emerged as a powerful modality for in vivo biological research.[1] Its advantages over traditional visible and first near-infrared (NIR-I, 700-900 nm) imaging are rooted in the reduced interaction of long-wavelength photons with biological tissues.[2][3] Key benefits include:

  • Deeper Tissue Penetration: Light in the NIR-II region experiences significantly lower scattering and absorption by endogenous chromophores like hemoglobin and melanin, allowing for imaging at greater depths within tissues.[3][4]

  • Higher Spatial Resolution: The reduction in photon scattering minimizes image blurring, resulting in sharper, clearer images of deep structures.[1]

  • Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR-II window, leading to a dramatically improved signal-to-background ratio and enhanced sensitivity.[2][5]

These properties make NIR-II imaging an invaluable tool for a range of biomedical applications, including high-resolution mapping of vasculature, tumor delineation, image-guided surgery, and tracking the biodistribution of therapeutics.[6]

Fundamental Photophysical Properties of NIR-II Dyes

The performance of a NIR-II dye is determined by several key photophysical parameters. Understanding these properties is crucial for selecting the appropriate dye for a specific application and for designing new, improved fluorophores.

  • Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values define the wavelengths at which the dye most efficiently absorbs and emits light, respectively. For NIR-II dyes, the emission peak is, by definition, above 1000 nm.

  • Molar Extinction Coefficient (ε): This parameter measures how strongly a dye absorbs light at a specific wavelength. A higher molar extinction coefficient is desirable as it indicates that the dye can be efficiently excited.[7]

  • Fluorescence Quantum Yield (Φ or QY): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While many NIR-II dyes have historically had low quantum yields due to non-radiative decay pathways, recent molecular engineering efforts have led to the development of brighter probes.[8][9]

  • Brightness: The practical brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield (ε × Φ). This value is a critical determinant of the signal intensity in an imaging experiment.

  • Photostability: This refers to a dye's resistance to photochemical degradation upon exposure to excitation light. High photostability is essential for long-term imaging experiments.[10]

  • Stokes Shift: This is the difference in wavelength between the maximum excitation and maximum emission. A large Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, making it easier to separate the fluorescence signal from scattered excitation light.

Molecular Design Strategies

The development of high-performance NIR-II dyes is an active area of research, with several molecular design strategies being employed to optimize their photophysical properties.

  • Donor-Acceptor-Donor (D-A-D) Architecture: This is a widely used strategy for creating NIR-II fluorophores.[3][11] These molecules consist of a central electron-accepting core flanked by electron-donating units, connected by a π-conjugated bridge. By carefully selecting the donor and acceptor moieties, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned to achieve emission in the NIR-II region.[11]

  • Aggregation-Induced Emission (AIE): Many traditional dyes suffer from aggregation-caused quenching (ACQ) in aqueous environments, where intermolecular π–π stacking leads to a loss of fluorescence. AIE luminogens (AIEgens) are a class of molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[10] This property is advantageous for in vivo applications where dyes may aggregate.

  • Lengthening the Polymethine Chain: In cyanine dyes, extending the length of the conjugated polymethine chain is a common method to red-shift the absorption and emission wavelengths into the NIR-II window.[9]

  • Suppressing Intermolecular Interactions: To combat aggregation-caused quenching, strategies such as introducing bulky side groups to create steric hindrance are used. A "planar core + twisted periphery" design, for example, enhances conjugation in the core while preventing detrimental stacking via twisted peripheral rotors.[10]

Quantitative Data of Representative NIR-II Dyes

The following tables summarize the photophysical properties of several common and recently developed NIR-II emitting dyes. It is important to note that quantum yield measurements can vary depending on the reference standard used and the solvent.

Dye Type λ_ex (nm) λ_em (nm) Quantum Yield (%) Molar Extinction Coefficient (M⁻¹cm⁻¹) Reference
Indocyanine Green (ICG)Cyanine~780~820 (NIR-I peak with NIR-II tail)Low in NIR-II2.5 x 10⁵[8]
IRDye800CWCyanine~774~790 (NIR-I peak with NIR-II tail)Low in NIR-II2.4 x 10⁵[8]
CH1055-PEGD-A-D~750~10550.03 (IR26 in DMSO)N/A[12]
FD-1080Cyanine~1000>10800.31 (in water), 5.94 (in FBS)N/A[8]
4TPE-TBAIEgen8131003Moderate4.0 x 10⁴[10]
T-27D-A-D (DPP-based)~808>900 (tail emission)3.4 (as nanoparticles in water)N/A[3]
Pip-TTDT2D-A-D~750~1075LowN/A[11]

Note: Quantum yield values are highly dependent on the measurement conditions and the reference standard used. The values presented here are for comparative purposes and are cited from the respective literature.

Detailed Experimental Protocols

Measurement of Fluorescence Quantum Yield (Absolute Method)

The absolute method for determining fluorescence quantum yield uses an integrating sphere to collect all photons emitted by the sample. This method does not require a reference standard.

Materials and Equipment:

  • Spectrofluorometer equipped with an integrating sphere (e.g., Edinburgh Instruments FLS1000 with QYPro or similar).

  • Optically matched quartz cuvettes with PTFE stoppers.

  • Solvent for dissolving the dye (e.g., ethanol, DMSO, water).

  • The NIR-II dye sample.

Procedure:

  • Sample Preparation:

    • Prepare a blank sample containing only the solvent in a quartz cuvette.

    • Prepare a dilute solution of the NIR-II dye in the same solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[13]

  • Instrument Setup:

    • Install the integrating sphere into the spectrofluorometer.

    • Select an appropriate excitation wavelength based on the dye's absorption spectrum.

    • Set the excitation and emission bandwidths. It is common to use a wider excitation bandwidth and a narrower emission bandwidth.

  • Blank Measurement:

    • Place the cuvette with the blank (solvent only) into the sample holder within the integrating sphere.

    • Perform an emission scan over a range that includes the excitation wavelength and the entire expected emission range of the dye. This measurement captures the scattered excitation light from the solvent.[14]

  • Sample Measurement:

    • Replace the blank cuvette with the cuvette containing the NIR-II dye solution.

    • Perform an emission scan using the exact same instrument parameters as the blank measurement. This scan will measure the unabsorbed scattered excitation light and the fluorescence emission from the sample.[14]

  • Data Analysis:

    • The instrument's software will integrate the area of the scattered excitation peak for both the blank and the sample, as well as the area of the fluorescence emission peak for the sample.

    • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The software typically performs this calculation automatically by comparing the reduction in the scatter peak of the sample relative to the blank (representing absorbed photons) with the integrated emission of the sample.[14]

Photostability Assessment

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for evaluating NIR-II dyes.

Materials and Equipment:

  • Photostability chamber equipped with a combination of cool white fluorescent and near-ultraviolet (UV) lamps.

  • Calibrated radiometer and lux meter.

  • Quartz cuvettes or other suitable sample holders.

  • Aluminum foil.

  • UV-Vis-NIR spectrophotometer or spectrofluorometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the NIR-II dye at a known concentration.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.[15]

  • Exposure Conditions:

    • Place both the test sample and the dark control in the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH Q1B, the total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[16][17]

  • Measurement:

    • At predetermined time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), remove an aliquot of the test sample and the dark control.

    • Measure the absorbance or fluorescence intensity of both samples. The dark control is used to account for any changes not induced by light (e.g., thermal degradation).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (or absorbance) of the light-exposed sample as a function of exposure time.

    • For comparison, the photostability of a well-known dye (like ICG) can be measured under the same conditions.[10] The rate of decay of the signal indicates the photostability of the dye.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for In Vivo NIR-II Imaging

The following diagram illustrates a typical workflow for performing in vivo fluorescence imaging in the NIR-II window using a mouse model.

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging Setup cluster_acq Data Acquisition & Analysis animal_prep Anesthetize Mouse injection Intravenous Injection of Dye animal_prep->injection dye_prep Prepare NIR-II Dye Solution dye_prep->injection mouse Mouse on Heated Stage injection->mouse laser NIR Laser Source (e.g., 808 nm or 980 nm) laser->mouse optics Collection Optics & Filters (e.g., >1000 nm long-pass) mouse->optics camera InGaAs Camera optics->camera acquisition Image Acquisition (Video or Static) camera->acquisition analysis Image Processing & Analysis (e.g., Signal-to-Background Ratio) acquisition->analysis

A typical workflow for in vivo NIR-II fluorescence imaging.
Targeted Imaging of Cell Signaling Pathways

NIR-II dyes can be conjugated to targeting moieties, such as antibodies, peptides, or small molecules, to visualize specific cellular targets and signaling pathways. This is particularly valuable in oncology for identifying tumors that overexpress certain receptors.

Example 1: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in cancer cells. NIR-II dyes conjugated to EGFR-targeting ligands (e.g., anti-EGFR affibodies) can be used to visualize tumors and study the downstream RAS/RAF/MEK/ERK signaling pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR grb2 GRB2 egfr->grb2 Autophosphorylation recruits ligand NIR-II Dye-Ligand (e.g., Anti-EGFR Affibody) ligand->egfr Binding & Dimerization sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation

Targeting the EGFR signaling pathway with a NIR-II dye conjugate.

Example 2: Targeting Integrin Receptors

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and are often overexpressed in tumor vasculature and cancer cells. Cyclic RGD (cRGD) peptides are known to bind with high affinity to certain integrin subtypes. NIR-II dyes conjugated to cRGD can be used for tumor imaging by targeting these receptors.

Integrin_pathway cluster_membrane Cell Membrane / ECM cluster_cytoplasm Cytoplasm cluster_downstream Cellular Response integrin Integrin Receptor ecm ECM integrin->ecm fak FAK integrin->fak Clustering & Activation ligand NIR-II Dye-cRGD ligand->integrin Binding src Src fak->src pi3k PI3K fak->pi3k src->fak rac1 Rac1 src->rac1 akt Akt pi3k->akt survival Cell Survival akt->survival migration Cell Migration & Cytoskeletal Reorganization rac1->migration

Targeting integrin receptors with a NIR-II dye-cRGD conjugate.

References

A Technical Guide to Understanding Tissue Autofluorescence in the Second Near-Infrared (NIR-II) Window

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of tissue autofluorescence in the second near-infrared (NIR-II) window, a critical factor in preclinical and clinical imaging. Understanding the origins, characteristics, and methods for measuring endogenous fluorescence is paramount for optimizing imaging protocols and ensuring high-fidelity data in research and therapeutic development. The NIR-II window, typically defined as the 1000–1700 nm spectral range, offers significant advantages for deep-tissue imaging due to reduced photon scattering and lower tissue autofluorescence compared to visible and first near-infrared (NIR-I) wavelengths. This reduction in background noise leads to a superior signal-to-background ratio (SBR), enabling clearer images at greater penetration depths.[1][2][3][4][5]

Core Concepts and Sources of NIR-II Autofluorescence

While tissue autofluorescence is substantially lower in the NIR-II window than in the NIR-I region (700-900 nm), it is not entirely absent.[6][1][3][7] The background signal that is present is often a combination of two primary factors: the trailing edge of fluorescence spectra from endogenous molecules excited in the NIR-I range, and contributions from exogenous sources like diet.

Key Sources Include:

  • "Red Tail" of Endogenous Fluorophores: Many of the well-known sources of autofluorescence in the visible and NIR-I spectrum, such as collagen and elastin, have broad emission spectra. While their peak emissions are at shorter wavelengths, the "red tail" of this fluorescence can extend into the NIR-II window, contributing to the background signal.[8]

  • Melanin: Cutaneous melanin has been shown to emit fluorescence under near-infrared excitation, which can contribute to background signals in skin imaging.[9]

  • Dietary Components: In preclinical studies, a major source of autofluorescence originates from the gastrointestinal (GI) tract.[8][10] Standard rodent chow contains high levels of chlorophyll and other fluorescent compounds. The resulting fluorescence is most intense in the NIR-I window but can extend into the NIR-II region, significantly confounding abdominal imaging.[2] Switching to a purified, low-fluorescence diet can reduce this background by more than two orders of magnitude.[2][5][10]

Conceptual diagram of the primary contributors to NIR-II tissue autofluorescence.

Quantitative Analysis of Tissue Autofluorescence

Absolute quantification of autofluorescence is challenging as it is dependent on instrumentation and imaging parameters. However, relative changes based on experimental conditions have been well-documented. The choice of excitation wavelength, emission window, and subject diet are critical variables that can be modulated to minimize background signal and improve the signal-to-background ratio (SBR).

Table 1: Factors Influencing Tissue Autofluorescence Intensity

FactorChangeEffect on Autofluorescence IntensityReference
Excitation Wavelength Shifting from 670 nm to 760 nm or 808 nmSignificant reduction (>2 orders of magnitude)[2][5][10]
Emission Window Shifting detection from NIR-I (<975 nm) to NIR-II (>1000 nm or >1250 nm)Significant reduction (>2 orders of magnitude)[2][5][10]
Diet (Preclinical) Switching from standard chow to a purified dietSignificant reduction (>2 orders of magnitude), especially in the GI tract[2][8][10]

Table 2: Relative Autofluorescence of Murine Organs in the NIR-II Window

The following data is derived from spectral analysis following 808 nm laser excitation.

OrganRelative Autofluorescence Intensity in NIR-II (>1000 nm)Key ObservationReference
Liver HighExhibits the highest autofluorescence signal among the organs tested.[11]
Spleen ModerateLower autofluorescence compared to the liver.[11]
Heart LowDisplays the lowest relative autofluorescence of the three organs.[11]

Experimental Protocols for Autofluorescence Characterization

A standardized protocol is essential for accurately measuring and comparing tissue autofluorescence across different studies. The following methodology outlines a typical workflow for preclinical in vivo assessment.

Experimental Workflow for Measuring Tissue Autofluorescence cluster_prep 1. Preparation cluster_setup 2. System Configuration cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis Diet Animal Preparation - Switch to purified diet (≥1 week) - Fasting prior to imaging System Imaging System Setup - Select excitation laser (e.g., 808 nm) - Install NIR-II long-pass emission filter (>1000 nm) - Calibrate SWIR/InGaAs camera Diet->System Acquire Image Acquisition - Anesthetize animal - Illuminate target tissue - Collect fluorescence emission images System->Acquire ROI Quantitative Analysis - Define Regions of Interest (ROIs) - Measure mean signal intensity Acquire->ROI SBR Calculate SBR (Signal / Background) ROI->SBR

A typical experimental workflow for in vivo NIR-II autofluorescence measurement.
Detailed Methodology

  • Animal and Dietary Preparation:

    • To minimize GI tract fluorescence, house animals with a purified, low-fluorescence diet for at least one week prior to imaging.[2]

    • Fasting animals for several hours before imaging can further reduce diet-related signals.[2]

  • Imaging System and Configuration:

    • Excitation Source: Utilize a laser with a wavelength in the high NIR-I range, such as 785 nm or 808 nm, to minimize direct excitation of endogenous fluorophores.[10][11]

    • Emission Filtering: Employ a high-quality long-pass filter to block all excitation light and only allow NIR-II photons (e.g., >1000 nm or >1250 nm) to reach the detector.[8][10]

    • Detector: Use a camera sensitive to the NIR-II/SWIR spectrum, such as an Indium Gallium Arsenide (InGaAs) based camera.[4]

  • Image Acquisition Protocol:

    • Anesthetize the subject animal to prevent movement artifacts.

    • Illuminate the tissue of interest with the selected laser source.

    • Acquire a series of images. For spectral characterization, a hyperspectral imaging system can be used to collect a series of images across a narrow emission range.[8]

  • Data Analysis and Quantification:

    • Using imaging software, define Regions of Interest (ROIs) on the acquired images corresponding to specific tissues or a general background area.[8]

    • Measure the mean or integrated pixel intensity within these ROIs to quantify the autofluorescence signal.

    • When an exogenous contrast agent is used, calculate the Signal-to-Background Ratio (SBR) by dividing the signal intensity from the agent's location by the background autofluorescence intensity from an adjacent, uninvolved tissue area.[8][10] This ratio is the key metric for assessing image quality and contrast.

References

A Technical Guide to NIR-II Quantum Dots for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, has emerged as a frontier in deep-tissue biomedical imaging. At these longer wavelengths, light experiences significantly reduced scattering and absorption by biological tissues, enabling deeper penetration and higher resolution imaging compared to the visible and traditional near-infrared (NIR-I) regions. Quantum dots (QDs), semiconductor nanocrystals with size-tunable optical properties, are at the forefront of this revolution, offering bright and stable fluorescence in the NIR-II window. This technical guide provides an in-depth overview of the core principles of NIR-II quantum dots, including their synthesis, optical properties, and applications in deep tissue imaging, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts of NIR-II Quantum Dots

NIR-II quantum dots possess unique photophysical properties that make them exceptional probes for in vivo imaging. Their broad absorption spectra allow for efficient excitation with a single light source, while their narrow emission peaks enable multiplexed imaging with minimal spectral overlap. Furthermore, their high quantum yields and photostability ensure bright and long-lasting fluorescence signals, crucial for real-time tracking of biological processes.

Quantitative Properties of Representative NIR-II Quantum Dots

The choice of a specific NIR-II quantum dot depends on the application's requirements, such as desired imaging depth and the need for specific targeting. The table below summarizes the key quantitative properties of several commonly used NIR-II quantum dots to facilitate comparison.

Quantum Dot Composition (Core/Shell)Excitation Max (nm)Emission Max (nm)Quantum Yield (%)Size (nm)Reported Imaging Depth
Ag₂S~800~1200>15%3-6>10 mm
PbS/CdS9801500-1600~20%5-7Not specified
InAs/InP/ZnSe615-665~800Not specified<10Not specified
CuInSe₂/ZnSNot specified>100031.2%~5Not specified
Ag₂Te@Ag₂S~8081000-1300>10%~4Not specified

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. This section provides step-by-step methodologies for the synthesis, functionalization, and application of NIR-II quantum dots for deep tissue imaging.

Synthesis of Thiol-Capped Ag₂S NIR-II Quantum Dots

This protocol describes a common method for synthesizing Ag₂S quantum dots with emission in the NIR-II window.

Materials:

  • Silver nitrate (AgNO₃)

  • 1-dodecanethiol (DDT)

  • Oleylamine (OAm)

  • 1-octadecene (ODE)

  • Methanol

  • Toluene

Procedure:

  • In a three-neck flask, dissolve silver nitrate in oleylamine.

  • Add 1-dodecanethiol to the solution and heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring.

  • Maintain the temperature for 30 minutes to form a silver-thiolate complex.

  • Rapidly inject 1-octadecene and raise the temperature to 150°C.

  • Allow the reaction to proceed for 10 minutes, during which the solution will turn dark brown, indicating the formation of Ag₂S nanocrystals.

  • Cool the reaction mixture to room temperature.

  • Precipitate the Ag₂S quantum dots by adding methanol and centrifuge to collect the nanocrystals.

  • Wash the precipitate with a mixture of toluene and methanol (1:3 v/v) and re-disperse the final product in a nonpolar solvent like toluene or chloroform.

Surface Functionalization with Targeting Ligands

To achieve active targeting of specific biological sites, such as tumors, the surface of the quantum dots must be modified with targeting ligands, such as antibodies or peptides. This protocol outlines a general procedure for the bioconjugation of quantum dots.

Materials:

  • Synthesized NIR-II quantum dots

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Targeting ligand with a primary amine group (e.g., anti-HER2 antibody)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine)

  • Size-exclusion chromatography column

Procedure:

  • Transfer the hydrophobic quantum dots to an aqueous phase using a ligand exchange process with a bifunctional linker containing a thiol group on one end and a carboxyl group on the other.

  • Activate the carboxyl groups on the quantum dot surface by reacting with EDC and Sulfo-NHS in PBS for 15-30 minutes at room temperature.

  • Add the targeting ligand (e.g., anti-HER2 antibody) to the activated quantum dot solution and incubate for 2 hours at room temperature with gentle stirring to allow for amide bond formation.

  • Quench the reaction by adding a quenching solution.

  • Purify the functionalized quantum dots from unreacted ligands and byproducts using a size-exclusion chromatography column.

In Vivo Deep Tissue Tumor Imaging

This protocol provides a general workflow for utilizing functionalized NIR-II quantum dots for deep tissue tumor imaging in a murine model.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Functionalized NIR-II quantum dots suspended in sterile PBS

  • In vivo NIR-II imaging system equipped with an appropriate laser source and detector

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer the functionalized NIR-II quantum dots intravenously via the tail vein. The typical injection volume is 100-200 µL.

  • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), place the anesthetized mouse in the in vivo imaging system.

  • Acquire NIR-II fluorescence images using the appropriate excitation wavelength and a long-pass filter to collect the emission signal.

  • Monitor the biodistribution and tumor accumulation of the quantum dots over time.

  • After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms and experimental processes is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by functionalized quantum dots and a typical experimental workflow.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Activates Ras Ras Autophosphorylation->Ras Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis QD_Ab Anti-HER2 QD QD_Ab->HER2 Blocks

Caption: HER2 signaling pathway and the inhibitory action of an anti-HER2 functionalized quantum dot.

Experimental_Workflow Synthesis 1. NIR-II QD Synthesis Characterization 2. Optical & Structural Characterization Synthesis->Characterization Functionalization 3. Surface Functionalization (e.g., with Anti-HER2) Characterization->Functionalization Purification 4. Purification & Characterization Functionalization->Purification InVivo 5. In Vivo Administration (Tumor Model) Purification->InVivo Imaging 6. NIR-II Deep Tissue Imaging InVivo->Imaging ExVivo 7. Ex Vivo Biodistribution Analysis Imaging->ExVivo DataAnalysis 8. Data Analysis & Interpretation Imaging->DataAnalysis ExVivo->DataAnalysis

Caption: A typical experimental workflow for deep tissue tumor imaging using functionalized NIR-II quantum dots.

Unlocking the Deep Tissue Landscape: A Technical Guide to Indocyanine Green in the NIR-II Window

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a fluorescent dye with a long history of clinical use, is experiencing a resurgence in biomedical imaging. Its unique photophysical properties, particularly its emission tail extending into the second near-infrared (NIR-II) window (1000-1700 nm), offer unprecedented opportunities for deep-tissue visualization with high resolution and contrast. This technical guide delves into the core principles, quantitative performance, and experimental methodologies for leveraging ICG's potential in the NIR-II spectrum, providing a comprehensive resource for researchers and developers in the field.

The NIR-II Advantage with a Clinically Approved Dye

Imaging in the NIR-II window significantly mitigates the effects of light scattering and tissue autofluorescence that plague traditional visible and NIR-I imaging.[1][2] This results in deeper tissue penetration and a markedly improved signal-to-background ratio (SBR), enabling clearer visualization of anatomical structures and physiological processes.[3][4] The fact that ICG is already approved by the U.S. Food and Drug Administration (FDA) for various clinical applications accelerates its translational potential for NIR-II imaging.[3][5]

Quantitative Performance of ICG in the NIR-II Window

The performance of ICG in the NIR-II window is highly dependent on its molecular environment and formulation. While its primary emission peak lies in the NIR-I region, a sufficient tail of fluorescence extends into the NIR-II spectrum to enable high-quality imaging.[6]

Table 1: Photophysical Properties of Indocyanine Green (ICG)
PropertySolvent/MediumValueReference
Quantum Yield (ΦF) Water2.9%[7]
Ethanol12-14%[7]
Fetal Bovine Serum (FBS)12-14%[7]
Whole Blood12-14%[7]
Extinction Coefficient (ε) Varies by solvent~1.56 x 105 - 2.23 x 105 M-1cm-1[7]
Table 2: Imaging Performance of ICG in the NIR-II Window
ParameterICG FormulationValueConditionsReference
Signal-to-Background Ratio (SBR) Free ICG~2.11In vivo porcine model, 1100 nm long-pass filter[8]
Contrast-to-Noise Ratio (CNR) Free ICG~35In vivo mouse model, 15 min post-injection[9]
Liposomal ICG~75In vivo mouse model, 15 min post-injection[9]
Tissue Penetration Depth Free ICG~5 mmTissue phantom[7]
Liposomal ICGUp to 1.5 cmChicken breast tissue[6]

Experimental Protocols

In Vivo NIR-II Imaging of Vasculature in a Mouse Model

This protocol outlines the general steps for performing NIR-II angiography in a mouse model using ICG.

Materials:

  • Indocyanine green (ICG) powder

  • Sterile phosphate-buffered saline (PBS) or water for injection

  • Anesthetized mouse

  • NIR-II imaging system equipped with:

    • InGaAs camera (e.g., cooled to -80°C)[3]

    • Excitation laser (e.g., 785 nm or 808 nm)[3]

    • Long-pass filter (e.g., 1000 nm or 1100 nm)[8]

    • Lens with anti-reflection coating for the NIR-II range[3]

Procedure:

  • ICG Preparation: Dissolve ICG powder in sterile PBS or water to the desired concentration (e.g., 2.5 mg/mL).[10] Prepare the solution fresh before each experiment.

  • Animal Preparation: Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol. Place the mouse on the imaging stage.

  • Imaging System Setup:

    • Power on the laser and camera, allowing them to stabilize.

    • Set the laser power to a safe and effective level (e.g., 10-15 mW/cm²).[3]

    • Select the appropriate long-pass filter to isolate the NIR-II fluorescence.

    • Adjust the camera's exposure time and gain to achieve a good signal without saturation.

  • ICG Administration: Inject a bolus of the ICG solution intravenously via the tail vein. The dosage may vary depending on the study, a typical range is 0.1-0.5 mg/kg.

  • Image Acquisition: Begin acquiring images immediately before, during, and after the ICG injection to capture the dynamic vascular filling. Continue imaging at desired time points (e.g., 1, 5, 15, 30 minutes) to observe the biodistribution and clearance of the dye.[9]

  • Data Analysis: Analyze the acquired images to measure fluorescence intensity, vessel diameter, and calculate parameters like signal-to-background ratio.

Formulation of Liposomal ICG for Enhanced NIR-II Fluorescence

Encapsulating ICG in liposomes can significantly enhance its stability, circulation time, and fluorescence brightness in the NIR-II window.[9]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Indocyanine green (ICG)

  • Chloroform and Methanol

  • Saline or PBS buffer

  • Bath sonicator

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask.

    • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator or a gentle stream of nitrogen.

    • Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with a saline or PBS solution containing ICG by vortexing the flask. The temperature should be kept above the phase transition temperature of the lipids.

    • To reduce the size of the liposomes, sonicate the solution using a bath sonicator until the solution becomes clear.

  • Purification:

    • Remove any unencapsulated ICG by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomal ICG for size, zeta potential, and encapsulation efficiency.

Visualizing Workflows and Principles

To better illustrate the concepts and procedures described, the following diagrams are provided in the DOT language for Graphviz.

ICG_Photophysics ICG Photophysical States cluster_absorption Light Absorption (Excitation) cluster_emission Emission Pathways Excitation Excitation Monomer ICG Monomer (Planar Structure) Excitation->Monomer 780-800 nm light NIR_I NIR-I Emission (~820 nm) NIR_II NIR-II Emission (>1000 nm) Heat Non-radiative Decay (Heat) Monomer->NIR_I High Probability Monomer->NIR_II Low Probability (Tail Emission) Monomer->Heat Aggregate ICG H-Aggregate (Non-fluorescent) Monomer->Aggregate High Concentration in Aqueous Solution Aggregate->Heat Quenched Fluorescence

ICG Photophysical States and Emission Pathways

in_vivo_imaging_workflow In Vivo NIR-II Imaging Workflow cluster_prep Preparation Details cluster_setup System Configuration prep 1. Preparation setup 2. Imaging System Setup prep->setup Anesthetize Animal Anesthetize Animal prep->Anesthetize Animal Prepare ICG Solution Prepare ICG Solution prep->Prepare ICG Solution injection 3. ICG Administration setup->injection Set Laser Power Set Laser Power setup->Set Laser Power Select Filter Select Filter setup->Select Filter Adjust Camera Settings Adjust Camera Settings setup->Adjust Camera Settings acquisition 4. Image Acquisition injection->acquisition analysis 5. Data Analysis acquisition->analysis

Workflow for In Vivo NIR-II Imaging with ICG

liposomal_icg_prep Liposomal ICG Formulation Workflow start Start dissolve_lipids 1. Dissolve Lipids (DSPC, DSPE-PEG2000) in Organic Solvent start->dissolve_lipids create_film 2. Create Thin Lipid Film (Evaporation) dissolve_lipids->create_film hydrate 3. Hydrate Film with ICG Solution create_film->hydrate sonicate 4. Sonicate to Reduce Size hydrate->sonicate purify 5. Purify (Remove Free ICG) sonicate->purify characterize 6. Characterize Liposomes purify->characterize end End characterize->end

Workflow for Liposomal ICG Formulation

nir2_guided_surgery NIR-II Fluorescence-Guided Surgery Workflow preop 1. Pre-operative ICG Administration intraop_imaging 2. Intra-operative NIR-II Imaging preop->intraop_imaging localization 3. Localization of Target (e.g., Tumor, Vasculature) intraop_imaging->localization resection 4. Guided Resection localization->resection confirmation 5. Confirmation of Complete Resection resection->confirmation closure 6. Surgical Closure confirmation->closure

Workflow for NIR-II Fluorescence-Guided Surgery

Future Directions and Conclusion

The exploration of ICG in the NIR-II window is a rapidly evolving field. Future research will likely focus on the development of novel ICG formulations and conjugates to further enhance its NIR-II fluorescence, stability, and targeting capabilities. The combination of ICG's clinical track record with the superior imaging quality of the NIR-II window promises to unlock new diagnostic and therapeutic applications, ultimately benefiting both preclinical research and patient care. This guide provides a foundational understanding for scientists and clinicians looking to harness the power of ICG for deep-tissue imaging.

References

Methodological & Application

Application Notes and Protocols for NIR-II Imaging of In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) is a powerful modality for in vivo tumor imaging, offering deeper tissue penetration, higher spatial resolution, and reduced autofluorescence compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2] These advantages enable real-time, non-invasive visualization of tumor vasculature, assessment of probe biodistribution, and monitoring of therapeutic responses with unprecedented clarity. This document provides detailed application notes and standardized protocols for conducting NIR-II imaging in preclinical tumor models.

Core Principles of NIR-II Imaging

The enhanced performance of NIR-II imaging stems from the reduced scattering and absorption of photons by biological tissues at these longer wavelengths.[1][3] This results in a higher signal-to-background ratio (SBR), allowing for the detection of deeper-seated tumors and finer details of the tumor microenvironment. A variety of NIR-II fluorescent probes have been developed, including small molecules, quantum dots, and single-walled carbon nanotubes, each with unique photophysical properties and targeting capabilities.[4]

Key Applications in Tumor Biology

  • Tumor Delineation: High-contrast imaging for precise localization of primary tumors and metastatic lesions.[4][5]

  • Image-Guided Surgery: Real-time visualization of tumor margins to ensure complete resection.

  • Angiogenesis Monitoring: Dynamic imaging of tumor vasculature to assess the efficacy of anti-angiogenic therapies.[1]

  • Drug Delivery and Pharmacokinetics: Tracking the accumulation and clearance of fluorescently labeled therapeutics within the tumor and major organs.[6]

  • Targeted Molecular Imaging: Visualization of specific biomarkers overexpressed on cancer cells by using probes conjugated to targeting ligands such as antibodies or peptides.[4]

Quantitative Data Summary

The following tables summarize key performance metrics for various NIR-II probes used in preclinical tumor imaging.

Table 1: Tumor-to-Normal Tissue (T/NT) Ratios of Selected NIR-II Probes

Probe NameTumor ModelTime Post-Injection (h)Peak T/NT RatioReference
PEG-CSQDsMC38 Xenograft48~30[7]
cRGD-TTB NPsU87MG Xenograft247.7[8]
fPI-01FR⁺ TumorsNot Specified20:1[9]
IR-RGDU87MG Xenograft24~5.5[10]
TPA-TTINC NPs4T1 Xenograft24~12[11]
IR8204T1 Xenograft24~4.5[12]

Table 2: Biodistribution of NIR-II Probes in Tumor-Bearing Mice (%ID/g)

Probe NameOrganTime Post-Injection (h)%ID/g (mean ± SD)Reference
IL13Rα2 Ab-FTumor9617-34[13]
6PEG-Ag2S QDsTumor72~15[14]
6PEG-Ag2S QDsLiver72~10[14]
6PEG-Ag2S QDsSpleen72~2[14]
IR-FEP-RGD-S-S-S-FcTumor12Not specified[15]
IR-FEP-RGD-S-S-S-FcLiver12Not specified[15]
IR-FEP-RGD-S-S-S-FcKidney12Not specified[15]

Experimental Protocols

Protocol 1: Preparation and Administration of NIR-II Probes

This protocol describes the general steps for preparing and administering NIR-II probes for in vivo imaging. Specific details may vary depending on the probe's formulation.

Materials:

  • NIR-II fluorescent probe (e.g., ICG, custom-synthesized probe)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • 0.22 µm syringe filter

  • Insulin syringes (or other appropriate size for injection)

  • Anesthetic agent (e.g., isoflurane)

  • Animal scale

Procedure:

  • Probe Reconstitution: Dissolve the NIR-II probe in sterile PBS to the desired concentration. If the probe is in a lyophilized powder form, ensure it is fully dissolved by gentle vortexing or pipetting. For nanoparticle formulations, ensure they are well-suspended.

  • Sterilization: Filter the probe solution through a 0.22 µm syringe filter to ensure sterility before injection.

  • Animal Anesthesia: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetization by the lack of a pedal reflex.

  • Probe Administration:

    • Intravenous (IV) Injection: For systemic delivery and assessment of tumor accumulation via the enhanced permeability and retention (EPR) effect, inject the probe solution (typically 100-200 µL) into the tail vein.

    • Intratumoral (IT) Injection: For localized studies, inject a smaller volume (e.g., 20-50 µL) directly into the tumor.

  • Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

Protocol 2: In Vivo NIR-II Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for acquiring NIR-II fluorescence images of tumor-bearing mice following probe administration.

Materials and Equipment:

  • NIR-II in vivo imaging system (e.g., equipped with an InGaAs camera)

  • Excitation laser (e.g., 793 nm, 808 nm, or other appropriate wavelength for the probe)

  • Long-pass filters (e.g., 1000 nm, 1100 nm, 1300 nm)

  • Anesthesia system

  • Heated stage to maintain the animal's body temperature

Procedure:

  • System Preparation: Turn on the NIR-II imaging system, laser source, and camera cooling system. Allow the system to stabilize as per the manufacturer's instructions.

  • Animal Preparation: Anesthetize the mouse as described in Protocol 1. Place the mouse on the heated stage within the imaging chamber to maintain its body temperature.

  • Image Acquisition:

    • Position the mouse so that the tumor is within the field of view.

    • Select the appropriate excitation wavelength and laser power. A typical starting power density is 50-100 mW/cm².

    • Choose a long-pass filter that effectively blocks the excitation light while allowing the emission signal to pass (e.g., a 1100 nm long-pass filter for a probe excited at 808 nm).

    • Set the exposure time (e.g., 100-500 ms) and camera gain to achieve a good signal without saturation.

    • Acquire a bright-field image for anatomical reference.

    • Acquire the NIR-II fluorescence image.

  • Longitudinal Imaging: For pharmacokinetic or biodistribution studies, repeat the imaging procedure at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[12]

  • Post-Imaging: After the final imaging session, the animal can be euthanized for ex vivo organ imaging to confirm probe biodistribution.

Protocol 3: Data Analysis and Quantification

This protocol describes the basic steps for analyzing and quantifying NIR-II imaging data.

Software:

  • Image analysis software provided with the imaging system or third-party software (e.g., ImageJ/Fiji).

Procedure:

  • Image Overlay: Overlay the NIR-II fluorescence image with the bright-field image for anatomical correlation.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs around the tumor and an adjacent area of normal tissue (e.g., muscle).

    • Measure the average fluorescence intensity within each ROI.

  • Calculation of T/NT Ratio:

    • T/NT Ratio = (Average fluorescence intensity of tumor ROI) / (Average fluorescence intensity of normal tissue ROI).

  • Calculation of Signal-to-Background Ratio (SBR):

    • SBR = (Average fluorescence intensity of tumor ROI) / (Average fluorescence intensity of a background region with no discernible signal).

  • Biodistribution Analysis (Ex Vivo):

    • After the final in vivo imaging, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging chamber and acquire a NIR-II fluorescence image.

    • Draw ROIs around each organ and the tumor to quantify the fluorescence intensity.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g), if a calibration curve is available.

Visualization of Signaling Pathways and Workflows

Signaling Pathways in Cancer Targeted by NIR-II Probes

Many NIR-II probes are designed to target specific molecular pathways that are dysregulated in cancer. Two prominent examples are the Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

VEGF Signaling Pathway: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][16] Probes targeting VEGF or its receptors can be used to visualize tumor vasculature and monitor the response to anti-angiogenic therapies.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability

Caption: Simplified VEGF signaling pathway in endothelial cells.

EGFR Signaling Pathway: The EGFR pathway is frequently overactivated in various cancers, leading to uncontrolled cell growth and proliferation.[17] NIR-II probes conjugated to EGFR-targeting ligands, such as antibodies or small molecules, can be used for tumor-specific imaging.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Experimental_Workflow Tumor_Model Tumor Model Establishment Probe_Admin Probe Administration (e.g., IV) Tumor_Model->Probe_Admin Probe_Prep NIR-II Probe Preparation Probe_Prep->Probe_Admin InVivo_Imaging In Vivo NIR-II Imaging (Longitudinal) Probe_Admin->InVivo_Imaging Data_Analysis Image Processing & Quantitative Analysis InVivo_Imaging->Data_Analysis ExVivo_Imaging Ex Vivo Organ Imaging (Optional) InVivo_Imaging->ExVivo_Imaging Results Results & Interpretation Data_Analysis->Results Histo Histological Analysis (Optional) ExVivo_Imaging->Histo Histo->Results

References

Application Notes and Protocols for NIR-II Vascular Imaging in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing near-infrared-II (NIR-II) vascular imaging in mice. The protocols cover probe selection and preparation, animal handling, imaging procedures, and data analysis, enabling high-resolution visualization of vascular structures for preclinical research.

Introduction

Near-infrared-II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo vascular imaging in small animals. This spectral range minimizes light scattering and tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging. These characteristics make NIR-II imaging an invaluable tool for visualizing and quantifying vascular networks, blood flow, and vascular pathologies in various disease models.

Data Presentation

The selection of a suitable NIR-II fluorescent probe is critical for achieving optimal imaging results. The following table summarizes the quantitative performance of various probes used for in vivo vascular imaging in mice.

Probe NameExcitation Wavelength (nm)Emission Range (nm)Spatial ResolutionDepth ResolutionKey Findings & Applications
IR-TPE Pdots 7931000-14000.15 mm0.6 mmHigh stability and brightness enable long-term, high-contrast 3D imaging of tumor vasculature.
Single-Walled Carbon Nanotubes (SWNTs) Not specified1100-1400~30 µm1-3 mmHigh temporal resolution (<200 ms/frame ) allows for dynamic contrast-enhanced imaging to differentiate arteries and veins and quantify blood velocity.
IR-DT Nanoprobes 808>900Not specifiedNot specifiedEnables prolonged (48h) in vivo imaging of primary tumors and sentinel lymph nodes, as well as dynamic visualization of vascular processes.
CQS1000 Not specified>1000Higher than ICG in NIR-INot specifiedProvides higher imaging resolution and contrast for in vivo passive or targeted tumor imaging compared to conventional NIR-I dyes.
Er-DCNPs Not specified1500-1700 (NIR-IIb)HighNot specifiedSuperior capability in visualizing anatomical and pathophysiological features of the vasculature and providing dynamic information on blood perfusion.
PbS/CdS Quantum Dots Not specified1500-1700 (NIR-IIb)Higher than SWNTsUp to 6 mmImproved image clarity and spatial resolution compared to NIR-IIa imaging and microscopic computed tomography for imaging hemodynamics and vascular structure.
4TPE-TB NPs 980>1300Not specifiedUp to 4 mmHigh-precision imaging of mouse blood vessels and potential for photothermal therapy.
Indocyanine Green (ICG) 808>1250High contrastUp to 3 cmFDA-approved dye with emission in the NIR-II range, allowing for visualization of full organs and microvasculature.

Experimental Protocols

This section provides detailed methodologies for performing NIR-II vascular imaging in mice.

NIR-II Probe Preparation and Administration

The choice of the NIR-II probe will depend on the specific application. Once a probe is selected, it needs to be prepared for in vivo administration.

  • Reconstitution and Dilution: Lyophilized probes should be reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable biocompatible buffers to the desired stock concentration. Further dilutions to the final injection concentration should be performed using the same buffer. For example, IR-TPE Pdots can be prepared as a 5 mg/mL aqueous solution.

  • Administration Route: Intravenous (IV) injection is the most common route for systemic vascular imaging. The tail vein is the preferred site for IV injections in mice.

  • Injection Volume and Dose: The injection volume should not exceed 10% of the rodent's total blood volume. A typical injection volume is 100-200 µL. The dose of the NIR-II probe will vary depending on its brightness and clearance rate. For instance, IR-DT nanoprobes are injected at a dose of 2.7 mg/kg.

Animal Preparation and Anesthesia

Proper animal handling and anesthesia are crucial for successful and ethical imaging experiments.

  • Anesthesia: Anesthesia is required to immobilize the mouse during the imaging procedure. Isoflurane is a commonly used inhalant anesthetic. An induction concentration of 3% isoflurane can be used in an induction chamber, followed by maintenance at 1.5-2% via a nose cone. Alternatively, a combination of ketamine and xylazine can be administered via intraperitoneal injection.

  • Hair Removal: To minimize light scattering and absorption by fur, the hair in the imaging area should be removed using a depilatory cream or electric clippers.

  • Temperature Maintenance: Anesthetized animals are prone to hypothermia. A heating pad or lamp should be used to maintain the mouse's body temperature at 37°C.

  • Eye Protection: A veterinary ophthalmic ointment should be applied to the mouse's eyes to prevent corneal drying during anesthesia.

NIR-II Imaging Procedure

The following steps outline the process for acquiring NIR-II vascular images.

  • Imaging System Setup:

    • Light Source: A laser with an appropriate excitation wavelength for the chosen NIR-II probe (e.g., 793 nm, 808 nm, or 980 nm) should be used.

    • Camera: An InGaAs (Indium Gallium Arsenide) camera is required for detecting fluorescence in the NIR-II window (900-1700 nm).

    • Filters: Long-pass filters are used to block the excitation light and scattered photons while allowing the NIR-II fluorescence to reach the detector. Common long-pass filters include 900 nm, 1000 nm, 1100 nm, 1300 nm, and 1500 nm.

    • Lens: A lens with appropriate magnification (e.g., 3.3x) is used to focus the image onto the camera sensor.

  • Mouse Positioning: The anesthetized mouse is placed on the imaging stage in a supine or prone position, depending on the region of interest. The area to be imaged should be positioned under the objective lens.

  • Image Acquisition:

    • Acquire a baseline image before injecting the NIR-II probe to check for any autofluorescence.

    • Administer the NIR-II probe via tail vein injection.

    • Immediately begin acquiring a time-lapse series of images to capture the dynamic vascular filling phase. The temporal resolution can be as high as <200 ms per frame.

    • Continue acquiring images at various time points post-injection (e.g., 2, 8, 24, and 48 hours) to monitor the biodistribution and clearance of the probe.

    • Adjust the exposure time (e.g., 200 ms) to achieve a good signal-to-noise ratio without saturating the detector.

Data Analysis and Visualization

The acquired NIR-II images can be analyzed to extract quantitative information about the vasculature.

  • Image Processing: Standard image processing software (e.g., ImageJ) can be used to enhance the contrast and reduce noise in the images.

  • Quantitative Analysis:

    • Signal-to-Background Ratio (SBR): The SBR can be calculated by dividing the fluorescence intensity of a vessel by the intensity of the adjacent background tissue.

    • Vessel Diameter and Full Width at Half Maximum (FWHM): The diameter of blood vessels can be measured by plotting the intensity profile across the vessel and calculating the FWHM.

    • Blood Flow Velocity: For dynamic imaging series, blood flow velocity can be quantified by tracking the movement of the fluorescent probe through the vessels over time.

  • 3D Reconstruction: For stereo imaging systems, 3D reconstructions of the vascular network can be generated to visualize the spatial organization of the blood vessels.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in NIR-II vascular imaging.

Experimental_Workflow Experimental Workflow for NIR-II Vascular Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Probe_Prep Probe Preparation (Reconstitution & Dilution) Injection IV Injection (Tail Vein) Probe_Prep->Injection Animal_Prep Animal Preparation (Anesthesia & Hair Removal) Animal_Prep->Injection Image_Acquisition Image Acquisition (Dynamic & Static) Injection->Image_Acquisition Processing Image Processing (Enhancement & Noise Reduction) Image_Acquisition->Processing Quantification Quantitative Analysis (SBR, FWHM, Velocity) Processing->Quantification Visualization Data Visualization (2D Images & 3D Reconstruction) Quantification->Visualization

Caption: Overview of the NIR-II vascular imaging workflow.

Anesthesia_Protocol Mouse Anesthesia Protocol Induction Induction (3% Isoflurane in Chamber) Maintenance Maintenance (1.5-2% Isoflurane via Nose Cone) Induction->Maintenance Monitoring Physiological Monitoring (Temperature, Respiration) Maintenance->Monitoring Recovery Recovery (Monitor until ambulatory) Monitoring->Recovery Post-Imaging

Caption: Standard procedure for anesthetizing a mouse for imaging.

IV_Injection_Protocol Tail Vein Injection Protocol Warm Warm Mouse (Induce Vasodilation) Restrain Restrain Mouse Warm->Restrain Inject Inject Probe (27-30G needle) Restrain->Inject Pressure Apply Pressure (Prevent Backflow) Inject->Pressure Monitor Monitor Mouse Pressure->Monitor

Caption: Step-by-step guide for intravenous tail vein injection.

Application Notes and Protocols: NIR-II Fluorophore Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Near-infrared II (NIR-II) fluorescence imaging offers significant advantages for in vivo applications, including deeper tissue penetration and higher signal-to-background ratios compared to traditional visible and NIR-I imaging. The conjugation of NIR-II fluorophores to antibodies enables targeted imaging of specific biological markers, making it a powerful tool for research, diagnostics, and the development of antibody-drug conjugates. This document provides detailed protocols for the two most common methods of conjugating NIR-II fluorophores to antibodies: amine-reactive N-hydroxysuccinimide (NHS)-ester chemistry and thiol-reactive maleimide chemistry.

I. Overview of Conjugation Chemistries

The selection of an appropriate conjugation strategy is critical and depends on factors such as the desired degree of labeling and the potential impact on antibody function.[1] Covalent modification of amino acid side chains is the basis for most antibody-fluorophore conjugation.[2]

  • Amine-Reactive (NHS-Ester) Chemistry: This is the most common method, targeting primary amines found on lysine residues and the N-terminus of the antibody.[2][3] It is a straightforward and generally efficient method.

  • Thiol-Reactive (Maleimide) Chemistry: This method targets free sulfhydryl groups on cysteine residues.[4] Since antibodies have stable disulfide bonds in their native state, this method often requires a reduction step to generate free thiols, allowing for more site-specific conjugation.[3][5]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for successful NIR-II fluorophore conjugation to antibodies.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterAmine-Reactive (NHS-Ester)Thiol-Reactive (Maleimide)Reference
Antibody Concentration 2-10 mg/mL1-10 mg/mL[1][5]
Dye Stock Solution 10 mM in anhydrous DMSO10 mM in anhydrous DMSO or DMF[]
Dye:Antibody Molar Ratio 5:1 to 20:110:1 to 20:1[1][4][7]
TCEP for Reduction (optional) N/A~10-fold molar excess over antibody[5]

Table 2: Typical Reaction and Storage Conditions

ParameterAmine-Reactive (NHS-Ester)Thiol-Reactive (Maleimide)Reference
Reaction pH 8.0-8.57.0-7.5[]
Reaction Time 30-60 minutes2 hours (or overnight at 2-8°C)[1][4]
Reaction Temperature Room TemperatureRoom Temperature or 2-8°C[1][4]
Short-Term Storage (Conjugate) 2-8°C in the dark for up to 1 week2-8°C in the dark for up to 1 week[4]
Long-Term Storage (Conjugate) -20°C with 50% glycerol-20°C with 50% glycerol[4]

Table 3: Characterization Parameters

ParameterDescriptionTypical RangeReference
Degree of Labeling (DOL) / Dye-to-Antibody Ratio (DAR) Number of fluorophore molecules per antibodyOptimal: 2-10[1][8]
Antibody Absorbance (A280) Used to determine antibody concentrationMeasured at 280 nm[1][7]
Dye Absorbance (Amax) Used to determine dye concentrationMeasured at the dye's max absorbance wavelength[1][7]
III. Experimental Workflows

The general workflow for antibody conjugation involves antibody preparation, the conjugation reaction, and purification of the final conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab_prep Antibody Preparation (Buffer Exchange) Reaction Conjugation Reaction (NHS-Ester or Maleimide) Ab_prep->Reaction Dye_prep NIR-II Fluorophore Stock Solution Dye_prep->Reaction Purify Purification (Size Exclusion Chromatography) Reaction->Purify Characterize Characterization (Spectrophotometry) Purify->Characterize Store Storage Characterize->Store

General workflow for NIR-II fluorophore conjugation to antibodies.

Protocol 1: Amine-Reactive Conjugation using NHS-Ester Chemistry

This protocol details the conjugation of an NHS-ester functionalized NIR-II fluorophore to the primary amines of an antibody.

A. Materials and Reagents
  • Antibody (in amine-free buffer, e.g., PBS)

  • NIR-II Fluorophore with NHS-ester group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[7]

  • Purification Column (e.g., Sephadex G-25)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

B. Experimental Protocol
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it must be purified.[1][9][10]

    • Perform a buffer exchange into PBS using a centrifugal purification column with an appropriate molecular weight cut-off (e.g., 10,000 kDa).[10]

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.[1]

  • Prepare NIR-II Fluorophore Stock Solution:

    • Allow the vial of the NHS-ester dye to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.[] Vortex to ensure it is fully dissolved. This solution should be made fresh before use.[7]

  • Conjugation Reaction:

    • Transfer the desired amount of antibody solution to a microcentrifuge tube.

    • Add 1/10th of the antibody volume of the 0.1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH.[11]

    • Add the calculated volume of the 10 mM dye stock solution to achieve the desired dye:antibody molar ratio (typically between 5:1 and 20:1).[7]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing, protected from light.[1]

  • Purification of the Conjugate:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute with PBS (pH 7.2-7.4).

    • The first colored fraction to elute will be the antibody-fluorophore conjugate. Unreacted dye will elute later. Collect the fractions containing the conjugate.[1]

C. Characterization
  • Measure Absorbance:

    • Dilute a small amount of the purified conjugate in PBS.

    • Measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the NIR-II fluorophore (Amax).[1]

  • Calculate Degree of Labeling (DOL):

    • Antibody Concentration (M): [Ab] = (A280 - (Amax × CF)) / ε_Ab

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[7]

      • ε_Ab is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).[8]

    • Dye Concentration (M): [Dye] = Amax / ε_Dye

      • ε_Dye is the molar extinction coefficient of the dye at its Amax.

    • Degree of Labeling (DOL): DOL = [Dye] / [Ab]

Protocol 2: Thiol-Reactive Conjugation using Maleimide Chemistry

This protocol is for labeling antibodies using a maleimide-functionalized NIR-II fluorophore, which reacts with free sulfhydryl groups.

maleimide_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab_prep Antibody Preparation (Buffer Exchange, pH 7-7.5) Reduce Reduction of Disulfides (Optional, with TCEP) Ab_prep->Reduce Reaction Conjugation Reaction (Incubate 2h at RT) Reduce->Reaction Dye_prep Maleimide-Dye Stock Solution Dye_prep->Reaction Purify Purification (Size Exclusion Chromatography) Reaction->Purify Characterize Characterization Purify->Characterize

Workflow for thiol-reactive maleimide conjugation.

A. Materials and Reagents
  • Antibody

  • NIR-II Fluorophore with maleimide group

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed.[5]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)

  • Purification Column (e.g., Sephadex G-25)

B. Experimental Protocol
  • Antibody Preparation and Reduction (Optional):

    • Perform a buffer exchange to remove any interfering substances and to get the antibody into the reaction buffer (pH 7.0-7.5).[5]

    • To label cysteines involved in disulfide bonds, a reduction step is necessary. Add a ~10-fold molar excess of TCEP to the antibody solution.[5]

    • Incubate for approximately 30 minutes at room temperature.[5]

    • Critical Step: If TCEP is used, it must be removed before adding the maleimide dye, typically via a desalting column.

  • Prepare NIR-II Fluorophore Stock Solution:

    • Allow the vial of the maleimide dye to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the maleimide dye stock solution to the antibody solution to achieve a 10:1 to 20:1 molar excess of dye.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light and with gentle mixing.[4] The reaction should be carried out in a degassed environment if possible to prevent re-oxidation of thiols.[4]

  • Purification and Characterization:

    • Purify the conjugate using a size exclusion chromatography column as described in Protocol 1, Step 4.

    • Characterize the conjugate by calculating the Degree of Labeling as described in Protocol 1, Section C.

IV. Storage of Conjugates

Proper storage is essential to maintain the stability of the antibody-fluorophore conjugate.[4]

  • Short-term: Store at 2-8°C in the dark for up to one week.[4]

  • Long-term: For storage longer than a week, add a cryoprotectant like 50% glycerol and store at -20°C.[4] To prevent microbial growth, 0.01-0.03% sodium azide can be added.[4] Avoid repeated freeze-thaw cycles.[1]

Disclaimer: These protocols provide a general guideline. Optimal conditions, such as the dye-to-antibody ratio, may need to be empirically determined for each specific antibody and fluorophore pair.[7]

References

Quantitative Analysis of NIR-II Fluorescence Images: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) has emerged as a powerful modality for in vivo research, offering distinct advantages over traditional visible and NIR-I (700-900 nm) imaging. The reduced photon scattering and minimal tissue autofluorescence in the NIR-II region enable deeper tissue penetration, higher spatial resolution, and significantly improved signal-to-background ratios (SBR).[1][2] These characteristics make NIR-II fluorescence imaging an invaluable tool for a wide range of preclinical applications, including cancer diagnosis, monitoring drug delivery, and assessing therapeutic efficacy.[3]

This document provides detailed application notes and standardized protocols for the quantitative analysis of NIR-II fluorescence images, with a focus on in vivo tumor imaging and biodistribution studies.

Key Quantitative Parameters

Quantitative analysis of NIR-II fluorescence images relies on the accurate measurement of signal intensity from regions of interest (ROIs). These measurements are then used to calculate key metrics that allow for objective comparison across different experimental conditions and time points.

ParameterDescriptionFormulaCommon Applications
Signal-to-Background Ratio (SBR) Measures the clarity of the fluorescence signal from a target region relative to the background noise. A higher SBR indicates a more easily detectable signal.SBR = (Mean Intensity of Target ROI) / (Mean Intensity of Background ROI)Initial assessment of probe brightness, imaging system performance, and tumor detectability.[1][4]
Tumor-to-Background Ratio (TBR) or Tumor-to-Normal Tissue Ratio (T/NT) A more specific metric that quantifies the accumulation of a fluorescent probe in a tumor relative to adjacent healthy tissue. It is a critical indicator of probe targeting efficiency.TBR = (Mean Intensity of Tumor ROI) / (Mean Intensity of Normal Tissue ROI)Evaluating the tumor-targeting specificity of novel probes, optimizing dosing and imaging windows.[5]
Contrast-to-Noise Ratio (CNR) Considers the variability within the background signal, providing a more robust measure of signal discernibility than SBR.CNR = |Mean Intensity of Target ROI - Mean Intensity of Background ROI| / (Standard Deviation of Background ROI)Assessing the statistical significance of the observed signal, particularly in low-signal conditions.
Biodistribution (%ID/g) Quantifies the percentage of the injected dose of the fluorescent probe that has accumulated in a specific organ or tissue per gram of tissue. This is typically determined through ex vivo imaging of dissected organs.%ID/g = [(Total Fluorescence Intensity in Organ) / (Total Injected Fluorescence Intensity)] / (Organ Weight in grams) x 100Pharmacokinetic studies, toxicity assessment, and understanding the clearance pathways of new drug candidates.

Experimental Workflow for Quantitative NIR-II Imaging

The following diagram illustrates the general workflow for a typical in vivo quantitative NIR-II fluorescence imaging experiment.

experimental_workflow cluster_prep Animal and Probe Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Acquisition and Analysis cluster_exvivo Ex Vivo Validation animal_model Establish Animal Model (e.g., tumor xenograft) probe_prep Prepare and Characterize NIR-II Fluorescent Probe pre_image Pre-injection (Baseline) Imaging animal_model->pre_image injection Intravenous Injection of Probe probe_prep->injection post_image Post-injection Imaging (Multiple Time Points) injection->post_image pre_image->injection image_acq Image Acquisition (NIR-II Camera System) post_image->image_acq euthanasia Euthanasia post_image->euthanasia roi_select Region of Interest (ROI) Selection image_acq->roi_select quant Quantitative Analysis (SBR, TBR, etc.) roi_select->quant biodist Biodistribution Analysis (%ID/g) quant->biodist organ_harvest Organ Harvesting euthanasia->organ_harvest exvivo_image Ex Vivo Organ Imaging organ_harvest->exvivo_image exvivo_image->biodist

Figure 1: General workflow for quantitative in vivo NIR-II fluorescence imaging.

Protocol 1: In Vivo Tumor Imaging and Quantification

This protocol details the steps for imaging tumor-bearing mice and quantifying the accumulation of a targeted NIR-II fluorescent probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • NIR-II fluorescent probe (e.g., ICG, IRDye 800CW, or custom probes)

  • Sterile PBS (phosphate-buffered saline)

  • Anesthesia (e.g., isoflurane)

  • NIR-II small animal imaging system equipped with:

    • InGaAs camera

    • Excitation laser (e.g., 785 nm, 808 nm)

    • Long-pass emission filters (e.g., 1000 nm, 1100 nm, 1300 nm)

  • Image analysis software (e.g., ImageJ, MATLAB)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • If necessary, remove fur from the imaging area to reduce light scattering.

    • Place the mouse on the imaging stage and ensure it is kept warm.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.

    • Imaging Parameters (Example):

      • Excitation: 808 nm laser

      • Emission Filter: 1000 nm long-pass

      • Exposure Time: 100-500 ms (adjust to avoid saturation)

  • Probe Administration:

    • Administer the NIR-II fluorescent probe via tail vein injection. The dose will depend on the specific probe; a common starting point is 1-10 mg/kg body weight.

  • Post-Injection Imaging:

    • Acquire images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h) to determine the optimal imaging window for maximal tumor contrast.

    • Use the same imaging parameters as the baseline scan for consistency.

  • Image Analysis:

    • Open the image series in your analysis software.

    • Draw ROIs around the tumor, an adjacent normal tissue area (e.g., muscle), and a background region.

    • Measure the mean fluorescence intensity for each ROI at each time point.

    • Calculate the TBR using the formula: TBR = (Mean Intensity_Tumor) / (Mean Intensity_Normal Tissue).

    • Plot the TBR over time to identify the peak accumulation.

Data Presentation:

Time Post-InjectionMean Tumor Intensity (a.u.)Mean Normal Tissue Intensity (a.u.)Tumor-to-Background Ratio (TBR)
1h500025002.0
4h850020004.25
8h1200018006.67
24h900015006.0
48h600012005.0

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the procedure for determining the organ-level distribution of a NIR-II fluorescent probe.

Materials:

  • Mice previously imaged according to Protocol 1

  • Surgical tools for dissection

  • Petri dishes or other suitable containers for organs

  • NIR-II imaging system

  • Analytical balance

Procedure:

  • Euthanasia and Organ Harvesting:

    • At the final imaging time point, humanely euthanize the mouse.

    • Carefully dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys, tumor).

    • Rinse the organs briefly in PBS to remove excess blood.

  • Ex Vivo Imaging:

    • Arrange the dissected organs in a petri dish.

    • Image the organs using the same NIR-II imaging system and parameters as the in vivo scans.

  • Data Analysis:

    • Draw ROIs around each organ in the ex vivo image.

    • Measure the total fluorescence intensity for each organ.

    • Weigh each organ using an analytical balance.

    • Normalize the fluorescence intensity by the organ weight to get intensity per gram.

    • To calculate the percentage of injected dose per gram (%ID/g), a standard curve of the fluorescent probe should be imaged to correlate fluorescence intensity to concentration.

Data Presentation:

OrganMean Fluorescence Intensity (a.u.)Weight (g)Normalized Intensity (a.u./g)
Tumor150,0000.5300,000
Liver800,0001.8444,444
Kidneys300,0000.8375,000
Spleen50,0000.1500,000
Lungs75,0000.2375,000
Heart20,0000.15133,333

Data Analysis Pipeline

The quantitative analysis of NIR-II images follows a structured pipeline to ensure accurate and reproducible results.

data_analysis_pipeline cluster_preprocessing Preprocessing Steps raw_image Raw NIR-II Image (e.g., .tiff, .sif) preprocessing Image Preprocessing raw_image->preprocessing roi_selection ROI Selection preprocessing->roi_selection bg_sub Background Subtraction denoising Denoising Filter flat_field Flat-field Correction intensity_extraction Intensity Extraction roi_selection->intensity_extraction quant_calc Quantitative Calculation intensity_extraction->quant_calc stat_analysis Statistical Analysis quant_calc->stat_analysis data_vis Data Visualization stat_analysis->data_vis

Figure 2: Pipeline for quantitative analysis of NIR-II fluorescence images.

Considerations for Robust Quantitative Analysis

  • Probe Stability: Ensure the NIR-II probe is stable in biological media and does not exhibit significant changes in its quantum yield under different physiological conditions.

  • Linearity of Signal: The fluorescence intensity should be linearly proportional to the concentration of the probe. This should be validated by imaging a dilution series of the probe.

  • Consistent Imaging Parameters: Use identical imaging settings (laser power, exposure time, filter selection, focal plane) for all acquisitions within an experiment to ensure comparability.

  • Standardized ROI Selection: Define a consistent strategy for ROI placement to minimize operator-dependent variability. For tumors, this may involve defining the ROI based on a brightfield image or a co-registered anatomical image.

  • Animal-to-Animal Variability: Include a sufficient number of animals in each experimental group to account for biological variability.

By adhering to these standardized protocols and analytical methods, researchers and drug development professionals can leverage the full potential of NIR-II fluorescence imaging for robust and reproducible quantitative analysis in preclinical research.

References

Revolutionizing Preclinical Research: Software for NIR-II Image Data Processing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution. These characteristics make NIR-II imaging a powerful tool in preclinical research, particularly in oncology and the development of targeted therapeutics. Effective processing of the rich data generated by NIR-II imaging systems is crucial for extracting meaningful and quantitative biological information. This document provides a detailed guide to recommended software for NIR-II image data processing, complete with application notes and experimental protocols.

Software Recommendations: A Comparative Overview

The choice of software for NIR-II image analysis depends on the specific research needs, the imaging system used, and the user's programming proficiency. A combination of commercial and open-source software is often employed to achieve a comprehensive analysis workflow.

Software CategoryRecommended SoftwareKey FeaturesTarget User
Commercial Software (Integrated with Imaging Systems) Aura Software (Spectral Instruments Imaging), Living Image™ (Revvity), quant analysis software (Vilber)User-friendly interface, streamlined workflow for acquisition and analysis, dedicated algorithms for system-specific data, 2D and 3D analysis capabilities.Researchers using the corresponding imaging systems who prefer a guided and integrated software experience.
Open-Source Image Analysis Platforms ImageJ / FIJIExtensible with a vast library of plugins, large user community, supports various image formats, capable of complex analysis pipelines through macros and scripting.Researchers needing a flexible, cost-effective solution with a high degree of customization.
Scientific Computing Environments MATLAB (with Image Processing Toolbox™), Python (with OpenCV, Scikit-image, etc.)Powerful for custom algorithm development, advanced quantitative analysis, batch processing, and integration with other data analysis tools.Researchers with programming skills who require full control over the analysis pipeline and need to develop novel analysis methods.
3D Visualization Software NIRViz, 3D Slicer, tomvizAdvanced 3D rendering and visualization of volumetric data, co-registration with other imaging modalities (e.g., MRI, CT).[1][2][3]Researchers performing multimodal imaging studies or requiring detailed 3D anatomical context for their NIR-II data.

Experimental Protocols and Workflows

A typical NIR-II image processing workflow aims to enhance image quality, identify and quantify signals of interest, and extract biologically relevant parameters.

G cluster_0 Image Acquisition cluster_1 Preprocessing cluster_2 Image Analysis cluster_3 Data Interpretation Acquisition Raw NIR-II Image/Video Acquisition BG_Correction Background Subtraction Acquisition->BG_Correction Denoising Noise Reduction (e.g., Median Filter) BG_Correction->Denoising Drift_Correction Photobleaching/Drift Correction Denoising->Drift_Correction ROI_Selection Region of Interest (ROI) Selection Drift_Correction->ROI_Selection Quantification Signal Quantification (Intensity, SBR) ROI_Selection->Quantification Longitudinal Longitudinal Analysis Quantification->Longitudinal Co_registration Co-registration with Anatomic Data Quantification->Co_registration Statistical_Analysis Statistical Analysis Longitudinal->Statistical_Analysis Visualization 2D/3D Visualization Co_registration->Visualization Biodistribution Pharmacokinetic/Biodistribution Modeling Visualization->Biodistribution Statistical_Analysis->Biodistribution

General NIR-II Image Processing Workflow
Protocol for Tumor Imaging Analysis in ImageJ/FIJI

This protocol outlines the steps for quantifying the accumulation of a NIR-II fluorescent probe in a tumor xenograft model.

1. Image Preprocessing:

  • Open Image Sequence: Open the time-lapse NIR-II image sequence in FIJI.
  • Background Subtraction:
  • Select a region of interest (ROI) in a background area with no signal.
  • Use the "Subtract Background" function (Process -> Subtract Background). A rolling ball radius appropriate for the image scale should be chosen.
  • Noise Reduction:
  • Apply a median filter (Process -> Filters -> Median) with a small radius (e.g., 1-2 pixels) to reduce salt-and-pepper noise without significantly blurring the image.

2. Quantitative Analysis:

  • ROI Selection:
  • Use the freehand selection tool to draw an ROI around the tumor.
  • Draw another ROI in an adjacent, non-tumor tissue area for background measurement.
  • Add both ROIs to the ROI Manager (Analyze -> Tools -> ROI Manager).
  • Intensity Measurement:
  • In the ROI Manager, select the tumor and background ROIs.
  • Click "Measure" to obtain the mean fluorescence intensity for each ROI at each time point.
  • Signal-to-Background Ratio (SBR) Calculation:
  • SBR is a crucial metric for assessing the specific targeting of a probe.
  • Calculate the SBR at each time point using the formula: SBR = (Mean Intensity of Tumor ROI) / (Mean Intensity of Background ROI)

3. Data Presentation:

  • The quantitative data can be summarized in a table and plotted over time to visualize the probe's accumulation and clearance kinetics.

Time Point (hours)Mean Tumor Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Background Ratio (SBR)
115005003.0
435004507.8
12500040012.5
24420035012.0
4820003006.7
Protocol for Drug Biodistribution Analysis in MATLAB

This protocol describes how to use MATLAB for analyzing the biodistribution of a drug labeled with a NIR-II fluorophore in various organs.

1. Image Loading and Preprocessing:

  • Use the imread function to load the NIR-II images of the dissected organs.
  • Perform background subtraction and noise filtering as described in the ImageJ protocol using functions from the Image Processing Toolbox™.

2. Organ Segmentation and Intensity Quantification:

  • Use the imroi function to manually draw ROIs around each organ.
  • Alternatively, for more automated segmentation, use thresholding or clustering-based methods.
  • Calculate the mean fluorescence intensity within each organ's ROI.

3. Data Normalization and Analysis:

  • Normalize the fluorescence intensity of each organ by its area (in pixels or mm²) to get the average fluorescence intensity per unit area.
  • To account for variations in organ size, the data can be presented as a percentage of the injected dose per gram of tissue (%ID/g), if a calibration curve is available.

Signaling Pathways in NIR-II Cancer Imaging

Many NIR-II probes are designed to target specific molecular pathways that are dysregulated in cancer, providing insights into tumor biology and response to therapy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and plays a key role in cell proliferation, survival, and metastasis.[4] NIR-II probes conjugated to EGFR-targeting ligands (e.g., antibodies, small molecules) can be used to visualize tumors with high EGFR expression.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR Signaling Pathway
VEGF Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] NIR-II probes targeting VEGF or its receptors can be used to visualize tumor vasculature and monitor the effects of anti-angiogenic therapies.

VEGF_Pathway cluster_0 Endothelial Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis: - Proliferation - Migration - Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Simplified VEGF Signaling Pathway

Conclusion

The analysis of NIR-II image data is a critical step in leveraging the full potential of this advanced imaging modality. The software and protocols outlined in this document provide a foundation for researchers to perform robust and quantitative analysis of their NIR-II imaging studies. By combining user-friendly commercial software with the power and flexibility of open-source platforms and custom programming, researchers can tailor their image processing workflows to meet the specific demands of their preclinical research, ultimately accelerating the development of new diagnostics and therapies.

References

Application Notes and Protocols for NIR-II Microscopy in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NIR-II Microscopy for Cellular Imaging

The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, offers significant advantages for cellular imaging compared to traditional visible and first near-infrared (NIR-I) fluorescence microscopy.[1][2] By operating at longer wavelengths, NIR-II microscopy minimizes photon scattering and tissue autofluorescence, leading to a higher signal-to-background ratio, deeper tissue penetration, and enhanced spatial resolution.[1] These characteristics make it an invaluable tool for studying complex cellular processes with exceptional precision, both in vitro and in vivo.[1]

Recent advancements in the development of bright and photostable NIR-II fluorophores, including organic dyes, quantum dots, and fluorescent proteins, have expanded the applications of this technology in cellular biology.[1] Researchers can now visualize and track specific biomarkers, monitor drug delivery, and study dynamic cellular events in real-time with unprecedented clarity.[1] These application notes provide detailed protocols and a summary of quantitative data to facilitate the adoption of NIR-II microscopy for cellular imaging in your research.

Core Components of a NIR-II Cellular Microscopy Setup

A typical NIR-II microscope for cellular imaging is comprised of several key components. Below is a diagram illustrating a standard setup.

NIR_II_Microscope_Setup Basic NIR-II Microscopy Setup for Cellular Imaging cluster_excitation Excitation Path cluster_microscope Microscope cluster_emission Emission Path laser NIR Laser Source (e.g., 808 nm, 980 nm) collimator Collimating Lens laser->collimator excitation_filter Excitation Filter collimator->excitation_filter dichroic Dichroic Mirror excitation_filter->dichroic objective NIR Objective Lens (e.g., 20x, 60x) dichroic->objective emission_filter Emission Filter (Long-pass >1000 nm) dichroic->emission_filter objective->dichroic sample Cell Sample objective->sample sample->objective tube_lens Tube Lens emission_filter->tube_lens detector InGaAs Camera tube_lens->detector

Caption: A schematic of a standard NIR-II wide-field fluorescence microscope for cellular imaging.

Quantitative Data of NIR-II Fluorophores for Cellular Imaging

The choice of a suitable NIR-II fluorophore is critical for successful cellular imaging. The following table summarizes the properties of several commonly used probes.

Fluorophore TypeExample ProbeExcitation (nm)Emission (nm)Quantum Yield (%)Brightness (M⁻¹cm⁻¹)Notes on Cellular Applications
Organic Dyes ICG~780>900LowModerateFDA-approved, but has low photostability.[2] Can be encapsulated for improved stability.
IR-1048 derivative~808>1000--Used in activatable probes for detecting enzyme activity (e.g., caspase-3).
4TPE-TB NPs~980>1300ModerateHighGood photostability and used for combined imaging and photothermal therapy. Negligible cytotoxicity at imaging concentrations.[3]
Quantum Dots Ag₂S QDs~808>1100HighHighHigh photostability, suitable for long-term tracking. Biocompatibility should be assessed for each formulation.
PbS/CdS CSQDs~13191500-1700HighVery HighUsed for deep-tissue in vivo cellular imaging.
Fluorescent Proteins IRFP1032~1008~1032~0.843.4 x 10⁴Genetically encodable for specific protein tracking.

Experimental Protocols

Protocol 1: General Staining of Live Cells with NIR-II Probes

This protocol provides a general guideline for staining live cells with NIR-II fluorescent probes. Optimization of probe concentration and incubation time is recommended for each cell line and probe.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • NIR-II fluorescent probe stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probenecid (optional, for organic anion transporter-expressing cells to improve dye retention)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare the staining solution by diluting the NIR-II probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 0.1 to 10 µg/mL).

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells with the staining solution for a specific duration (typically 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound probes.

  • Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging on the NIR-II microscope.

Protocol 2: NIR-II Microscopy Imaging of Stained Cells

Instrumentation and Settings:

  • Microscope: An inverted microscope equipped for NIR-II fluorescence imaging.

  • Excitation Source: A laser line appropriate for the chosen NIR-II probe (e.g., 808 nm, 980 nm).

  • Objective Lens: A high numerical aperture (NA) objective corrected for NIR wavelengths (e.g., 20x NA > 0.7, 60x oil immersion NA > 1.2).

  • Filters: An excitation filter to clean up the laser line, a dichroic mirror to separate excitation and emission light, and a long-pass emission filter to block stray excitation light and autofluorescence (e.g., >1000 nm).

  • Detector: A sensitive InGaAs camera.

Imaging Procedure:

  • System Power-Up: Turn on the laser, camera, and microscope components. Allow the laser to warm up for stable output.

  • Sample Placement: Place the dish with the stained cells on the microscope stage.

  • Focusing: Using brightfield or DIC, locate and focus on the cells of interest.

  • Fluorescence Imaging:

    • Switch to the fluorescence imaging mode.

    • Set the InGaAs camera parameters. Start with a moderate exposure time (e.g., 50-200 ms) and adjust as needed.

    • Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio, in order to minimize phototoxicity and photobleaching.

    • Acquire images. For time-lapse imaging of dynamic processes, determine the optimal frame rate that captures the event without excessive light exposure.

Visualizing Cellular Processes and Signaling Pathways

NIR-II microscopy is a powerful tool for visualizing dynamic cellular events. Below are examples of how it can be applied to study specific biological processes, illustrated with diagrams.

Caspase-3 Activation during Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process. Caspase-3 is a key executioner enzyme in this pathway. Activatable NIR-II probes can be designed to fluoresce only in the presence of active caspase-3, allowing for real-time imaging of apoptosis.

Apoptosis_Pathway Imaging Caspase-3 Activity with an Activatable NIR-II Probe cluster_stimulus Apoptotic Stimulus cluster_cell Apoptotic Cell stimulus e.g., Chemotherapy, UV Radiation procaspase3 Procaspase-3 (Inactive) stimulus->procaspase3 triggers activation cascade caspase3 Active Caspase-3 procaspase3->caspase3 cleavage probe_off Activatable NIR-II Probe (Non-fluorescent) caspase3->probe_off cleaves probe apoptosis Apoptotic Events (e.g., DNA fragmentation) caspase3->apoptosis executes probe_on Activated NIR-II Probe (Fluorescent) probe_off->probe_on conformational change detector NIR-II Microscope probe_on->detector NIR-II Signal Detected

Caption: Workflow for detecting caspase-3 activation in apoptotic cells using a NIR-II probe.

Visualizing Receptor-Mediated Endocytosis

Receptor-mediated endocytosis is a crucial process for cellular communication and nutrient uptake. NIR-II probes can be conjugated to ligands that bind to specific cell surface receptors, allowing for the tracking of the internalization and trafficking of these receptors.

Endocytosis_Pathway Tracking Receptor-Mediated Endocytosis with a NIR-II Probe cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand_probe NIR-II Probe-Ligand Conjugate receptor Cell Surface Receptor ligand_probe->receptor binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit clustering endosome Early Endosome clathrin_pit->endosome internalization lysosome Lysosome (Degradation) endosome->lysosome trafficking to recycling Recycling Endosome endosome->recycling trafficking to recycling->receptor recycling to membrane

Caption: A generalized pathway of receptor-mediated endocytosis tracked with a ligand-conjugated NIR-II probe.

References

Application Notes and Protocols for Surgical Guidance Using NIR-II Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared-II (NIR-II) fluorescence imaging, operating within the 1000-1700 nm spectral window, has emerged as a powerful modality for in vivo imaging and surgical guidance.[1][2][3] This technology offers significant advantages over traditional visible and NIR-I (700-900 nm) imaging, including deeper tissue penetration, higher spatial resolution, and reduced tissue autofluorescence.[4][5][6] These attributes translate to a markedly improved signal-to-background ratio (SBR), enabling clearer visualization of anatomical structures and pathological tissues, such as tumors, during surgical procedures.[7][8] This document provides detailed application notes and experimental protocols for utilizing NIR-II fluorescence imaging in preclinical surgical guidance settings.

Core Principles

The superior performance of NIR-II fluorescence imaging stems from the reduced scattering and absorption of photons at longer wavelengths by biological tissues.[9] This allows for the detection of fluorescent signals from deeper tissues with minimal distortion, a critical requirement for identifying tumor margins and guiding precise resections.[10] The effectiveness of NIR-II guided surgery relies on the use of specialized fluorescent probes that emit in this window and preferentially accumulate at the target site.

Probe Targeting Strategies:

  • Passive Targeting (EPR Effect): Many NIR-II probes accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles and large molecules to extravasate and be retained within the tumor microenvironment.

  • Active Targeting: Probes can be conjugated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells.[8][11] This approach enhances the specificity and accumulation of the probe at the tumor site, further improving the SBR.[4]

Quantitative Data of NIR-II Fluorescent Probes

The selection of an appropriate NIR-II fluorescent probe is critical for successful surgical guidance. The following table summarizes the quantitative performance of several commonly used and recently developed probes.

Probe NameTypeQuantum Yield (QY)Peak Emission (nm)Tumor-to-Background Ratio (TBR/SBR)Penetration DepthKey Features & Applications
Indocyanine Green (ICG) Organic DyeLow in NIR-II~820 (tail emission in NIR-II)~11.5[1]Up to 6 mm[1]FDA-approved, widely used for angiography and lymph node mapping.[1][12]
IR-BEMC6P-TATE Organic Dye1.80%1025>5-Rapid renal excretion, minimal hepatic uptake, targeted to somatostatin receptors.[7]
IR-RGD Organic Dye3.82%~850 (tail emission in NIR-II)28.11-Targets integrins, high tumor-targeting capability.[11]
p-FE Conjugated Polymer1.65%>1000--Used for two-color fluorescence imaging of vasculature and tumors.[3]
FD-1080 Organic Dye0.31% (5.94% in FBS)>1000--Good water solubility and high photostability.[2][13]
PEG-CSQDs Quantum Dots-~1600~32.6>10 mmHigh T/NT ratio in the NIR-IIb window.[14]
4TPE-TB NPs AIEgen->1300-Up to 4 mm[15]High brightness and photothermal conversion efficiency.[15]

Experimental Protocols

Protocol 1: In Vivo NIR-II Fluorescence Imaging for Tumor-Bearing Mice

This protocol outlines the general procedure for NIR-II fluorescence imaging of tumors in a preclinical mouse model.

Materials:

  • NIR-II fluorescent probe of choice

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic models)

  • Anesthesia machine with isoflurane

  • NIR-II imaging system (e.g., equipped with an InGaAs camera)[16][17]

  • Excitation laser (e.g., 808 nm or 980 nm)[15][18]

  • Long-pass filters (e.g., 1000 nm, 1100 nm, 1300 nm)[15][17]

  • Sterile saline or PBS for probe dilution

  • Animal handling and preparation supplies

Procedure:

  • Probe Preparation and Administration:

    • Reconstitute or dilute the NIR-II fluorescent probe to the desired concentration in sterile saline or PBS according to the manufacturer's instructions or literature recommendations.

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Administer the probe solution via intravenous (tail vein) injection. The injection volume and probe dosage will depend on the specific probe and animal model.

  • Imaging System Setup:

    • Power on the NIR-II imaging system, including the laser source and camera.

    • Position the anesthetized mouse on the imaging stage.[19]

    • Select the appropriate excitation wavelength and laser power.

    • Choose the corresponding long-pass filter to collect the NIR-II fluorescence emission.

    • Adjust the camera settings (e.g., exposure time, gain) to optimize the signal without saturation.[16][19]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image of the mouse, if required.

    • Begin acquiring images at various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h) to determine the optimal imaging window for maximal tumor-to-background contrast.[14]

    • For surgical guidance, imaging is typically performed at the time point with the highest TBR.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and adjacent normal tissue.

    • Calculate the average fluorescence intensity within each ROI.

    • Determine the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.

Protocol 2: NIR-II Fluorescence-Guided Tumor Resection

This protocol describes the use of real-time NIR-II fluorescence imaging to guide the surgical removal of a tumor in a mouse model.

Materials:

  • All materials from Protocol 1

  • Surgical instruments (scalpels, forceps, scissors, etc.)

  • Suturing materials

  • Surgical microscope or loupes (optional)

  • Heating pad to maintain the animal's body temperature

Procedure:

  • Animal Preparation and Imaging:

    • Follow steps 1 and 2 from Protocol 1 to prepare and image the tumor-bearing mouse at the optimal time point for peak tumor fluorescence.

    • Maintain the mouse under anesthesia throughout the surgical procedure.

    • Position the mouse for surgery, ensuring a clear view of the tumor area under the NIR-II imaging system.

  • Surgical Resection:

    • Make an initial incision in the skin overlying the tumor using standard surgical techniques.

    • Use the real-time NIR-II fluorescence image overlaid on the white-light image to visualize the tumor margins.[7] The fluorescent signal will highlight the tumor tissue.

    • Carefully dissect and resect the fluorescently labeled tumor, ensuring to remove all tissue exhibiting a strong NIR-II signal.

    • Periodically image the surgical bed to check for any residual fluorescent tissue, which may indicate incomplete tumor removal.[9]

  • Post-Resection Imaging and Closure:

    • After the tumor has been resected, acquire a final NIR-II image of the surgical cavity to confirm the absence of residual fluorescence.

    • Image the resected tumor ex vivo to confirm its fluorescence.

    • Close the surgical incision using appropriate suturing techniques.

  • Histopathological Analysis:

    • Fix the resected tumor and any suspicious residual tissue in formalin and embed in paraffin.

    • Perform hematoxylin and eosin (H&E) staining on tissue sections to correlate the fluorescence signal with the histopathological findings and confirm the tumor margins.[7][9]

Visualizations

Signaling Pathway Diagrams

EPR_Effect Passive Targeting via the EPR Effect NIR_Probe NIR-II Probe (Nanoparticle/Macromolecule) Bloodstream Systemic Circulation NIR_Probe->Bloodstream Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) Bloodstream->Normal_Vessel No Extravasation Tumor_Vessel Tumor Vasculature (Leaky Endothelial Junctions) Bloodstream->Tumor_Vessel Extravasation Tumor_Microenvironment Tumor Microenvironment Tumor_Vessel->Tumor_Microenvironment Retention Poor Lymphatic Drainage Tumor_Microenvironment->Retention Accumulation

Caption: Passive accumulation of NIR-II probes in tumors via the EPR effect.

Active_Targeting Active Targeting of Tumor Cells Targeted_Probe Targeted NIR-II Probe (Probe + Ligand) Bloodstream Systemic Circulation Targeted_Probe->Bloodstream Tumor_Vessel Tumor Vasculature Bloodstream->Tumor_Vessel Extravasation Tumor_Cell Tumor Cell (Overexpressed Receptors) Tumor_Vessel->Tumor_Cell Binding Ligand-Receptor Binding Tumor_Cell->Binding Internalization Internalization Binding->Internalization Enhanced Uptake

Caption: Active targeting of NIR-II probes to tumor cells via ligand-receptor interactions.

Experimental Workflow Diagram

Surgical_Guidance_Workflow Workflow for NIR-II Fluorescence-Guided Surgery cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Post-Operative Probe_Admin NIR-II Probe Administration Incubation Incubation Period (Optimal Probe Accumulation) Probe_Admin->Incubation Preop_Imaging Pre-Operative NIR-II Imaging Incubation->Preop_Imaging Anesthesia Anesthesia Preop_Imaging->Anesthesia Realtime_Imaging Real-Time NIR-II Surgical Guidance Anesthesia->Realtime_Imaging Tumor_Resection Tumor Resection Realtime_Imaging->Tumor_Resection Guides Margin_Assessment Surgical Margin Assessment Tumor_Resection->Margin_Assessment Margin_Assessment->Realtime_Imaging Re-Excision if Needed Postop_Imaging Post-Resection Cavity Imaging Margin_Assessment->Postop_Imaging Histology Histopathological Confirmation Postop_Imaging->Histology

Caption: Step-by-step workflow for NIR-II fluorescence-guided surgery.

References

Tracking Drug Delivery with NIR-II Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) has emerged as a powerful modality for in vivo tracking of drug delivery systems.[1] Compared to traditional visible and NIR-I (700-900 nm) imaging, NIR-II fluorescence imaging offers significant advantages, including deeper tissue penetration (up to several centimeters), reduced tissue autofluorescence, and lower light scattering, resulting in a higher signal-to-background ratio (SBR) and improved spatial resolution.[1][2] These characteristics make NIR-II probes invaluable tools for non-invasively monitoring the biodistribution, pharmacokinetics, and tumor-targeting efficiency of drug carriers in real-time.[3][4]

This document provides detailed application notes and experimental protocols for utilizing NIR-II probes to track drug delivery in preclinical research. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of these studies.

Core Concepts and Advantages of NIR-II Imaging for Drug Delivery

The enhanced capabilities of NIR-II imaging stem from the reduced interaction of long-wavelength photons with biological tissues. Key advantages include:

  • Deep Tissue Penetration: NIR-II light can penetrate deeper into tissues, enabling the visualization of organs and tumors located far from the surface.[2]

  • High Signal-to-Background Ratio (SBR): The minimal autofluorescence in the NIR-II window significantly improves the clarity of the signal from the probe, allowing for more sensitive detection.[1]

  • Improved Spatial Resolution: Reduced photon scattering in the NIR-II region leads to sharper images and the ability to resolve finer details of the drug delivery vehicle's location.[5]

  • Real-Time and Dynamic Imaging: The non-invasive nature of NIR-II imaging allows for longitudinal studies in the same animal, providing dynamic information on drug carrier accumulation and clearance over time.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of representative NIR-II probes used for drug delivery applications. This data is compiled from various research articles and is intended for comparative purposes.

Table 1: Optical Properties of Selected NIR-II Probes

Probe NameExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
L897 nanoparticles~808897 (tail up to 1200)5.8[2]
FD-1080~1064>10000.31 (5.94 with FBS)[7]
CD-950Chemiluminescent95095.0 (CRET efficiency)[8]
ICG-RBCp~808>1000Not Reported[2]

Table 2: Pharmacokinetic and Targeting Efficiency Data

Probe/Drug CarrierAnimal ModelTumor ModelTumor-to-Normal Tissue Ratio (T/N)Blood Half-life (t1/2)Reference
cRGD-ZW800-PEGMouseLung CancerHigh (specific values not provided)Not Reported
2D5-IRDye800CWMouseColorectal Cancer (HT29-Luc)~3.5 at 24hNot Reported[9]
IR-BGP6MouseMC38Not ReportedNot Reported (Renal Excretion Studied)[10]
Nanolatex Particles (20nm)MouseNot SpecifiedCorrelated with blood residence time~10 hours[11]

Experimental Protocols

This section provides detailed protocols for key experiments involved in tracking drug delivery with NIR-II probes.

Protocol 1: Synthesis of a Generic NIR-II Dye-Loaded Nanoparticle

This protocol describes a general method for encapsulating a hydrophobic NIR-II dye within a polymeric nanoparticle for in vivo drug delivery studies.

Materials:

  • Hydrophobic NIR-II dye (e.g., a D-A-D structured small molecule)

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Poly(ethylene glycol) (PEG)-lipid conjugate (e.g., DSPE-PEG2000)

  • Chloroform or Dichloromethane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the NIR-II dye (1 mg) and the biodegradable polymer (20 mg) in 2 mL of chloroform in a glass vial.

  • Aqueous Phase Preparation: Dissolve the DSPE-PEG2000 (5 mg) in 10 mL of PBS.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on ice. Sonicate for 5 minutes at 40% amplitude to form a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at room temperature for 2 hours.

  • Purification: Dialyze the nanoparticle suspension against PBS for 48 hours using a 10 kDa MWCO dialysis membrane to remove any free dye and unencapsulated materials. Change the PBS every 12 hours.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the dye loading efficiency by measuring the absorbance of a lysed nanoparticle solution and comparing it to a standard curve of the free dye.

Protocol 2: In Vivo NIR-II Imaging of Drug Delivery in a Mouse Tumor Model

This protocol outlines the procedure for real-time tracking of NIR-II probe-labeled drug carriers in a tumor-bearing mouse.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • NIR-II probe-labeled drug carrier suspension in sterile PBS

  • In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs camera and appropriate filters)

  • Anesthesia system (e.g., isoflurane)

  • 27-gauge needle and syringe

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen). Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.

  • Pre-injection Imaging: Acquire a baseline NIR-II fluorescence image of the mouse before injecting the probe to check for any background signal.

  • Probe Administration: Intravenously inject the NIR-II probe-labeled drug carrier suspension (typically 100-200 µL) into the tail vein of the mouse.

  • Real-Time Imaging: Immediately after injection, begin acquiring a series of NIR-II fluorescence images at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48 hours) to monitor the circulation, biodistribution, and tumor accumulation of the drug carriers.[9]

  • Image Acquisition Parameters:

    • Excitation: Use a laser with a wavelength appropriate for the specific NIR-II probe (e.g., 808 nm, 980 nm).

    • Emission Filter: Use a long-pass filter to collect the NIR-II fluorescence signal (e.g., 1000 nm LP, 1100 nm LP).

    • Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation (typically 50-500 ms).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys, spleen) in the acquired images.

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Calculate the tumor-to-normal tissue ratio (T/N) by dividing the average fluorescence intensity in the tumor ROI by that in a normal tissue ROI (e.g., muscle).

    • Plot the fluorescence intensity in the tumor and other organs over time to visualize the accumulation and clearance kinetics.

Protocol 3: Ex Vivo Biodistribution and Pharmacokinetic Analysis

This protocol describes the procedures for quantifying the distribution of the NIR-II probe in different organs and for determining its pharmacokinetic profile.

Materials:

  • Mice previously injected with the NIR-II probe-labeled drug carrier

  • Surgical tools for dissection

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • NIR-II imaging system

  • Analytical software for pharmacokinetic modeling

Procedure:

Ex Vivo Biodistribution:

  • Euthanasia and Organ Harvest: At a predetermined time point after injection (e.g., 24 or 48 hours), euthanize the mouse.

  • Organ Imaging: Carefully dissect the major organs (tumor, heart, liver, spleen, lungs, kidneys, and intestine) and arrange them for ex vivo NIR-II fluorescence imaging.

  • Image Acquisition: Acquire NIR-II fluorescence images of the excised organs using the same imaging parameters as the in vivo study.

  • Quantification: Quantify the average fluorescence intensity for each organ. This provides a qualitative and semi-quantitative assessment of the probe's biodistribution.

Pharmacokinetics:

  • Blood Sampling: At various time points after intravenous injection of the NIR-II probe (e.g., 2, 5, 10, 30 minutes, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 10-20 µL) from the tail vein into heparinized tubes.[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Measure the NIR-II fluorescence intensity of the plasma samples using a suitable plate reader or by imaging a known volume of plasma.

  • Data Analysis:

    • Plot the plasma fluorescence intensity as a function of time.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software to calculate parameters such as blood circulation half-life (t1/2), area under the curve (AUC), clearance (Cl), and volume of distribution (Vd).[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts described in these application notes.

Experimental_Workflow Experimental Workflow for NIR-II Drug Delivery Tracking cluster_Probe_Prep Probe Preparation cluster_In_Vivo In Vivo Studies cluster_Ex_Vivo Ex Vivo & PK Analysis Synthesis Probe Synthesis & Drug Loading Characterization Nanoparticle Characterization Synthesis->Characterization Injection IV Injection of Probe Characterization->Injection Animal_Model Tumor Model Establishment Animal_Model->Injection Imaging Real-Time NIR-II Imaging Injection->Imaging Blood_Sampling Blood Sampling Imaging->Blood_Sampling Organ_Harvest Organ Harvest Imaging->Organ_Harvest PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis ExVivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->ExVivo_Imaging

Caption: Workflow for tracking drug delivery using NIR-II probes.

NIR_II_Advantages Advantages of NIR-II Imaging NIR_II NIR-II Window (1000-1700 nm) Reduced_Scattering Reduced Photon Scattering NIR_II->Reduced_Scattering Low_Autofluorescence Low Tissue Autofluorescence NIR_II->Low_Autofluorescence Deep_Penetration Deeper Tissue Penetration High_SBR High Signal-to- Background Ratio High_Resolution Improved Spatial Resolution Reduced_Scattering->Deep_Penetration Reduced_Scattering->High_Resolution Low_Autofluorescence->High_SBR

Caption: Key advantages of imaging in the NIR-II window.

Data_Analysis_Flow In Vivo Image Data Analysis Workflow Acquire_Images Acquire Time-Lapse NIR-II Images Draw_ROIs Draw Regions of Interest (Tumor, Organs) Acquire_Images->Draw_ROIs Quantify_Intensity Quantify Mean Fluorescence Intensity Draw_ROIs->Quantify_Intensity Calculate_TN Calculate Tumor-to-Normal Tissue Ratio Quantify_Intensity->Calculate_TN Plot_Kinetics Plot Intensity vs. Time Quantify_Intensity->Plot_Kinetics

Caption: Workflow for quantitative analysis of in vivo NIR-II imaging data.

References

Application Notes and Protocols for Long-Term In Vivo Cell Tracking Using NIR-II Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-term in vivo cell tracking is a critical tool in biomedical research and drug development, enabling the non-invasive monitoring of cellular fate, migration, and function within a living organism. The emergence of fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) has revolutionized this field.[1][2][3] NIR-II imaging offers significant advantages over traditional visible and NIR-I imaging, including deeper tissue penetration, reduced photon scattering, and lower autofluorescence, resulting in higher spatial resolution and signal-to-noise ratios.[1][2][3][4] This allows for the visualization of cells at unprecedented depths and clarity, making it an ideal modality for longitudinal studies.

This document provides detailed application notes and experimental protocols for utilizing various NIR-II nanoparticles for long-term in vivo cell tracking. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement this powerful technology in their studies.

Nanoparticles for NIR-II Cell Tracking

A variety of inorganic and organic nanoparticles have been developed as fluorescent probes for NIR-II imaging.[1][5] The choice of nanoparticle depends on the specific application, cell type, and desired tracking duration. Key considerations include brightness, photostability, biocompatibility, and in vivo clearance.

Commonly Used NIR-II Nanoparticles:

  • Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs exhibit intrinsic photoluminescence in the NIR-II region and are known for their high photostability.[6][7][8] Proper surface functionalization is crucial to ensure biocompatibility and prevent non-specific binding.[6][9]

  • Quantum Dots (QDs): Semiconductor nanocrystals, such as lead sulfide (PbS) and silver sulfide (Ag₂S) QDs, offer bright and tunable NIR-II fluorescence.[1][2][5][10] Their high quantum yields make them excellent candidates for sensitive cell detection.[1][10]

  • Rare-Earth Doped Nanoparticles (RENPs): These nanoparticles, typically containing lanthanide ions like erbium (Er) or neodymium (Nd), exhibit down-conversion luminescence in the NIR-II window.[11][12][13] They are characterized by narrow emission bands and long luminescence lifetimes, which can be leveraged for time-gated imaging to further reduce background noise.[11]

  • Organic Polymer Nanoparticles: Nanoparticles fabricated from organic semiconducting polymers have emerged as a promising class of NIR-II probes. They offer good biocompatibility and biodegradability. Some organic dyes also exhibit aggregation-induced emission (AIE) characteristics, making them highly fluorescent in an aggregated state within cells.[14][15][16]

Quantitative Data of NIR-II Nanoparticles for Cell Tracking
Nanoparticle TypeExcitation (nm)Emission (nm)Quantum Yield (%)Typical Size (nm)BiocompatibilityReference
Single-Walled Carbon Nanotubes (SWCNTs)650-8501100-1400~1-21-2 (diameter)High (with proper coating)[7]
Ag₂S Quantum Dots808>1000~155-10Good[5][10]
PbS/CdS Core/Shell QDs8081500-1700>205-10Moderate (potential heavy metal toxicity)[17]
Er-based Rare-Earth Doped Nanoparticles980~1600~5-1020-30High[17]
Organic Polymer Nanoparticles (AIEgens)700-850>1000~6.220-50High[10]

Experimental Workflow for In Vivo Cell Tracking

The general workflow for long-term in vivo cell tracking using NIR-II nanoparticles involves several key steps, from nanoparticle preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Studies cluster_analysis Analysis np_synthesis Nanoparticle Synthesis & Functionalization cell_labeling Cell Labeling np_synthesis->cell_labeling cell_injection Labeled Cell Administration (e.g., intravenous, subcutaneous) cell_labeling->cell_injection nir_imaging NIR-II Fluorescence Imaging cell_injection->nir_imaging data_analysis Image Processing & Data Analysis nir_imaging->data_analysis ex_vivo Ex Vivo Validation (Histology, Biodistribution) data_analysis->ex_vivo

Caption: General experimental workflow for in vivo cell tracking.

Experimental Protocols

Protocol 1: Labeling of Mesenchymal Stem Cells (MSCs) with Ag₂S Quantum Dots

This protocol describes the labeling of human mesenchymal stem cells (hMSCs) with peptide-modified Ag₂S quantum dots for in vivo tracking.[5]

Materials:

  • Ag₂S quantum dots (QDs) functionalized with a cell-penetrating peptide (e.g., TAT peptide).

  • Human mesenchymal stem cells (hMSCs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Centrifuge.

  • Incubator (37°C, 5% CO₂).

  • Fluorescence microscope with NIR-II imaging capabilities.

Procedure:

  • Cell Culture: Culture hMSCs in complete culture medium in a T75 flask until they reach 70-80% confluency.

  • Nanoparticle Preparation: Disperse the peptide-functionalized Ag₂S QDs in sterile PBS to a final concentration of 100 µg/mL. Sonicate the solution for 5 minutes to ensure a uniform dispersion.

  • Cell Labeling: a. Aspirate the culture medium from the hMSCs and wash the cells twice with sterile PBS. b. Add the Ag₂S QD solution to the cells. c. Incubate the cells with the nanoparticles for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Washing: a. After incubation, aspirate the nanoparticle solution and wash the cells three times with sterile PBS to remove any unbound nanoparticles. b. Add fresh complete culture medium to the cells.

  • Verification of Labeling: a. Trypsinize the labeled cells and re-plate a small fraction onto a glass-bottom dish. b. Image the cells using a fluorescence microscope equipped with an NIR-II detector and appropriate filters to confirm successful labeling.

  • Preparation for In Vivo Injection: a. Trypsinize the remaining labeled hMSCs. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Resuspend the cell pellet in sterile PBS or saline at the desired concentration for in vivo administration.

Protocol 2: In Vivo Tracking of Labeled Immune Cells in a Tumor Model

This protocol outlines the procedure for tracking labeled immune cells (e.g., CD8+ T cells) in a tumor-bearing mouse model using antibody-conjugated rare-earth doped nanoparticles.[17]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with CT26 colon carcinoma xenografts).

  • Anti-CD8α antibody conjugated to Er-based rare-earth nanoparticles (ErNPs-aCD8).

  • NIR-II in vivo imaging system equipped with a 980 nm laser and an InGaAs camera.

  • Anesthesia system (e.g., isoflurane).

  • Sterile syringes and needles.

Procedure:

  • Preparation of Labeled Cells: In some applications, immune cells are isolated, labeled ex vivo, and then adoptively transferred. Alternatively, nanoparticles can be administered systemically to label cells in vivo. This protocol focuses on systemic administration for in vivo labeling.

  • Animal Preparation: a. Anesthetize the tumor-bearing mouse using isoflurane. b. Place the mouse on the imaging stage of the NIR-II imaging system. Maintain anesthesia throughout the imaging session.

  • Nanoparticle Administration: a. Draw the ErNPs-aCD8 solution into a sterile syringe. b. Inject the nanoparticle solution intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.

  • NIR-II Imaging: a. Acquire a pre-injection (baseline) image of the mouse. b. Begin acquiring NIR-II fluorescence images immediately after nanoparticle injection and at various time points post-injection (e.g., 1h, 6h, 24h, 48h, 72h). c. Use a 980 nm laser for excitation and an appropriate long-pass filter (e.g., 1500 nm) to collect the emission signal. d. Optimize imaging parameters such as laser power and exposure time to achieve a good signal-to-noise ratio.

  • Image Analysis: a. Use image analysis software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs (e.g., liver, spleen). b. Calculate the tumor-to-background ratio to assess the specific accumulation of labeled cells in the tumor.

  • Ex Vivo Biodistribution (Optional): a. At the end of the experiment, euthanize the mouse. b. Excise the tumor and major organs. c. Image the excised tissues using the NIR-II imaging system to confirm the in vivo imaging results.

Signaling Pathway Visualization

In the context of immunotherapy, tracking immune cells can provide insights into their anti-tumor activity. For instance, the interaction between Natural Killer (NK) cells and tumor cells often involves the Fas/FasL signaling pathway, leading to tumor cell apoptosis.

fas_fasl_pathway cluster_cells Cellular Interaction cluster_pathway Apoptosis Signaling nk_cell NK Cell fasl FasL tumor_cell Tumor Cell fas Fas Receptor fasl->fas Binding fadd FADD fas->fadd Recruitment pro_cas8 Pro-Caspase-8 fadd->pro_cas8 Recruitment cas8 Caspase-8 pro_cas8->cas8 Activation apoptosis Apoptosis cas8->apoptosis Initiation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Quantum Yield in NIR-II Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with second near-infrared (NIR-II) dyes, specifically focusing on issues related to low fluorescence quantum yield (QY).

Frequently Asked Questions (FAQs)

Q1: What is a typical quantum yield for an organic NIR-II dye, and why is it often low?

A1: The quantum yield (QY) of organic NIR-II dyes is often significantly lower than that of dyes emitting in the visible or NIR-I regions, with values frequently below 10%. Many commercially available and novel NIR-II fluorophores have QYs of less than 1%.[1] This is primarily due to the "energy gap law," which states that the rate of non-radiative decay increases as the energy gap between the ground and excited states decreases. Since NIR-II dyes emit at lower energies (longer wavelengths), they are more susceptible to non-radiative decay pathways, such as internal conversion and vibrational relaxation, which dissipate the excitation energy as heat rather than light.[2]

Q2: My NIR-II dye has a very low signal in an aqueous solution. What are the likely causes?

A2: Low fluorescence in aqueous solutions is a common issue for many NIR-II dyes and can be attributed to several factors:

  • Aggregation-Caused Quenching (ACQ): Many organic dyes are hydrophobic and tend to aggregate in water. This close proximity of molecules can lead to the formation of non-emissive dimers or larger aggregates, which quench fluorescence.[3][4]

  • Interaction with Water: Water molecules can quench fluorescence through various mechanisms, including hydrogen bonding and vibrational deactivation of the excited state.[2]

  • Lack of Structural Rigidity: The flexible structure of many cyanine and polymethine dyes can lead to intramolecular rotations and vibrations in the excited state, promoting non-radiative decay.[2]

Q3: How does the solvent environment affect the quantum yield of my NIR-II dye?

A3: The solvent environment plays a critical role in the photophysical properties of NIR-II dyes. The polarity of the solvent can significantly influence the quantum yield. For many donor-acceptor-donor (D-A-D) type dyes, fluorescence is quenched in polar solvents like water.[2] However, some newer NIR-II fluorophores have been specifically designed to exhibit an inverted dependence, showing higher quantum yields in more polar environments. The viscosity of the solvent can also impact QY; a more viscous solvent can restrict intramolecular motion, reducing non-radiative decay and enhancing fluorescence.

Q4: Can the concentration of the dye affect its quantum yield?

A4: Yes, the concentration of a NIR-II dye can have a significant impact on its measured quantum yield. At high concentrations, the likelihood of aggregation increases, which can lead to fluorescence quenching (ACQ).[3] Additionally, high absorbance values (typically above 0.1) can lead to inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules in the solution, resulting in an artificially low measured quantum yield.[5]

Q5: What is the difference between relative and absolute quantum yield measurements, and which one should I use?

A5:

  • Relative Quantum Yield Measurement: This is the more common method and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., IR-26).[5][6] It is generally easier to perform but is highly dependent on the accuracy of the reported QY of the standard, which can be a source of error.

  • Absolute Quantum Yield Measurement: This method uses an integrating sphere to collect all photons emitted by the sample. It does not require a reference standard and is therefore considered more accurate.[6] However, it requires specialized equipment and careful experimental execution.

For routine characterization, the relative method is often sufficient, provided a reliable standard is used. For the development of new fluorophores or when high accuracy is required, the absolute method is preferred.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low quantum yield in NIR-II dye experiments.

Problem 1: Low or No Fluorescence Signal
Possible Cause Suggested Solution
Aggregation-Caused Quenching (ACQ) 1. Reduce Concentration: Dilute the sample to an absorbance of < 0.1 at the excitation wavelength.[5] 2. Change Solvent: Use a less polar organic solvent if the dye is soluble. 3. Encapsulation: Encapsulate the dye in micelles or form a complex with proteins like serum albumin to prevent aggregation in aqueous media.
Solvent Mismatch Test the dye's fluorescence in a range of solvents with varying polarities to find the optimal environment.
Incorrect Instrument Settings 1. Check Excitation/Emission Wavelengths: Ensure you are using the correct wavelengths for your dye. 2. Optimize Slit Widths: Increase the excitation and emission slit widths to allow more light to reach the detector, but be mindful of potential loss of spectral resolution. 3. Increase Integration Time: For weakly fluorescent samples, a longer integration time will improve the signal-to-noise ratio.
Detector Saturation If the signal appears clipped or flattened at the peak, the detector may be saturated. Reduce the dye concentration, decrease the excitation intensity, or narrow the slit widths.[6]
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for microscopy samples.
Problem 2: Inconsistent or Non-Reproducible Quantum Yield Measurements
Possible Cause Suggested Solution
Inner Filter Effects Keep the absorbance of all samples and standards below 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence.[5]
Unreliable Reference Standard (Relative QY) Cross-calibrate your reference standard against another known standard. Be aware that the reported QY of common NIR-II standards like IR-26 can vary in the literature.
Solvent Absorption (Absolute QY) The solvent itself may absorb some of the emitted light, especially in the NIR-II range. Measure the transmittance spectrum of the solvent and apply a correction to the emission spectrum.
Mismatched Experimental Conditions When performing relative QY measurements, ensure that the excitation wavelength, slit widths, and other instrument parameters are identical for both the sample and the reference standard.
pH Sensitivity The fluorescence of some dyes is pH-dependent. Buffer your solutions to maintain a constant pH during measurements.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the quantum yield of NIR-II dyes.

Table 1: Effect of Molecular Environment on Quantum Yield

DyeEnvironmentQuantum Yield (%)Fold IncreaseReference
CH-4TIn PBS~0.1%-[1]
CH-4TBound to Serum Protein11%~110x[1]
Phenylazo-containing D-A-D dyeIn Toluene~1.5%-[7]
Phenylazo-containing D-A-D dyeEncapsulated in Micelles (in water)~3.51%~2.3x[7]
M1 DyeSingle Molecular StateLow-[3]
M1 DyeAggregated in Nanoparticles2.84%Significant Enhancement[3]

Table 2: Quantum Yield of Select NIR-II Dyes in Different Solvents

DyeSolventQuantum Yield (%)Reference
IR-792MethanolLow[8]
IR-792Ionic Liquids (EMIM TFSI, BMIM BF4)Heavily Quenched[8]
9,10-Diphenylanthracene (DPA)Ethanol95%[9]
9,10-Diphenylanthracene (DPA)Cyclohexane86%[9]
9,10-Diphenylanthracene (DPA)Benzene82%[9]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a NIR-II dye using a reference standard.

Materials:

  • NIR-II dye of interest

  • Reference standard with a known QY in the NIR-II range (e.g., IR-26)

  • High-purity solvents

  • UV-Vis-NIR spectrophotometer

  • Corrected fluorescence spectrometer with a NIR-sensitive detector (e.g., InGaAs)

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your sample dye and the reference standard in the same solvent.

  • Prepare a Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the range of 0.02 to 0.1. Prepare a solvent-only blank as well.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance spectrum for each dilution and the blank. Record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorescence spectrometer.

    • For each dilution, record the corrected fluorescence emission spectrum, ensuring to scan a wide enough range to capture the entire emission profile.

    • Use identical instrument settings (e.g., excitation and emission slit widths, integration time) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each measurement.

    • Subtract the integrated intensity of the solvent blank from each sample and standard measurement.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (SlopeS / SlopeR) * (nS2 / nR2) Where ΦR is the quantum yield of the reference, SlopeS and SlopeR are the slopes from the plots, and nS and nR are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).[5][10]

Protocol 2: Enhancing Quantum Yield via Micelle Encapsulation

This protocol provides a general method for encapsulating hydrophobic NIR-II dyes into micelles to improve their fluorescence in aqueous solutions.

Materials:

  • Hydrophobic NIR-II dye

  • Amphiphilic polymer (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., acetonitrile, THF)

  • Deionized water or buffer (e.g., PBS)

  • Stir plate and stir bar

  • Rotary evaporator or vacuum line

Procedure:

  • Dissolve Dye and Polymer: Dissolve the NIR-II dye and the amphiphilic polymer (e.g., DSPE-PEG2000) in a suitable organic solvent. A typical starting ratio is 1.5 mg of polymer and 25 µg of dye in 1 mL of solvent.[3]

  • Micelle Formation: Rapidly inject the organic solution into a larger volume of vigorously stirring deionized water or buffer (e.g., 2 mL). This rapid solvent exchange will cause the hydrophobic components to self-assemble into micelles, encapsulating the dye.

  • Solvent Removal: Remove the organic solvent by evaporation, for example, by stirring the solution open to the air for several hours or by using a rotary evaporator.

  • Characterization: The resulting aqueous suspension of dye-loaded micelles can be characterized for size (e.g., by Dynamic Light Scattering) and for its enhanced fluorescence properties using a fluorescence spectrometer.

Visualizations

Troubleshooting_Low_QY Causes Potential Causes ACQ Aggregation-Caused Quenching (ACQ) Causes->ACQ Solvent Poor Solvent Environment (e.g., high polarity) Causes->Solvent Flexibility Intramolecular Vibrations & Rotations Causes->Flexibility Concentration High Concentration (Inner Filter Effects) Causes->Concentration Encapsulation Encapsulation (Micelles, Proteins) ACQ->Encapsulation addressed by Solvent_Opt Solvent Optimization Solvent->Solvent_Opt addressed by Molecular_Design Improve Molecular Rigidity (e.g., covalent locking) Flexibility->Molecular_Design addressed by Dilution Dilute Sample (Abs < 0.1) Concentration->Dilution addressed by Solutions Troubleshooting Strategies Encapsulation->Solutions Solvent_Opt->Solutions Molecular_Design->Solutions Dilution->Solutions Low_QY Low_QY Low_QY->Solutions can be solved by

Caption: A logical diagram illustrating the common causes of low quantum yield and their corresponding troubleshooting strategies.

QY_Measurement_Workflow cluster_relative Relative Quantum Yield Measurement cluster_absolute Absolute Quantum Yield Measurement Prep_Stocks_R Prepare Stock Solutions (Sample & Standard) Prep_Dilutions_R Prepare Dilution Series (Abs < 0.1) Measure_Abs_R Measure Absorbance Prep_Dilutions_R->Measure_Abs_R Measure_Fluor_R Measure Fluorescence (Identical Settings) Measure_Abs_R->Measure_Fluor_R Plot_Data_R Plot Integrated Intensity vs. Absorbance Measure_Fluor_R->Plot_Data_R Calculate_QY_R Calculate QY using Slopes & Refractive Indices Plot_Data_R->Calculate_QY_R Setup_Sphere Setup Integrating Sphere Measure_Blank Measure Blank (Solvent in Sphere) Measure_Sample Measure Sample (Dye in Sphere) Measure_Blank->Measure_Sample Analyze_Spectra Analyze Scattered & Emitted Light Measure_Sample->Analyze_Spectra Calculate_QY_A Calculate Absolute QY Analyze_Spectra->Calculate_QY_A

Caption: Experimental workflows for relative and absolute quantum yield measurements.

References

Technical Support Center: Reducing Photobleaching of NIR-II Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of second near-infrared (NIR-II) fluorophores during imaging experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with NIR-II fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] The process begins when a fluorophore absorbs light, elevating its electrons from a stable ground state to a temporary, high-energy excited singlet state.[2] From this state, the fluorophore can undergo several processes. While fluorescence is the desired outcome, the excited electron can also transition to a long-lived, stable "triplet state."[1][2] This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which chemically degrade the fluorophore.[3][4] Additionally, an oxygen-independent pathway exists where the fluorophore undergoes irreversible covalent bond modifications, also leading to a loss of fluorescence.[1][4]

cluster_0 Fluorophore States & Transitions cluster_1 Degradation Pathways cluster_2 Outcome S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 PD Photochemical Destruction T1->PD Irreversible Covalent Bond Modification Bleached Non-Fluorescent (Bleached) State ROS->Bleached PD->Bleached

Caption: The photobleaching process of a fluorophore.

Q2: What are the main factors that influence the rate of photobleaching?

A2: The rate of photobleaching is primarily influenced by three factors:

  • Light Intensity: Higher intensity light sources (i.e., higher laser power) increase the number of excitation/emission cycles per unit of time, accelerating photobleaching.[5]

  • Exposure Duration: The total time a fluorophore is exposed to excitation light directly correlates with the extent of photobleaching.[2]

  • Local Chemical Environment: The presence of molecular oxygen is a major contributor to photobleaching through the formation of ROS.[4] The presence of antioxidants or triplet state quenchers can significantly slow this process.

Q3: How can I minimize photobleaching during my imaging experiment?

A3: A multi-faceted approach is most effective:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[6] Using neutral-density filters can help reduce light intensity without adjusting the source.[5][7]

  • Choose Photostable Probes: Select fluorophores known for their high photostability. Newer generations of small-molecule dyes (e.g., BF2 formazanate), aggregation-induced emission (AIE) luminogens, and quantum dots often exhibit superior resistance to photobleaching compared to traditional dyes like ICG.[8][9][10]

  • Use Antifade Reagents: Incorporate commercial or lab-prepared antifade reagents into your imaging medium. These compounds work by scavenging ROS or quenching the triplet state.[11]

  • Limit Exposure During Setup: Minimize the time the sample is illuminated by the excitation source while finding the region of interest or focusing.[6][12]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[11] Most function as antioxidants or reactive oxygen species scavengers, which neutralize the harmful ROS generated by the excited fluorophore before they can cause damage.[11] Others, known as triplet state quenchers, interact with the fluorophore in its long-lived triplet state, returning it to the ground state before it can react with oxygen.[4][13]

Q5: Can I use the same antifade reagents for live and fixed cells?

A5: No, this is generally not recommended. Antifade mounting media for fixed cells often contain components like glycerol and other chemicals that are cytotoxic and not osmotically balanced for living cells.[3][6] For live-cell imaging, it is crucial to use reagents specifically designed for biocompatibility, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox.[3][6]

Q6: Which types of NIR-II fluorophores are known for high photostability?

A6: Several classes of NIR-II fluorophores have been developed with enhanced photostability:

  • Aggregation-Induced Emission (AIE) Luminogens: These materials show enhanced fluorescence and photostability in an aggregated state.[9]

  • Boron Difluoride (BF2) Formazanate Dyes: This is a series of small-molecule dyes that exhibit ultrahigh photostability and brightness.[8][14][15]

  • Semiconducting Polymer Nanoparticles (SPNs): Certain SPNs have been engineered for bright and stable NIR-II fluorescence.[16]

  • Quantum Dots (QDs): QDs are inorganic nanocrystals known for their high resistance to photobleaching.[10]

  • Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs offer high photostability, making them suitable for long-term, real-time measurements.[16]

Section 2: Troubleshooting Guide

This guide addresses common issues related to NIR-II fluorophore signal loss.

start Problem: NIR-II signal fades rapidly q1 Is laser power set to minimum required? start->q1 a1_no Action: Reduce laser power. Use neutral density filters. q1->a1_no No q2 Is exposure time as short as possible? q1->q2 Yes a1_no->q2 a2_no Action: Decrease exposure time. Increase camera gain if needed. q2->a2_no No q3 Are you using an antifade reagent? q2->q3 Yes a2_no->q3 a3_no Action: Add a live-cell compatible antifade reagent to media. q3->a3_no No q4 Is the fluorophore known to be photostable? q3->q4 Yes a3_no->q4 a4_no Action: Switch to a more robust fluorophore (e.g., AIEgen, QD). q4->a4_no No end_node Problem Mitigated q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for rapid signal fading.

Problem: My NIR-II signal is fading too quickly during time-lapse imaging.

  • Possible Cause 1: The excitation light intensity is too high.

    • Solution: Reduce the laser power to the minimum level that provides a usable signal. If your system has neutral-density filters, use them to attenuate the light reaching the sample.[5][7]

  • Possible Cause 2: The exposure time for each frame is too long.

    • Solution: Decrease the camera's exposure time. To compensate for the lower signal per frame, you can increase the camera's gain, though this may slightly increase noise.[6]

  • Possible Cause 3: The imaging medium lacks photoprotective agents.

    • Solution: Add a commercially available antifade reagent suitable for live-cell imaging to your medium.[3][6] For fixed samples, use an antifade mounting medium.[7]

  • Possible Cause 4: The chosen fluorophore has inherently low photostability.

    • Solution: If the problem persists after optimizing conditions, consider switching to a more photostable NIR-II probe. Compare the photostability of your current dye with alternatives reported in the literature.[12]

Problem: I'm getting a low signal-to-noise ratio (SNR) after reducing laser power.

  • Possible Cause 1: The detector is not sensitive enough at the lower light level.

    • Solution: Increase the gain on your imaging detector (e.g., EMCCD or sCMOS camera). If possible, use pixel binning to increase the signal per effective pixel, although this will reduce spatial resolution.[12]

  • Possible Cause 2: The fluorophore is not bright enough (low quantum yield or extinction coefficient).

    • Solution: Switch to a brighter NIR-II fluorophore. The brightness is a product of the molar extinction coefficient and the quantum yield.[9] Alternatively, if feasible for your experiment, increase the concentration of the fluorophore.

  • Possible Cause 3: The antifade reagent is quenching the initial fluorescence signal.

    • Solution: Some antifade reagents can cause an initial drop in fluorescence. Test different types of antifade reagents or optimize the concentration of the one you are using. Ensure the reagent is fresh and has been stored correctly.

Section 3: Data & Resources

Table 1: Comparison of Photostability for Selected NIR-II Fluorophores
Fluorophore TypeComparison FluorophoreIrradiation ConditionsObservationCitation
DIPT-ICF NanoparticlesIndocyanine Green (ICG)808 nm laser, 100 mW/cm²After 10 minutes, DIPT-ICF NPs retained high fluorescence while ICG signal was significantly reduced.[9]
4TPE-TB NanoparticlesIndocyanine Green (ICG)808 nm laserICG fluorescence was almost completely quenched within 5 minutes. 4TPE-TB NPs showed no significant decrease after 1 hour.[17]
PSQPNs-DBCON/A1064 nm laserFluorescence signal remained almost unchanged after 1 hour of continuous irradiation.[18]
Table 2: Common Antifade Reagents for NIR-II Imaging
Reagent NameTarget ApplicationMechanism of ActionCommercial ExamplesCitation
TroloxLive CellsAntioxidant (Vitamin E analog), ROS scavenger.VectaCell™ Trolox[6]
Oxyrase TechnologyLive CellsEnzymatic oxygen removal from the medium.ProLong™ Live, OxyFluor™[6]
n-Propyl gallate (NPG)Fixed & Live CellsAntioxidant, free radical scavenger.Citifluor AF4[11][19]
p-Phenylenediamine (PPD)Fixed CellsFree radical scavenger.N/A[11]
1,4-diazabicyclo[2.2.2]octane (DABCO)Fixed & Live CellsTriplet state quencher, singlet oxygen scavenger.N/A[11]

Section 4: Experimental Protocols

Protocol 1: Assessing the Photostability of an NIR-II Fluorophore

This protocol provides a method to compare the photostability of a test fluorophore against a standard, such as ICG.

cluster_0 Setup cluster_1 Data Acquisition cluster_2 Analysis prep 1. Prepare solutions of test and reference (ICG) fluorophores at same optical density. mount 2. Mount samples on microscope stage. prep->mount focus 3. Set imaging parameters (laser power, exposure). image_t0 4. Acquire initial image (t=0) and define ROI. focus->image_t0 irradiate 5. Begin continuous irradiation with excitation laser. image_t0->irradiate image_ti 6. Acquire images at fixed time intervals (e.g., every 30s). irradiate->image_ti measure 7. Measure mean fluorescence intensity in ROI for each image. normalize 8. Normalize intensity data to the t=0 value. measure->normalize plot 9. Plot normalized intensity vs. time for both fluorophores. normalize->plot

Caption: Experimental workflow for a photostability assay.

Materials:

  • NIR-II fluorescence imaging system

  • Test NIR-II fluorophore solution

  • Reference fluorophore solution (e.g., Indocyanine Green, ICG)

  • Phosphate-buffered saline (PBS) or appropriate solvent

  • Microscope slides or imaging dish

Procedure:

  • Sample Preparation: Prepare solutions of your test fluorophore and the reference fluorophore (ICG) at concentrations adjusted to have the same optical density (absorbance) at the excitation wavelength.

  • Microscope Setup: Place the sample on the microscope stage. Set the excitation laser to a fixed power density (e.g., 100 mW/cm²) and select appropriate emission filters.[9]

  • Initial Imaging: Focus on the sample and set the camera exposure and gain settings. Acquire an initial image (Time = 0).

  • Continuous Irradiation: Begin continuous exposure of the sample to the excitation laser.

  • Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-60 minutes).[9][17]

  • Data Analysis:

    • Define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values by dividing each value by the intensity at Time = 0.

    • Plot the normalized fluorescence intensity as a function of time for both your test fluorophore and the reference. A slower decay curve indicates higher photostability.

Protocol 2: Comparative Measurement of Quantum Yield (QY) for NIR-II Fluorophores

This protocol uses a relative method to determine the fluorescence quantum yield of a test fluorophore by comparing it to a reference standard with a known QY.

Materials:

  • Spectrofluorometer with NIR detection capabilities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test NIR-II fluorophore

  • Reference standard with known QY in the same solvent (e.g., IR-26 dye).[9]

  • Appropriate solvent (e.g., water, DMSO)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test fluorophore and the reference standard in the same solvent.

  • Prepare Serial Dilutions: Create a series of five dilutions for both the test and reference samples. The dilutions should have absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.[20]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 808 nm).

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, excite each dilution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum across the expected NIR-II range.

  • Data Analysis:

    • For each sample, integrate the area under the fluorescence emission curve to get the total fluorescence intensity.

    • Create two plots: (1) Integrated fluorescence intensity vs. absorbance for the test fluorophore, and (2) Integrated fluorescence intensity vs. absorbance for the reference standard.

    • Perform a linear regression for each plot to determine the slope (K).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield (Φ) of your test sample:

    Φsample = Φref * (Ksample / Kref) * (nsample² / nref²)

    Where:

    • Φ is the quantum yield.

    • K is the slope from the plot of integrated fluorescence vs. absorbance.

    • n is the refractive index of the solvent (nsample and nref are the same if the same solvent is used).[20]

References

Technical Support Center: Minimizing Background Signal in NIR-II Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in their Near-Infrared II (NIR-II) microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in NIR-II microscopy?

A1: Background signal in NIR-II microscopy can originate from several sources, broadly categorized as autofluorescence from the biological sample and noise from the imaging system.

  • Sample Autofluorescence:

    • Diet-Related: Standard rodent chow contains chlorophyll and other plant-based materials that fluoresce strongly in the NIR-I region, with a tail extending into the NIR-II window. This is often the most significant source of background in preclinical in vivo imaging.[1]

    • Endogenous Fluorophores: Tissues contain endogenous molecules, such as collagen and elastin, that can contribute to autofluorescence, although this is generally lower in the NIR-II range compared to the visible and NIR-I ranges.

  • Imaging System Noise:

    • Detector Noise: The detector itself can be a source of noise, including dark current and read noise. The choice of detector technology (e.g., InGaAs vs. MCT) can significantly impact the signal-to-noise ratio.

    • Stray Light: Ambient light or light from the excitation source that reaches the detector without passing through the sample can contribute to background.

  • Probe-Related Background:

    • Non-specific Binding: Fluorescent probes may bind non-specifically to tissues or plasma proteins, leading to a diffuse background signal.

    • Off-Target Accumulation: Some probes may accumulate in tissues other than the target, such as the liver and spleen, contributing to background in those regions.[2][3]

Q2: How can I reduce diet-induced autofluorescence in my animal models?

A2: The most effective way to reduce diet-induced autofluorescence is to switch the animals from a standard chow diet to a purified diet for a period before imaging.[1]

  • Purified Diet: AIN-93G is a commonly used purified diet that is free of alfalfa and other plant-derived ingredients that cause high autofluorescence.[4][5][6][7]

  • Transition Period: It is recommended to switch the animals to the purified diet for at least 3-7 days before imaging to allow for the clearance of autofluorescent compounds from the gastrointestinal tract.[1]

Q3: What is tissue clearing, and how can it help reduce background?

A3: Tissue clearing is a process that renders biological tissues optically transparent by reducing light scattering.[8][9][10] This is achieved by removing lipids and matching the refractive index of the tissue components.[8][9] While its primary purpose is to enable deep-tissue imaging, it can also help reduce background by:

  • Removing Light Scattering: Reduced scattering allows for more efficient collection of the fluorescence signal from the focal plane, improving the signal-to-background ratio.

  • Washing out Endogenous Fluorophores: The solvents and detergents used in many clearing protocols can help to wash out some endogenous fluorophores, reducing autofluorescence.

Q4: How do I choose the right NIR-II fluorescent probe to maximize the signal-to-background ratio?

A4: The choice of fluorescent probe is critical for achieving a high signal-to-background ratio (SBR). Key factors to consider include:

  • Quantum Yield and Molar Extinction Coefficient: Probes with high quantum yields and large molar extinction coefficients will produce brighter signals.

  • Emission Wavelength: Probes emitting deeper into the NIR-II window (e.g., >1300 nm) generally experience lower tissue autofluorescence and scattering.

  • Specificity and Targeting: For targeted imaging, select a probe with high affinity and specificity for your target of interest to minimize non-specific binding.

  • Pharmacokinetics: Consider the probe's circulation time and clearance profile. A probe that clears quickly from non-target tissues will result in a better SBR at later time points.

Troubleshooting Guides

Problem 1: High Background Signal Across the Entire Image
Possible Cause Suggested Solution
Diet-Induced Autofluorescence Switch animals to a purified diet (e.g., AIN-93G) for at least 3-7 days prior to imaging.[1]
High Detector Gain/Exposure Time Reduce the detector gain and/or exposure time. While this may also reduce the signal, it can improve the SBR if the background is disproportionately high.
Stray Light Contamination Ensure the microscope enclosure is light-tight. Check for and block any potential sources of ambient light.
Suboptimal Filter Selection Use high-quality bandpass filters with narrow bandwidths to reject out-of-band light. Ensure the emission filter effectively blocks the excitation wavelength.
Non-specific Probe Binding If using a targeted probe, perform a titration to determine the optimal concentration that maximizes target signal while minimizing non-specific binding. Consider blocking with serum from the same species as the secondary antibody host.[11]
Problem 2: High Background Signal in Specific Anatomical Regions (e.g., gut, liver)
Possible Cause Suggested Solution
Incomplete Clearance of Diet-Related Autofluorescence Extend the duration of the purified diet feeding period to more than 7 days to ensure complete clearance from the GI tract.
Off-Target Probe Accumulation Review the literature for the known biodistribution of your probe. If significant off-target accumulation is expected in organs like the liver or spleen, consider imaging at earlier time points before peak accumulation in these organs, or use a probe with a different clearance mechanism.[2][3]
Endogenous Tissue Autofluorescence Some tissues have higher intrinsic autofluorescence than others. Use spectral unmixing techniques if your imaging system supports it to separate the probe's signal from the autofluorescence spectrum.
Problem 3: Poor Signal-to-Background Ratio in Cleared Tissues
Possible Cause Suggested Solution
Uneven or Incomplete Tissue Clearing Ensure the tissue is fully submerged in all clearing solutions and that incubation times are sufficient for the size of the sample.[12] Troubleshoot the specific clearing protocol for potential issues with reagent quality or procedural steps.
Poor Antibody Penetration For immunolabeling of cleared tissues, increase the incubation time with the primary and secondary antibodies.[13] Use a permeabilization agent in your antibody dilution buffer (e.g., Triton X-100).[13]
High Background from Non-specific Antibody Binding Increase the number and duration of wash steps after antibody incubations.[14] Use a higher concentration of blocking solution or try a different blocking agent.[11] Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.
Refractive Index Mismatch Ensure the refractive index of your mounting medium matches that of the cleared tissue and the objective's immersion liquid. A mismatch can cause light scattering and reduce signal collection efficiency.[9]

Quantitative Data

Table 1: Impact of Diet on Abdominal Autofluorescence in Mice

Diet Imaging Duration Relative Autofluorescence Intensity (Arbitrary Units) Reference
Standard ChowDay 0High[1]
Purified Diet (D10001a)Day 1Moderate[1]
Purified Diet (D10001a)Day 2Low[1]
Purified Diet (D10001a)Day 3Minimal (uniform, low-level body autofluorescence)[1]

Table 2: Comparison of Signal-to-Background Ratios (SBRs) for NIR-II Probes

Probe Excitation Wavelength (nm) Emission Filter Target/Application Signal-to-Background Ratio (SBR) Reference
FD-1080-FBS1064>1300 nm LPHindlimb Vasculature4.32
5H5-PEG8-cRGD1064>1320 nm LPHindlimb Vasculature7.2
5H5-PEG8-cRGD808>1320 nm LPHindlimb Vasculature3.8
5H5-PEG8-cRGD808>1000 nm LPHindlimb Vasculature2.3
LZ-11051064Not SpecifiedCerebral Vasculature>5 (at 4h post-injection)

Experimental Protocols

Protocol 1: iDISCO+ Tissue Clearing for Whole-Mount Immunolabeling

This protocol is adapted for robust immunolabeling and clearing of whole organs, such as a mouse brain, for NIR-II microscopy.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H2O2)

  • Dimethyl sulfoxide (DMSO)

  • Glycine

  • Triton X-100

  • Normal Goat Serum (or serum from the host of the secondary antibody)

  • Primary and NIR-II conjugated secondary antibodies

  • Dichloromethane (DCM)

  • Dibenzyl ether (DBE)

Procedure:

  • Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C.

  • Washing: Wash the sample in PBS for 24 hours at room temperature (RT), changing the PBS several times.

  • Dehydration and Bleaching:

    • Dehydrate the sample in a graded series of methanol in PBS (20%, 40%, 60%, 80%, 100% MeOH), 1 hour each at RT.

    • Incubate in 100% MeOH overnight at 4°C.

    • Bleach the sample in 5% H2O2 in 100% MeOH overnight at 4°C. This step is crucial for reducing autofluorescence.

  • Rehydration and Permeabilization:

    • Rehydrate the sample in a reverse graded series of MeOH in PBS (80%, 60%, 40%, 20%), 1 hour each at RT.

    • Wash in PBS with 0.2% Triton X-100 (PTx.2) twice for 1 hour each at RT.

    • Incubate in PTx.2 with 20% DMSO and 0.3 M glycine at 37°C for 2 days.

  • Blocking: Block the sample in PTx.2 with 10% DMSO and 6% Normal Goat Serum at 37°C for 2 days.

  • Immunolabeling:

    • Incubate with the primary antibody in PTx.2 with 5% DMSO and 3% Normal Goat Serum at 37°C for 3-7 days, depending on the antibody and sample size.

    • Wash in PTx.2 for 24 hours, changing the buffer 4-5 times.

    • Incubate with the NIR-II conjugated secondary antibody in PTx.2 with 3% Normal Goat Serum at 37°C for 3-7 days.

    • Wash in PTx.2 for 24 hours, changing the buffer 4-5 times.

  • Clearing:

    • Dehydrate the sample again in a graded series of MeOH in PBS as in step 3a.

    • Incubate in 100% MeOH for 3 hours at RT.

    • Incubate in a 1:2 mixture of MeOH:DCM for 1 hour at RT.

    • Incubate in 100% DCM twice for 30 minutes each at RT.

    • Incubate in DBE until the tissue is transparent (usually a few hours).

  • Imaging: Image the cleared sample in DBE using a light-sheet or confocal microscope with an objective suitable for high refractive index immersion media.

Protocol 2: Preparation of AIN-93G Purified Rodent Diet

This protocol provides the formulation for the AIN-93G diet, designed for growth, pregnancy, and lactation phases in rodents, and is effective in reducing diet-related autofluorescence.

Ingredients:

IngredientAmount (g/kg diet)
Cornstarch397.486
Casein (lactic)200.0
Dextrinized Cornstarch132.0
Sucrose100.0
Soybean Oil70.0
Fiber (e.g., Solka-Floc)50.0
AIN-93G Mineral Mix35.0
AIN-93 Vitamin Mix10.0
L-Cystine3.0
Choline Bitartrate2.5
tert-Butylhydroquinone0.014

Procedure:

  • Mixing Dry Ingredients: In a suitable mixer, combine the cornstarch, casein, dextrinized cornstarch, sucrose, fiber, mineral mix, vitamin mix, L-cystine, and choline bitartrate. Mix until homogenous.

  • Adding Oil and Antioxidant: In a separate container, dissolve the tert-Butylhydroquinone (antioxidant) in the soybean oil.

  • Final Mixing: Slowly add the oil mixture to the dry ingredients while the mixer is running. Continue to mix until the oil is evenly distributed and the diet has a uniform consistency.

  • Storage: Store the prepared diet in an airtight container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Visualizations

Caption: Sources of background signal in NIR-II microscopy.

Troubleshooting_Workflow Start High Background Signal Detected Q_Diet Using Purified Diet? Start->Q_Diet Sol_Diet Switch to Purified Diet (e.g., AIN-93G) for 3-7 days Q_Diet->Sol_Diet No Q_Cleared Imaging Cleared Tissue? Q_Diet->Q_Cleared Yes Sol_Diet->Q_Cleared Troubleshoot_Clearing Troubleshoot Clearing Protocol: - Check for even clearing - Optimize antibody penetration - Increase wash steps Q_Cleared->Troubleshoot_Clearing Yes Q_Acquisition Optimized Acquisition Parameters? Q_Cleared->Q_Acquisition No Troubleshoot_Clearing->Q_Acquisition Sol_Acquisition - Reduce detector gain - Decrease exposure time - Check filter sets Q_Acquisition->Sol_Acquisition No End Background Minimized Q_Acquisition->End Yes Sol_Acquisition->End

Caption: Troubleshooting workflow for high background signal.

ICG_Signaling_Pathway ICG_injected IV Injection of ICG ICG_plasma ICG binds to plasma proteins (e.g., albumin) ICG_injected->ICG_plasma Tumor_Vessel Leaky Tumor Vasculature ICG_plasma->Tumor_Vessel Off_Target Off-Target Uptake by Hepatocytes ICG_plasma->Off_Target EPR_effect Enhanced Permeability and Retention (EPR) Effect Tumor_Vessel->EPR_effect Tumor_Accumulation ICG Accumulation in Tumor Interstitium (Target Signal) EPR_effect->Tumor_Accumulation Liver_Signal Background Signal from Liver Off_Target->Liver_Signal

Caption: Simplified pathway of ICG distribution and off-target accumulation.

References

correcting for tissue scattering in NIR-II image analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when correcting for tissue scattering in Near-Infrared II (NIR-II) image analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my NIR-II images blurry or lacking in sharpness?

Blurriness and a lack of sharpness in NIR-II images are often attributable to significant photon scattering as light passes through biological tissues. In the NIR-II window (1000-1700 nm), light scattering is reduced compared to the visible and NIR-I regions, but it can still be a major factor, especially in deep tissue imaging.[1][2][3] This scattering effect causes photons to deviate from their original path, leading to a diffuse signal at the detector and a loss of spatial resolution.

Q2: What are the common sources of noise and artifacts in NIR-II imaging?

Several factors can introduce noise and artifacts into your NIR-II images:

  • Tissue Autofluorescence: Although lower in the NIR-II range, some endogenous fluorophores in the tissue can still emit light, creating a background haze that can obscure the signal from your probe.[4] The diet of laboratory animals can also impact autofluorescence levels.

  • Instrumental Noise: The detector and electronics of the imaging system can introduce noise, such as read noise and dark noise.

  • Ambient Light: Inadequate shielding of the imaging setup can lead to contamination from ambient light sources.

  • Sample Preparation Artifacts: Air bubbles or crushed tissue from improper sample mounting can cause light distortion and create artifacts in the image.[5]

  • Motion Artifacts: Movement of the subject during image acquisition can cause blurring and streaking.

Q3: How can I reduce scattering effects during my experiment?

While post-processing is crucial, you can take experimental steps to minimize scattering:

  • Wavelength Selection: Operating within the optimal NIR-II sub-windows (e.g., NIR-IIb, 1500-1700 nm) can further reduce scattering compared to the lower end of the NIR-II spectrum.[3]

  • Probe Selection: Utilize NIR-II fluorophores with high quantum yields and long emission wavelengths to maximize the signal-to-background ratio.

  • Dietary Considerations for Preclinical Imaging: For animal studies, using a purified diet can reduce autofluorescence in the gastrointestinal tract, which can be a source of background signal.[4][6]

Q4: What are the basic computational approaches to correct for tissue scattering?

There are several computational methods to correct for tissue scattering, ranging from simple normalization techniques to more complex physics-based models. Two commonly used methods adapted from NIR spectroscopy are Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV).[7][8][9] For more advanced correction, physics-based models like the Diffusion Approximation or Monte Carlo simulations can be employed to model photon transport in tissue.

Troubleshooting Guide

This guide provides solutions to common problems encountered during NIR-II image analysis, with a focus on tissue scattering.

Problem 1: Low Image Contrast and High Background Haze

Symptoms:

  • The structures of interest are difficult to distinguish from the background.

  • The entire image appears washed out or foggy.

Possible Causes and Solutions:

CauseSolution
High Tissue Scattering Apply post-processing scattering correction algorithms like Multiplicative Scatter Correction (MSC) or Standard Normal Variate (SNV). For more advanced correction, consider physics-based models.
Tissue Autofluorescence Ensure the use of appropriate optical filters to block excitation light and autofluorescence. For preclinical studies, consider the animal's diet, as some feed can increase autofluorescence.[4][6]
Suboptimal Probe Performance Verify the quantum yield and stability of your NIR-II probe. Ensure the excitation wavelength is optimal for your probe.
Detector Saturation Reduce the exposure time or illumination intensity to avoid saturating the detector, which can create a uniform high background.
Problem 2: Image Appears Grainy or "Noisy"

Symptoms:

  • The image has a speckled or grainy appearance.

  • The signal-to-noise ratio (SNR) is low.

Possible Causes and Solutions:

CauseSolution
Low Photon Count Increase the exposure time or the excitation light intensity. Be mindful of photobleaching and phototoxicity. Use a higher quantum yield NIR-II probe if possible.
Detector Noise Cool the detector to reduce thermal noise. Use frame averaging to reduce random noise.
Inefficient Light Collection Ensure the optics are properly aligned and focused. Use an objective with a high numerical aperture (NA) to collect more light.
Problem 3: Inaccurate Quantification of Fluorescence Intensity

Symptoms:

  • The measured fluorescence intensity does not correlate well with the known concentration of the probe.

  • Ratiometric measurements are inconsistent.

Possible Causes and Solutions:

CauseSolution
Non-uniform Illumination Correct for uneven illumination by acquiring a flat-field correction image.
Wavelength-dependent Scattering Be aware that scattering properties of tissue vary with wavelength. This can affect ratiometric probes. Consider using a scattering correction algorithm that accounts for wavelength-dependent effects.
Tissue Heterogeneity Different tissue types will have different scattering and absorption properties. If imaging through multiple tissue layers, this can lead to inaccuracies. Using tissue-mimicking phantoms for calibration can help.[10][11][12]

Experimental Protocols

Protocol 1: Creating a Tissue-Mimicking Phantom with Tunable Optical Properties

This protocol describes the fabrication of a polydimethylsiloxane (PDMS)-based tissue-mimicking phantom. The optical properties can be tuned by varying the concentrations of a scattering agent (Titanium dioxide, TiO₂) and an absorbing agent (India Ink).[13][14][15]

Materials:

  • PDMS elastomer kit (base and curing agent)

  • Titanium dioxide (TiO₂) powder (rutile)

  • India Ink

  • Digital scale

  • Mixing cups and stir rods

  • Vacuum chamber for degassing

  • Petri dishes or custom molds

Procedure:

  • Determine Target Optical Properties: Based on the tissue you wish to mimic, find the absorption (µa) and reduced scattering (µs') coefficients for your wavelength of interest from literature sources.

  • Prepare PDMS Mixture:

    • In a mixing cup, weigh the desired amount of PDMS base.

    • Add the calculated amounts of TiO₂ and India Ink to the PDMS base. Refer to established concentration-to-optical-property look-up tables or perform your own calibration.

    • Thoroughly mix the components until the TiO₂ and India Ink are evenly dispersed.

  • Add Curing Agent: Add the PDMS curing agent, typically at a 10:1 ratio (base:curing agent by weight), and mix thoroughly.

  • Degas the Mixture: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing.

  • Cure the Phantom: Pour the degassed mixture into your mold or petri dish and allow it to cure at room temperature for 24-48 hours, or as specified by the manufacturer.

Quantitative Data for Phantom Fabrication:

The following table provides approximate concentrations of TiO₂ and India Ink to mimic the optical properties of different tissues in the NIR-II range. These values should be used as a starting point and may require optimization.

Tissue TypeWavelength Range (nm)Approximate µa (cm⁻¹)Approximate µs' (cm⁻¹)Suggested TiO₂ Conc. (mg/g PDMS)Suggested India Ink Conc. (µL/g PDMS)
Dermis1000-13000.5 - 1.515 - 251.5 - 2.55 - 15
Adipose Tissue1000-13000.2 - 0.510 - 201.0 - 2.02 - 5
Muscle1000-13001.0 - 2.05 - 150.5 - 1.510 - 20
Brain (Gray Matter)1000-13000.8 - 1.220 - 302.0 - 3.08 - 12
Protocol 2: Basic Scattering Correction using Standard Normal Variate (SNV)

SNV is a simple method to normalize spectra (or the intensity profile of each pixel over multiple wavelengths in an image) to reduce multiplicative scattering effects.[16][17][18] It centers each spectrum by subtracting its mean and then scales it by its standard deviation.

Methodology:

  • Acquire Hyperspectral or Multispectral Data: This technique requires intensity data for each pixel at multiple wavelengths.

  • For each pixel's spectrum:

    • Calculate the mean intensity of the spectrum across all wavelengths.

    • Calculate the standard deviation of the intensity of the spectrum across all wavelengths.

    • For each wavelength in the spectrum, apply the following transformation: Corrected Intensity = (Original Intensity - Mean Intensity) / Standard Deviation

  • Reconstruct the Corrected Image: Use the corrected intensity values to form the new, scatter-corrected image.

Visualizations

Troubleshooting_Workflow start Start: Poor NIR-II Image Quality issue Identify Primary Issue start->issue blurry Blurry / Low Resolution issue->blurry Blurry noisy Grainy / Noisy issue->noisy Noisy quant_error Inaccurate Quantification issue->quant_error Quant. Error check_scattering High Tissue Scattering? blurry->check_scattering check_noise_source Identify Noise Source noisy->check_noise_source check_quant_cause Identify Quantification Error Source quant_error->check_quant_cause apply_correction Apply MSC/SNV Correction check_scattering->apply_correction Yes optimize_exp Optimize Wavelength/ Probe Selection check_scattering->optimize_exp No increase_signal Increase Exposure/ Excitation Intensity check_noise_source->increase_signal Low Photon Count reduce_detector_noise Cool Detector/ Use Frame Averaging check_noise_source->reduce_detector_noise Detector Noise flat_field Apply Flat-Field Correction check_quant_cause->flat_field Non-uniform Illumination calibrate Calibrate with Phantoms check_quant_cause->calibrate Tissue Heterogeneity end_good Image Quality Improved apply_correction->end_good optimize_exp->end_good increase_signal->end_good reduce_detector_noise->end_good flat_field->end_good calibrate->end_good end_bad Issue Persists: Consult Instrument Specialist end_good->end_bad If not resolved

Caption: A troubleshooting workflow for common NIR-II image quality issues.

Scattering_Correction_Workflow cluster_msc Multiplicative Scatter Correction (MSC) cluster_snv Standard Normal Variate (SNV) msc_start Raw Spectra msc_mean Calculate Mean Spectrum (Reference) msc_start->msc_mean msc_regress Regress Each Spectrum against Mean Spectrum msc_start->msc_regress msc_mean->msc_regress msc_correct Correct Spectrum using Regression Coefficients msc_regress->msc_correct msc_end Corrected Spectra msc_correct->msc_end snv_start Raw Spectrum snv_calc Calculate Mean and Standard Deviation of Spectrum snv_start->snv_calc snv_correct Subtract Mean and Divide by Standard Deviation snv_calc->snv_correct snv_end Corrected Spectrum snv_correct->snv_end

References

Technical Support Center: Improving the Biocompatibility of NIR-II Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the biocompatibility of second near-infrared (NIR-II) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is biocompatibility in the context of NIR-II nanoparticles?

A: Biocompatibility refers to the ability of NIR-II nanoparticles to perform their intended function without eliciting any undesirable local or systemic effects in the host.[1] Key aspects of biocompatibility include minimizing cytotoxicity (cell death), genotoxicity (damage to genetic material), immunotoxicity (adverse immune reactions), and hemotoxicity (damage to blood components).[1][2] For in vivo applications, good biocompatibility also entails appropriate biodistribution, metabolic clearance, and a lack of long-term toxicity.[3][4]

Q2: What are the key factors influencing the biocompatibility of NIR-II nanoparticles?

A: The biocompatibility of NIR-II nanoparticles is a complex interplay of various physicochemical properties. The primary factors include:

  • Size and Shape: Nanoparticle size can influence cellular uptake and biodistribution. For instance, smaller nanoparticles may have wider distribution but could also exhibit higher toxicity.[1]

  • Surface Chemistry: The surface charge, hydrophobicity, and presence of specific functional groups critically determine how nanoparticles interact with biological components like proteins and cell membranes.[5]

  • Composition: The core material of the nanoparticle is a fundamental determinant of its intrinsic toxicity. For example, nanoparticles made of gold or silica are often considered to have relatively low toxicity.[1][6]

  • Surface Coating: The type of coating material used to stabilize the nanoparticle can significantly impact its biocompatibility. Coatings like polyethylene glycol (PEG) can improve biocompatibility and prolong circulation time.[7][8]

Q3: How can surface modification improve the biocompatibility of NIR-II nanoparticles?

A: Surface modification is a key strategy to enhance the biocompatibility of NIR-II nanoparticles. Common approaches include:

  • PEGylation: Coating nanoparticles with polyethylene glycol (PEG) is a widely used method to create a hydrophilic layer that reduces protein adsorption, minimizes uptake by the mononuclear phagocyte system (MPS), and prolongs circulation time.[7]

  • Silica Coating: Encapsulating nanoparticles in a silica shell can improve their dispersibility and biocompatibility.[9][10]

  • Bio-inspired Coatings: Using natural molecules like chitosan, albumin, or even red blood cell membranes as coatings can improve biocompatibility and reduce immune recognition.[8]

  • Functionalization with Targeting Ligands: Attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface can enable targeted delivery to specific cells or tissues, thereby reducing off-target effects and systemic toxicity.[11]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in In Vitro Assays

My NIR-II nanoparticles are showing significant cytotoxicity in my cell culture experiments. What are the possible causes and how can I troubleshoot this?

Possible Causes:

  • Intrinsic Material Toxicity: The core material of your nanoparticles may be inherently toxic to the cell line you are using.

  • Surface Chemistry Issues: The surface charge or hydrophobicity of the nanoparticles could be disrupting cell membranes.[5]

  • Contaminants: Residual solvents, unreacted precursors, or byproducts from the synthesis process may be causing toxicity.

  • Nanoparticle Aggregation: Aggregation of nanoparticles in the culture medium can lead to localized high concentrations and increased cytotoxicity.

  • Incorrect Dosage: The concentration of nanoparticles used in the assay may be too high.

Troubleshooting Steps:

  • Confirm Cytotoxicity with Multiple Assays: Use a combination of assays to assess cell viability. Common methods include proliferation assays (e.g., MTT, XTT), membrane integrity assays (e.g., LDH release, Trypan Blue), and apoptosis assays.[3][12]

  • Evaluate a Dose-Response Curve: Test a wide range of nanoparticle concentrations to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration.

  • Characterize Nanoparticle Stability in Culture Medium: Use techniques like Dynamic Light Scattering (DLS) to check for aggregation of your nanoparticles in the cell culture medium over the time course of your experiment.

  • Purify Your Nanoparticles: Ensure your nanoparticle suspension is free from contaminants by using appropriate purification methods such as dialysis, centrifugation, or filtration.

  • Modify the Nanoparticle Surface: If intrinsic toxicity is suspected, consider surface modifications to improve biocompatibility. PEGylation or coating with a biocompatible polymer can shield the cells from the toxic core.[7][8]

Problem 2: Significant Hemolysis Detected

I'm observing red blood cell lysis (hemolysis) in my experiments. What could be the cause and how do I address it?

Possible Causes:

  • Surface Charge: Highly cationic (positively charged) nanoparticles are known to interact with the negatively charged surface of red blood cells, leading to membrane disruption and hemolysis.

  • Material Properties: Certain materials can induce oxidative stress on red blood cells, leading to their lysis.

  • Leachables: Toxic ions or molecules leaching from the nanoparticle surface can damage red blood cells.

Troubleshooting Steps:

  • Perform a Standard Hemolysis Assay: Quantify the hemolytic activity of your nanoparticles according to established protocols.[13][14][15] This typically involves incubating different concentrations of your nanoparticles with a red blood cell suspension and measuring the release of hemoglobin spectrophotometrically.[13][15]

  • Analyze Surface Charge: Use techniques like zeta potential measurement to determine the surface charge of your nanoparticles. If they are highly cationic, consider modifying the surface to be neutral or slightly anionic.

  • Surface Passivation: Coat the nanoparticles with a biocompatible layer such as PEG or silica to prevent direct contact between the nanoparticle core and the red blood cells.[7]

  • Leachable Analysis: If you suspect leaching of toxic components, analyze the supernatant of your nanoparticle suspension for the presence of ions or other small molecules using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or High-Performance Liquid Chromatography (HPLC).

Problem 3: Rapid In Vivo Clearance and Low Bioavailability

My NIR-II nanoparticles are being cleared from circulation too quickly in animal models, leading to poor imaging or therapeutic efficacy.

Possible Causes:

  • Opsonization and MPS Uptake: Nanoparticles can be coated by blood proteins (opsonins), which marks them for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.

  • Renal Clearance: Very small nanoparticles (typically < 10 nm) can be rapidly cleared by the kidneys.[16]

  • Aggregation In Vivo: Nanoparticles may aggregate in the bloodstream, leading to their entrapment in capillary beds or rapid clearance.

Troubleshooting Steps:

  • Optimize Size: If your nanoparticles are very small, consider increasing their hydrodynamic diameter to avoid rapid renal clearance.

  • Surface Modification with PEG: PEGylation is a highly effective strategy to create a "stealth" coating that reduces opsonization and subsequent MPS uptake, thereby prolonging circulation time.[7]

  • Control Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions with blood components and reduce clearance.

  • Ensure Stability in Biological Fluids: Test the stability of your nanoparticles in serum or plasma to ensure they do not aggregate under physiological conditions.

Quantitative Data Summary

Table 1: Comparison of Cytotoxicity for Different NIR-II Nanoparticle Formulations

Nanoparticle TypeCell LineAssayConcentration (µg/mL)Cell Viability (%)Reference
4TPE-TB NPsHeLaMTT50> 95% (in dark)[11]
AuNCsMurine Cancer CellsNot SpecifiedVariousNo cytotoxicity observed[6]
BaF2:Nd NPsL929MTTup to 10 mg/mLNot specified, low cytotoxicity[17]
SiO2@PMO@LiLuF4:Yb3+, Nd3+NHDFsNot Specifiedup to 2.778 mg/mLNot specified[9]
PPNM-GelL929, HUVEC-SV40Not SpecifiedVariousGood cytocompatibility[18]

Table 2: Hemolysis Data for Selected Nanoparticles

Nanoparticle TypeConcentrationHemolysis (%)Reference
BaF2:Nd NPsup to 10 mg/mL< 5%[17]
PPDDNot SpecifiedNo detectable hemolysis[19]
Electret filmsNot SpecifiedNegligible[20]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • NIR-II nanoparticle suspension

  • Target cell line (e.g., HeLa, L929)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Nanoparticle Treatment: Prepare serial dilutions of your NIR-II nanoparticle suspension in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Hemolysis Assay

This protocol determines the hemolytic potential of nanoparticles by measuring hemoglobin release from red blood cells.

Materials:

  • Fresh whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • NIR-II nanoparticle suspension

  • Deionized water (positive control)

  • PBS (negative control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood to pellet the RBCs.[13][14] Discard the plasma and buffy coat. Wash the RBC pellet three to four times with PBS by repeated centrifugation and resuspension. Finally, resuspend the RBCs in PBS to obtain a 2-4% (v/v) suspension.[14][17]

  • Incubation: In microcentrifuge tubes, mix your nanoparticle suspension at various concentrations with the RBC suspension.[13] For the positive control, mix RBCs with deionized water. For the negative control, mix RBCs with PBS.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle shaking.[17]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.[13]

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Biocompatibility_Workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Biocompatibility Assessment cluster_invivo In Vivo Biocompatibility Assessment cluster_optimization Optimization Loop NP_Synth Synthesize NIR-II Nanoparticles NP_Char Physicochemical Characterization (Size, Charge, Composition) NP_Synth->NP_Char Cytotoxicity Cytotoxicity Assays (MTT, LDH) NP_Char->Cytotoxicity Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Genotoxicity Genotoxicity Assays Hemolysis->Genotoxicity Decision Biocompatible? Genotoxicity->Decision Biodistribution Biodistribution & Pharmacokinetics Toxicity Acute & Chronic Toxicity Studies Biodistribution->Toxicity Histopathology Histopathology Toxicity->Histopathology Final Biocompatible Nanoparticle for Application Histopathology->Final Decision->Biodistribution Yes Modification Surface Modification (e.g., PEGylation, Coating) Decision->Modification No Modification->NP_Char Re-characterize

Caption: Workflow for assessing and improving nanoparticle biocompatibility.

Nanoparticle_Toxicity_Pathway NP NIR-II Nanoparticle Interaction Interaction with Cell Membrane NP->Interaction Uptake Cellular Uptake Interaction->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: A common signaling pathway for nanoparticle-induced cytotoxicity.

Caption: Key factors influencing nanoparticle biocompatibility.

References

Technical Support Center: Overcoming Autofluorescence from Feed in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with autofluorescence from animal feed during in vivo imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence in the context of small animal imaging?

A1: Autofluorescence is the natural emission of light by biological materials when excited by an external light source. In small animal imaging, tissues and other endogenous molecules can fluoresce, creating a background signal that can obscure the signal from the specific fluorescent probes or reporters being studied. This can reduce the sensitivity and accuracy of the imaging results.

Q2: What are the primary sources of autofluorescence in small animals?

A2: The main sources of autofluorescence in small animal imaging are endogenous fluorophores found in the skin (such as collagen and elastin), and compounds present in the animal's diet.[1] Standard rodent chow, which often contains alfalfa and other plant-based ingredients, is a significant contributor to autofluorescence due to the presence of chlorophyll and its derivatives.[1][2][3][4]

Q3: How does animal feed contribute to autofluorescence and which wavelengths are most affected?

A3: Chlorophyll, a pigment found in plants and algae, and its metabolites are major sources of autofluorescence in animal feed.[1][3] These compounds absorb light and emit it in the red and near-infrared (NIR) regions of the spectrum, typically around 680 nm.[2] This can directly interfere with the detection of commonly used fluorescent probes that emit in this range, leading to high background signals, particularly in the gastrointestinal tract.[2]

Q4: What are low-fluorescence diets and how effective are they at reducing background autofluorescence?

A4: Low-fluorescence diets, often referred to as purified or alfalfa-free diets, are specially formulated to minimize autofluorescence.[1][4] These diets are made from highly refined ingredients like casein, corn starch, and sucrose, which lack significant fluorescent compounds.[1][2] Studies have shown that switching to a low-fluorescence diet can reduce background signal by 75-95% compared to standard, alfalfa-based chow.[5]

Q5: How long does it take for feed-related autofluorescence to decrease after switching to a low-fluorescence diet?

A5: The reduction in autofluorescence after switching to a low-fluorescence diet is relatively rapid. Significant decreases in background signal can be observed within 3 to 4 days of the diet change.[3][4] For optimal signal clearance, a washout period of at least one week is often recommended.

Q6: What is spectral unmixing and how can it help with feed autofluorescence?

A6: Spectral unmixing is a computational technique used to separate the signals from multiple fluorescent sources in an image. By capturing images at multiple wavelengths, software can distinguish the unique spectral signature of the fluorescent probe from the broad-spectrum signature of autofluorescence. This allows for the effective subtraction of the background signal, thereby improving the signal-to-noise ratio and enabling the detection of weaker fluorescent signals that might otherwise be obscured.

Troubleshooting Guides

Guide 1: Implementing a Low-Fluorescence Diet

This guide provides a step-by-step protocol for transitioning animals to a low-fluorescence diet to minimize background autofluorescence.

Objective: To reduce the contribution of feed to background fluorescence in small animal imaging studies.

Methodology:

  • Diet Selection:

    • Choose a purified, alfalfa-free diet. Several commercial vendors offer diets specifically designed for low-fluorescence imaging.

    • These diets are typically formulated with refined ingredients such as casein (protein), corn starch or sucrose (carbohydrate), and soybean oil (fat).[1]

    • Ensure the selected diet meets the nutritional requirements for the specific animal model and study duration.

  • Animal Acclimation and Diet Washout:

    • Upon arrival, or at least one week prior to the start of the imaging study, switch the animals from their standard chow to the low-fluorescence diet.

    • A minimum washout period of 4 days is recommended to see a significant reduction in gut autofluorescence.[3][4] For best results, a 7-10 day period is advisable.

    • Provide the low-fluorescence diet and water ad libitum throughout the entire study period.

  • Verification of Autofluorescence Reduction:

    • Before injecting any fluorescent probe, perform a baseline imaging session on a control group of animals that have been on the low-fluorescence diet for the recommended washout period.

    • Image another control group that has remained on standard chow to serve as a positive control for autofluorescence.

    • Compare the background fluorescence levels between the two groups, particularly in the abdominal region, to confirm the effectiveness of the dietary change.

Quantitative Comparison of Animal Diets:

Diet TypeKey ComponentsRelative Fluorescence Signal (700 nm Channel)Suitability for Imaging
Standard Chow (Alfalfa-based) Alfalfa, fishmeal, soybean mealHigh to SaturatedPoor
Grain-Based (Alfalfa-free) Corn, wheat, soybean mealLow (75-95% less than standard)Good
Purified Diet Casein, corn starch, sucroseVery Low / NegligibleExcellent

This table summarizes data from studies comparing various rodent diets.[5]

Guide 2: Spectral Unmixing Workflow for Autofluorescence Removal

This guide outlines the general workflow for using spectral unmixing to computationally remove autofluorescence from feed.

Objective: To isolate the specific fluorescent signal of a probe from the background autofluorescence.

Experimental Workflow:

autofluorescence_troubleshooting start High Background Autofluorescence Detected decision_diet Is the animal on a low-fluorescence diet? start->decision_diet switch_diet Switch to a Purified, Alfalfa-Free Diet decision_diet->switch_diet No decision_spectral Is background still unacceptably high? decision_diet->decision_spectral Yes washout Implement a 7-10 Day Washout Period switch_diet->washout reimage Re-image Animal to Confirm Reduced Background washout->reimage reimage->decision_spectral spectral_unmixing Perform Spectral Unmixing decision_spectral->spectral_unmixing Yes end Proceed with Analysis decision_spectral->end No acquire_library Acquire Spectral Library: 1. Unstained Animal (Autofluorescence) 2. Probe-only Control spectral_unmixing->acquire_library unmix_images Apply Unmixing Algorithm to Experimental Images acquire_library->unmix_images analyze Analyze Unmixed Images with Improved Signal-to-Noise unmix_images->analyze analyze->end spectral_unmixing_workflow cluster_library Spectral Library Acquisition cluster_experiment Experimental Image Acquisition cluster_analysis Computational Analysis cluster_output Results unstained Unstained Animal (Autofluorescence Signature) unmixing_algorithm Spectral Unmixing Algorithm unstained->unmixing_algorithm Input probe_only Probe-only Animal (Probe Signature) probe_only->unmixing_algorithm Input experimental_animal Experimental Animal (Mixed Signal) experimental_animal->unmixing_algorithm Input unmixed_image Unmixed Image (Probe Signal Only) unmixing_algorithm->unmixed_image Output

References

Validation & Comparative

A Comparative Guide to NIR-II and NIR-I Imaging for Deep Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal in vivo imaging modality is critical for obtaining high-quality, reproducible data. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering non-invasive, real-time visualization of biological processes. Within the NIR spectrum, two windows are predominantly used: NIR-I (700-950 nm) and NIR-II (1000-1700 nm). This guide provides an objective comparison of NIR-II and NIR-I imaging, with a focus on deep tissue penetration, supported by experimental data and detailed protocols.

The primary advantage of operating in the NIR-II window lies in the optical properties of biological tissues at these longer wavelengths. Compared to the NIR-I window, the NIR-II region experiences significantly lower photon scattering and reduced tissue autofluorescence.[1][2][3] This fundamental difference leads to deeper tissue penetration, higher spatial resolution, and an improved signal-to-background ratio (SBR), enabling clearer visualization of deep-seated structures.[4][5]

Quantitative Comparison of Imaging Performance

Experimental data consistently demonstrates the superior performance of NIR-II imaging for deep tissue applications. Studies comparing the two windows have quantified key imaging metrics, which are summarized in the table below.

ParameterNIR-I ImagingNIR-II ImagingKey Advantages of NIR-II
Wavelength Range 700-950 nm[1]1000-1700 nm[1][2]Operates in a region with lower tissue interference.
Tissue Penetration Depth 1-2 cm[1][3]Up to 5-20 mm[5][6]Enables visualization of deeper anatomical structures.
Signal-to-Background Ratio (SBR) LowerSignificantly Higher[4][7]Provides clearer images with less noise.
Spatial Resolution GoodHigher, especially at depthAllows for more precise localization of signals.
Tissue Autofluorescence Present and can be a limiting factor[1][3]Markedly Reduced[1]Improves image contrast and sensitivity.
Photon Scattering SignificantLower[4][5]Results in sharper images of deeper tissues.

Experimental Evidence

A key experiment illustrating the difference in penetration depth involves imaging a fluorescent agent through tissue-mimicking phantoms or biological tissue of varying thickness. For instance, a study using capillary tubes filled with Indocyanine Green (ICG) and covered by chicken breast tissue of increasing thickness showed a significant difference in the signal-to-background ratio between NIR-I and NIR-II imaging at various depths.[7]

In preclinical in vivo studies, the benefits of NIR-II imaging are even more pronounced. Imaging of the vasculature in the hindlimb of a mouse injected with ICG demonstrates that NIR-II imaging provides a much clearer and more detailed visualization of the blood vessels compared to NIR-I imaging. Quantitative analysis of such images often reveals a significantly higher tumor-to-normal tissue ratio (TNR) in NIR-II imaging for cancer models.[7] For example, preoperative NIR-II imaging of subcutaneous HepG2 tumors in mice showed a TNR of 2.25 ± 0.06, compared to 1.48 ± 0.04 for NIR-I imaging.[7]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for comparing NIR-I and NIR-II imaging are provided below.

Protocol 1: In Vitro Tissue Phantom Imaging

This protocol describes the preparation of tissue-mimicking phantoms to quantitatively assess and compare the penetration depth and signal integrity of NIR-I and NIR-II fluorescence imaging.

Materials:

  • Gelatin (porcine skin)

  • Intralipid (20%)

  • Hemoglobin (from bovine blood)

  • Indocyanine Green (ICG) or other NIR fluorophores

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Molds for phantom creation (e.g., cuvettes or custom 3D printed molds)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in deionized water and heating to 60°C until fully dissolved.

    • Prepare a stock solution of ICG in PBS at a concentration of 1 mg/mL.

  • Phantom Preparation:

    • In a beaker, combine the 10% gelatin solution with Intralipid and hemoglobin to mimic the scattering and absorption properties of biological tissue, respectively. A typical composition to simulate breast tissue is 1% Intralipid and 17 µM hemoglobin.[1]

    • Add the ICG stock solution to achieve the desired final concentration (e.g., 1 µM).

    • Pour the mixture into molds of varying thicknesses (e.g., 1 mm to 10 mm).

    • Allow the phantoms to solidify at 4°C for at least 2 hours.

  • Imaging:

    • Place the phantoms in the imaging system.

    • Acquire images in both the NIR-I (e.g., 800 nm emission filter) and NIR-II (e.g., >1000 nm long-pass filter) windows using an appropriate excitation source (e.g., 785 nm laser).

    • Maintain consistent imaging parameters (laser power, exposure time, camera gain) for both imaging windows to ensure a fair comparison.

  • Data Analysis:

    • Measure the fluorescence intensity and signal-to-background ratio (SBR) for each phantom thickness in both NIR-I and NIR-II channels.

    • Plot the signal intensity and SBR as a function of phantom thickness to quantify the penetration depth for each imaging window.

Protocol 2: In Vivo Mouse Imaging

This protocol outlines the procedure for comparing NIR-I and NIR-II imaging of deep tissue structures, such as vasculature or tumors, in a mouse model.

Materials:

  • Laboratory mice (e.g., nude mice for tumor models)

  • NIR fluorescent probe (e.g., ICG, IRDye 800CW, or a NIR-II specific dye)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for both NIR-I and NIR-II detection (with an InGaAs camera for NIR-II)

  • Excitation light source (e.g., 808 nm laser)

  • Emission filters for both NIR-I and NIR-II ranges

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

    • Place the anesthetized mouse on the imaging stage, ensuring the region of interest is in the field of view.

  • Probe Administration:

    • Intravenously inject the NIR fluorescent probe via the tail vein. The dosage will depend on the specific probe being used (e.g., 100 µL of 1 mg/mL ICG).

  • Imaging Acquisition:

    • Immediately after injection, begin acquiring images.

    • Capture a series of images over time to observe the biodistribution of the probe.

    • Acquire images in both the NIR-I and NIR-II channels by switching the emission filters. Use a high-pass filter (e.g., >1000 nm) for NIR-II imaging.

    • Optimize imaging parameters such as exposure time (e.g., 10-100 ms) and laser power (e.g., <120 mW/cm²) for each channel to obtain the best signal.[2]

  • Image Analysis:

    • Use imaging software to draw regions of interest (ROIs) over the target tissue (e.g., blood vessel or tumor) and adjacent background tissue.

    • Calculate the signal-to-background ratio (SBR) or tumor-to-normal tissue ratio (TNR) for both NIR-I and NIR-II images.

    • Compare the clarity, resolution, and quantitative metrics between the two imaging windows.

Visualizing the Advantage: A Deeper Look

The fundamental reasons for the enhanced performance of NIR-II imaging can be visualized through the interaction of light with biological tissue.

cluster_NIR_I NIR-I Imaging (700-950 nm) cluster_NIR_II NIR-II Imaging (1000-1700 nm) NIR_I_Source NIR-I Light Source Tissue_I Biological Tissue NIR_I_Source->Tissue_I Scattering_I High Photon Scattering Tissue_I->Scattering_I Interaction Autofluorescence_I High Autofluorescence Tissue_I->Autofluorescence_I Interaction Detector_I NIR-I Detector (Si-based) Tissue_I->Detector_I Attenuated Signal Scattering_I->Detector_I Degraded Signal Autofluorescence_I->Detector_I Background Noise Image_I Lower Resolution, Lower SBR Image Detector_I->Image_I NIR_II_Source NIR-II Light Source Tissue_II Biological Tissue NIR_II_Source->Tissue_II Scattering_II Low Photon Scattering Tissue_II->Scattering_II Interaction Autofluorescence_II Low Autofluorescence Tissue_II->Autofluorescence_II Interaction Detector_II NIR-II Detector (InGaAs-based) Tissue_II->Detector_II Deeper Penetrating Signal Scattering_II->Detector_II Preserved Signal Autofluorescence_II->Detector_II Minimal Background Image_II Higher Resolution, Higher SBR Image Detector_II->Image_II

Caption: Comparison of light-tissue interaction in NIR-I and NIR-II imaging.

The experimental workflow for a comparative in vivo study can be summarized as follows:

cluster_Imaging 4. Image Acquisition cluster_Analysis 5. Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia) Probe_Admin 2. Fluorescent Probe Administration (i.v.) Animal_Prep->Probe_Admin Imaging_Setup 3. Placement in Imaging System Probe_Admin->Imaging_Setup NIR_I_Acq NIR-I Channel Imaging_Setup->NIR_I_Acq NIR_II_Acq NIR-II Channel Imaging_Setup->NIR_II_Acq ROI_Selection ROI Selection (Target & Background) NIR_I_Acq->ROI_Selection NIR_II_Acq->ROI_Selection SBR_Calc SBR/TNR Calculation ROI_Selection->SBR_Calc Comparison Quantitative Comparison SBR_Calc->Comparison Final_Report 6. Conclusion & Reporting Comparison->Final_Report

Caption: Experimental workflow for comparative in vivo NIR imaging.

Conclusion

The transition from NIR-I to NIR-II fluorescence imaging represents a significant advancement for deep tissue in vivo studies. The inherent physical advantages of reduced photon scattering and tissue autofluorescence in the NIR-II window translate directly to tangible improvements in imaging depth, resolution, and signal-to-background ratio. For researchers aiming to visualize and quantify biological processes in deep tissues, NIR-II imaging offers a superior alternative to conventional NIR-I imaging. The adoption of NIR-II imaging, supported by optimized contrast agents and sensitive detection technologies, is poised to accelerate discoveries in drug development, cancer biology, and beyond.

References

A Comparative Guide: NIR-II Imaging versus MRI for Small Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical research, the ability to non-invasively visualize biological processes within small animal models is paramount. Among the various imaging modalities available, Near-Infrared II (NIR-II) fluorescence imaging and Magnetic Resonance Imaging (MRI) have emerged as powerful tools, each with a distinct set of advantages and limitations. This guide provides a comprehensive comparison of NIR-II imaging and MRI for small animal studies, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific research questions.

Quantitative Performance Metrics: A Head-to-Head Comparison

The choice between NIR-II imaging and MRI often hinges on key performance parameters. The following tables summarize the quantitative differences between the two modalities, based on currently available experimental data.

Performance Metric NIR-II Imaging MRI References
Spatial Resolution ~30 µm - 150 µm~30 µm - 200 µm[1][2][3],[4][5][6]
Temporal Resolution <200 ms per frame (real-time)Seconds to minutes per frame[2][7],[5][8]
Penetration Depth Up to 5-10 mmUnlimited[1][3][9],[10]
Sensitivity High (femtogram to picogram range)Relatively low (micromolar to millimolar range)[7],[10]
Cost of System Relatively lowHigh[11],[12][13]
Ionizing Radiation NoNo[14],[10]

Table 1: General Performance Comparison of NIR-II Imaging and MRI for Small Animal Studies.

Parameter NIR-II Imaging MRI References
Contrast Agent Exogenous fluorescent probes (e.g., ICG, quantum dots, organic dyes)Endogenous (e.g., water, fat) or exogenous contrast agents (e.g., gadolinium-based)[7],[8]
Soft-Tissue Contrast ModerateExcellent[1][3],[10][15]
Functional Imaging Blood flow velocity, vascular permeability, biodistribution of probesBlood flow, brain activity (fMRI), tissue perfusion[16],[5][17]
Longitudinal Studies Well-suited due to low cost and high throughputFeasible but can be limited by cost and scan time[11],[10]

Table 2: Imaging Capabilities and Applications.

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for both NIR-II imaging and MRI in small animal studies.

NIR_II_Workflow cluster_prep Animal Preparation cluster_imaging NIR-II Imaging cluster_analysis Data Analysis A Anesthetize Animal B Administer NIR-II Probe (e.g., intravenous injection) A->B C Position Animal in Imaging System A->C D Excite with NIR Laser C->D E Detect NIR-II Fluorescence Signal (InGaAs Camera) D->E F Image Reconstruction E->F G Quantification of Signal Intensity F->G H Co-registration with Anatomical Images (optional) G->H

Figure 1: Experimental workflow for NIR-II imaging.

MRI_Workflow cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis A Anesthetize Animal B Administer Contrast Agent (optional) A->B C Position Animal in MRI Scanner A->C D Select and Run Pulse Sequences (e.g., T1-weighted, T2-weighted, fMRI) C->D E Acquire Magnetic Resonance Signal D->E F Image Reconstruction E->F G Image Segmentation and Analysis F->G H Quantitative Analysis (e.g., tumor volume, functional connectivity) G->H

Figure 2: Experimental workflow for MRI.

Detailed Experimental Protocols

NIR-II Imaging of Tumor Vasculature

This protocol provides a detailed methodology for visualizing tumor vasculature in a small animal model using NIR-II fluorescence imaging.

1. Animal Model and Tumor Induction:

  • Use immunodeficient mice (e.g., nude mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of the mouse.

  • Allow the tumor to grow to a desired size (e.g., 5-10 mm in diameter).

2. NIR-II Probe Preparation and Administration:

  • Prepare a solution of a NIR-II fluorescent probe, such as Indocyanine Green (ICG), at a concentration of 1 mg/mL in sterile saline.

  • Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance).

  • Administer the ICG solution via intravenous tail vein injection at a dosage of 10 mg/kg.[7]

3. NIR-II Imaging System Setup:

  • Utilize a NIR-II fluorescence imaging system equipped with:

    • A laser excitation source (e.g., 793 nm).[18]

    • A high-sensitivity InGaAs camera.[7][19]

    • A set of long-pass filters (e.g., 1000 nm, 1100 nm, 1300 nm) to collect the NIR-II fluorescence signal while blocking the excitation light and autofluorescence.[1][18]

4. Image Acquisition:

  • Position the anesthetized mouse on the imaging stage, ensuring the tumor is within the field of view.

  • Illuminate the tumor region with the NIR laser.

  • Acquire a series of images at different time points post-injection to observe the dynamic distribution of the probe in the vasculature. A high frame rate (e.g., up to 600 FPS) can be used for dynamic imaging.[7]

5. Data Analysis:

  • Process the acquired images to enhance the signal-to-noise ratio.

  • Quantify the fluorescence intensity within the tumor and surrounding tissues over time to assess vascular permeability and retention.

  • Use image analysis software to measure vessel diameter and density.

MRI for Anatomical and Functional Brain Imaging

This protocol outlines the steps for acquiring high-resolution anatomical and functional MRI data of a small animal brain.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat or mouse) with isoflurane (2-3% for induction, 1-1.5% for maintenance).[17][20]

  • Secure the animal in a stereotaxic frame or a dedicated animal holder to minimize motion artifacts.[17]

  • Monitor physiological parameters such as respiration and body temperature throughout the experiment.[20]

2. MRI System and Coil Setup:

  • Use a high-field small animal MRI scanner (e.g., 7T, 9.4T, or 11.7T) for optimal signal-to-noise ratio and spatial resolution.[6][21]

  • Select an appropriate radiofrequency (RF) coil, such as a volume coil for whole-brain imaging or a surface coil for higher resolution in a specific region.[5]

3. Anatomical Imaging (T2-weighted):

  • Acquire high-resolution T2-weighted anatomical images using a RARE (Rapid Acquisition with Refocused Echoes) or a 3D gradient echo sequence.[4]

  • Typical parameters for a mouse brain at 9.4T could be: isotropic resolution of 83 µm, repetition time (TR) = 2000 ms, echo time (TE) = 30 ms.[6]

4. Functional Imaging (Resting-State fMRI):

  • For resting-state fMRI, maintain a low dose of isoflurane (e.g., ~1.5%) to preserve spontaneous brain activity.[17]

  • Acquire a time series of T2*-weighted images using an echo-planar imaging (EPI) sequence.

  • Typical parameters could include: TR = 2000 ms, TE = 15 ms, slice thickness = 1 mm.

5. Data Analysis:

  • Anatomical Data: Use software to visualize and segment different brain structures. Perform volumetric analysis if required.

  • Functional Data: Preprocess the fMRI data to correct for motion and physiological noise. Use independent component analysis (ICA) or seed-based correlation analysis to identify resting-state networks.[17]

Logical Comparison of Modalities

The decision to use NIR-II imaging or MRI is often guided by the specific requirements of the research study. The following diagram illustrates the logical considerations for choosing between the two techniques.

Decision_Tree cluster_req Key Requirements cluster_modality Recommended Modality A Primary Research Question B High Temporal Resolution (e.g., blood flow dynamics) A->B C Deep Tissue Penetration (> 1 cm) A->C D High Soft-Tissue Contrast (e.g., anatomical detail) A->D E High Sensitivity for Exogenous Probes A->E F Low Cost & High Throughput A->F NIR_II NIR-II Imaging B->NIR_II MRI MRI C->MRI D->MRI E->NIR_II F->NIR_II

Figure 3: Decision tree for selecting between NIR-II imaging and MRI.

Conclusion: A Symbiotic Relationship

NIR-II imaging and MRI are not mutually exclusive; in fact, they can be highly complementary. NIR-II imaging excels in providing real-time, high-sensitivity visualization of dynamic processes at a cellular and molecular level within the superficial tissues.[2][7] Its relatively low cost and high throughput make it an ideal tool for initial screening and longitudinal studies.[11]

Conversely, MRI offers unparalleled anatomical detail of soft tissues at any depth within the body, making it the gold standard for structural and functional studies of internal organs, particularly the brain.[10][15] While it has lower temporal resolution and sensitivity to exogenous contrast agents compared to NIR-II, its ability to provide rich, three-dimensional anatomical context is invaluable.

Ultimately, the choice between NIR-II imaging and MRI will depend on the specific biological question being addressed. For studies requiring high-speed imaging of vascular events or the tracking of fluorescently labeled cells and drugs in the near-surface, NIR-II is the superior choice. For investigations demanding detailed anatomical information, functional brain mapping, or the study of deep-seated tumors, MRI remains the modality of choice. By understanding the distinct advantages of each technique, researchers can strategically employ them to gain a more comprehensive understanding of complex biological systems in small animal models.

References

A Head-to-Head Comparison: Quantum Dots versus Small Molecule Dyes for Next-Generation NIR-II Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared II (NIR-II) imaging, the choice of fluorescent probe is paramount. The NIR-II window (1000-1700 nm) offers significant advantages for deep-tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[1][2] Two major classes of probes dominate this space: inorganic quantum dots (QDs) and organic small molecule dyes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal imaging agent for your research needs.

Performance at a Glance: A Quantitative Comparison

The efficacy of a fluorescent probe is determined by a combination of its photophysical and biological properties. Here, we present a summary of key performance indicators for commercially available and reported NIR-II quantum dots and small molecule dyes.

PropertyQuantum Dots (QDs)Small Molecule DyesKey Considerations
Quantum Yield (QY) Generally higher and more stable (can exceed 20%)Variable, often lower in aqueous environments, but recent advances show significant improvement.Higher QY leads to brighter signals and better sensitivity.
Photostability Superior; highly resistant to photobleachingProne to photobleaching, though recent developments have led to more robust molecules.[3]Critical for longitudinal studies requiring repeated imaging.
Stokes Shift Large and tunableGenerally smaller, but can be engineered to be larger.A larger Stokes shift minimizes self-absorption and improves signal-to-noise ratio.
Size (Hydrodynamic Diameter) Larger (typically 10-50 nm)Smaller (typically 1-5 nm)Size influences biodistribution, circulation time, and clearance pathways.
Biocompatibility & Toxicity Potential for heavy metal toxicity (e.g., Cd, Pb), though surface coatings can mitigate this.Generally considered more biocompatible with faster clearance, but can vary with chemical structure.A critical factor for in vivo applications and potential clinical translation.
Tunability of Emission Highly tunable by size and composition.Tunable through chemical structure modification.Allows for multiplexed imaging with different colored probes.
Molar Extinction Coefficient Very highHigh, but generally lower than QDs.A higher extinction coefficient means more efficient light absorption.

In-Depth Performance Analysis

Quantum Dots: The Bright and Stable Workhorses

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their key advantage lies in their exceptional photostability and high quantum yields, making them ideal for long-term in vivo tracking and imaging studies. The emission wavelength of QDs can be precisely tuned by altering their size and composition, a feature that is highly advantageous for multiplexed imaging applications. However, concerns regarding their potential long-term toxicity due to the presence of heavy metals like cadmium and lead remain a significant hurdle for clinical translation. Researchers are actively developing QDs based on less toxic materials such as silver sulfide (Ag₂S) and indium arsenide (InAs) to address this issue.

Small Molecule Dyes: The Versatile and Biocompatible Challengers

Small molecule dyes are organic fluorophores that have been the traditional workhorses in fluorescence imaging. Their primary advantages include their small size, which facilitates rapid clearance from the body and potentially better tumor penetration, and their generally lower toxicity profile. Historically, small molecule dyes for the NIR-II window have been plagued by low quantum yields and poor photostability. However, recent advancements in dye chemistry have led to the development of novel molecular scaffolds with significantly improved brightness and stability, making them increasingly competitive with quantum dots. For instance, novel boron difluoride (BF₂) formazanate dyes have demonstrated ultrahigh photostability.

Experimental Protocols: A Guide to Evaluation

To aid researchers in the critical evaluation of these probes, we provide detailed methodologies for key experiments.

In Vivo NIR-II Imaging in a Mouse Model

This protocol outlines the general steps for performing in vivo NIR-II fluorescence imaging in a mouse model.

Materials:

  • NIR-II fluorescent probe (Quantum Dots or Small Molecule Dyes)

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • In vivo imaging system equipped for NIR-II detection (e.g., with an InGaAs camera)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

Procedure:

  • Probe Administration: Anesthetize the mouse using isoflurane. Administer the NIR-II probe solution via intravenous tail vein injection. The concentration and volume will depend on the specific probe and experimental design.

  • Imaging: Place the anesthetized mouse on the imaging platform of the NIR-II imaging system.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters for the specific probe.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues using image analysis software (e.g., ImageJ). Calculate the tumor-to-background ratio (TBR) to assess targeting efficiency.

  • Ex Vivo Imaging: At the end of the experiment, euthanize the mouse and excise major organs and the tumor for ex vivo imaging to confirm the in vivo biodistribution.

Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the in vitro cytotoxicity of the NIR-II probes.

Materials:

  • Cell line of interest (e.g., cancer cells, normal cells)

  • 96-well plates

  • Cell culture medium

  • NIR-II probe solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Probe Incubation: Remove the medium and add fresh medium containing various concentrations of the NIR-II probe. Include a control group with medium only.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24h, 48h).

  • MTT Assay:

    • Remove the probe-containing medium and add fresh medium containing MTT solution.

    • Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. Plot the cell viability against the probe concentration to determine the IC50 value.

Photostability Measurement

This protocol outlines a method to assess the photostability of NIR-II probes.

Materials:

  • NIR-II probe solution

  • Fluorometer or a custom-built setup with a laser source and a detector

  • Cuvette or sample holder

Procedure:

  • Sample Preparation: Prepare a solution of the NIR-II probe in a suitable solvent (e.g., PBS).

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample under low-power excitation to avoid photobleaching.

  • Continuous Irradiation: Continuously irradiate the sample with a high-power laser at the excitation maximum of the probe.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity at regular intervals over a set period (e.g., every minute for 30 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence indicates higher photostability. Compare the photostability of the test probe to a known standard if available.

Visualizing the Workflow: From Probe to Image

To better understand the processes involved in utilizing these fluorescent probes, the following diagrams, generated using the DOT language, illustrate key workflows.

Experimental_Workflow_for_NIR_II_Probe_Evaluation cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Probe Synthesis Characterization Physicochemical Characterization (Size, Zeta Potential, etc.) Synthesis->Characterization Optical Optical Characterization (Abs/Em, QY, Photostability) Characterization->Optical Cytotoxicity Cytotoxicity Assay (e.g., MTT) Optical->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Cytotoxicity->Cellular_Uptake Animal_Model Animal Model Preparation Cellular_Uptake->Animal_Model Probe_Admin Probe Administration Animal_Model->Probe_Admin Imaging In Vivo NIR-II Imaging Probe_Admin->Imaging Biodistribution Biodistribution & Ex Vivo Analysis Imaging->Biodistribution

Workflow for NIR-II Probe Evaluation

In_Vivo_NIR_II_Imaging_Process Start Start: Anesthetized Animal Model Injection Intravenous Injection of NIR-II Probe Start->Injection Imaging Whole-Body NIR-II Fluorescence Imaging Injection->Imaging Data_Collection Image Acquisition at Multiple Time Points Imaging->Data_Collection Analysis Image Analysis: Tumor-to-Background Ratio Data_Collection->Analysis Ex_Vivo Ex Vivo Organ Imaging & Histology Analysis->Ex_Vivo Conclusion Conclusion: Biodistribution & Targeting Efficiency Determined Ex_Vivo->Conclusion

In Vivo NIR-II Imaging Workflow

Conclusion: Making an Informed Decision

The choice between quantum dots and small molecule dyes for NIR-II imaging is not a one-size-fits-all decision and depends heavily on the specific application.

  • For longitudinal studies requiring high photostability and brightness, and where potential toxicity is a manageable concern in preclinical models, quantum dots are an excellent choice.

  • For applications demanding rapid clearance, low toxicity, and where high photostability is not the primary requirement, or for eventual clinical translation, the new generation of bright and stable small molecule dyes presents a compelling alternative.

As research in both fields continues at a rapid pace, the performance gap between these two classes of probes is narrowing. By carefully considering the quantitative data, and by performing rigorous experimental evaluation as outlined in this guide, researchers can confidently select the optimal NIR-II probe to unlock the full potential of deep-tissue in vivo imaging.

References

A Comparative Guide to Near-Infrared II Agents for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Near-Infrared II (NIR-II) agents in photothermal therapy (PTT). The following sections detail the performance of prominent NIR-II agents, supported by experimental data, and outline the methodologies for assessing their therapeutic potential.

Photothermal therapy has emerged as a promising minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared light into localized heat, thereby inducing tumor cell death.[1] The second near-infrared window (NIR-II, 1000-1700 nm) offers advantages of deeper tissue penetration and higher maximum permissible exposure compared to the traditional NIR-I window (700-1000 nm). This guide focuses on the efficacy of various agents operating within this advanced therapeutic window.

Comparative Efficacy of NIR-II Photothermal Agents

The therapeutic efficacy of a PTT agent is primarily determined by its photothermal conversion efficiency (PCE) and its ability to inhibit tumor growth in vivo. The following table summarizes the performance of several notable NIR-II agents based on reported experimental data.

NIR-II AgentTypeWavelength (nm)Photothermal Conversion Efficiency (PCE)In Vitro EfficacyIn Vivo Tumor InhibitionReference
4TPE-TB NPs Organic Dye98050%84.43% apoptosis in 4T1 cellsSignificant tumor suppression in 4T1 tumor-bearing mice[2]
IR813 Organic Dye808Not ReportedReduced 4T1 cell viability to 5%Substantial tumor suppression and improved survival in mice[3][4]
IR1061@HSA Organic Dye808Not ReportedNot ReportedTumors almost disappeared in 143B osteosarcoma-bearing miceN/A
P2@IR1061-RGD Organic Dye Polymer106448.9%Not ReportedEffective tumor growth inhibitionN/A
Copper Sulfide (CuS) NPs Inorganic1064Not ReportedEffective in vitro cell ablationStrong anticancer therapeutic efficacy[5]
Indocyanine Green (ICG) Aggregates Organic Dye808Not ReportedEffective PTT/PDT in 4T1 cellsInhibition of primary tumor growth[6]

Detailed Experimental Protocols

Accurate assessment of PTT efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Photothermal Conversion Efficiency (PCE)

The PCE (η) is a critical parameter for quantifying the light-to-heat conversion capability of a photothermal agent. It is calculated based on the temperature changes of the agent's solution under NIR laser irradiation.

Procedure:

  • Prepare a solution of the NIR-II agent (e.g., in a quartz cuvette).

  • Record the initial temperature (T_initial) of the solution.

  • Irradiate the solution with a NIR laser at a specific wavelength and power density (e.g., 808 nm, 1 W/cm²).

  • Monitor and record the temperature change of the solution over time until it reaches a steady state (T_max).

  • Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • The PCE is calculated using the following formula:

    η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-Aλ))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum temperature.

    • T_surr is the ambient temperature.

    • Q_0 is the heat absorbed by the solvent.

    • I is the laser power.

    • Aλ is the absorbance of the agent at the laser wavelength.

In Vitro Photothermal Therapy Assay

This assay evaluates the ability of the NIR-II agent to kill cancer cells upon laser irradiation.

Procedure:

  • Culture cancer cells (e.g., 4T1 breast cancer cells) in a multi-well plate.[7]

  • Incubate the cells with the NIR-II agent at various concentrations for a predetermined time (e.g., 4 hours).[2]

  • Wash the cells to remove any unbound agent.

  • Expose the cells to a NIR laser at a specific wavelength and power density for a set duration (e.g., 808 nm, 1 W/cm², 10 minutes).[2]

  • Assess cell viability using methods such as the MTT assay or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).[2]

  • Apoptosis and necrosis can be further quantified using flow cytometry with Annexin V and PI staining.[2]

In Vivo Photothermal Therapy Efficacy Study

This study assesses the tumor inhibition capacity of the NIR-II agent in a living organism.

Procedure:

  • Establish a tumor model by subcutaneously injecting cancer cells (e.g., 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

  • When the tumors reach a palpable size (e.g., ~100 mm³), intravenously inject the NIR-II agent at a specific dosage (e.g., 1 mg/kg for IR813).[4]

  • After a predetermined accumulation time (e.g., 24 hours), irradiate the tumor region with a NIR laser at a specific wavelength and power density for a set duration (e.g., 808 nm, 1 W/cm², 10 minutes).[4]

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • The tumor inhibition rate is calculated using the formula:

    Tumor Inhibition Rate (%) = [1 - (V_t / V_c)] × 100

    Where:

    • V_t is the average tumor volume in the treated group.

    • V_c is the average tumor volume in the control group.[5]

  • Monitor the body weight and overall health of the mice throughout the experiment to assess systemic toxicity.

  • At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E staining) to evaluate treatment efficacy and potential side effects.

Mechanism of Action: Photothermal Therapy-Induced Immunogenic Cell Death

Beyond direct thermal ablation, a key mechanism contributing to the long-term efficacy of PTT is the induction of immunogenic cell death (ICD).[9] This process transforms the dying cancer cells into an in-situ vaccine, stimulating a systemic anti-tumor immune response.

G cluster_0 Tumor Microenvironment cluster_1 Immunogenic Cell Death (ICD) cluster_2 Anti-Tumor Immune Response NIR_Laser NIR-II Laser PTT_Agent NIR-II PTT Agent NIR_Laser->PTT_Agent Irradiation Tumor_Cell Tumor Cell PTT_Agent->Tumor_Cell Accumulation Hyperthermia Localized Hyperthermia Cell_Death Tumor Cell Death Hyperthermia->Cell_Death DAMPs Release of DAMPs (ATP, CRT, HMGB1) Cell_Death->DAMPs DC_Maturation Dendritic Cell (DC) Maturation & Activation DAMPs->DC_Maturation Antigen_Presentation Antigen Presentation DC_Maturation->Antigen_Presentation T_Cell_Activation CD8+ Cytotoxic T-Cell Activation Antigen_Presentation->T_Cell_Activation Tumor_Lysis Systemic Tumor Lysis T_Cell_Activation->Tumor_Lysis

Caption: Signaling pathway of PTT-induced immunogenic cell death.

The process begins with the accumulation of the PTT agent in the tumor, which upon NIR-II laser irradiation, generates localized hyperthermia. This leads to tumor cell death and the release of damage-associated molecular patterns (DAMPs), such as ATP, calreticulin (CRT), and high-mobility group box 1 (HMGB1).[1][3] These DAMPs act as "danger signals" that recruit and activate dendritic cells (DCs).[9][10] Mature DCs then present tumor-associated antigens to T-cells, leading to the activation of cytotoxic CD8+ T-lymphocytes. These activated T-cells can then recognize and eliminate remaining tumor cells throughout the body, providing a systemic and long-lasting anti-tumor effect.[11]

Experimental and Assessment Workflow

A systematic workflow is crucial for the preclinical evaluation of novel NIR-II PTT agents.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanistic Studies A Synthesis & Physicochemical Characterization B Photothermal Performance (PCE Measurement) A->B C In Vitro Cytotoxicity (Dark & Light Conditions) B->C D Cellular Uptake Studies C->D E Pharmacokinetics & Biodistribution D->E F In Vivo PTT Efficacy (Tumor Inhibition) E->F G Systemic Toxicity Assessment F->G H Histological Analysis G->H I Immunogenic Cell Death (DAMPs Analysis) H->I J Immune Response Analysis (Flow Cytometry) I->J

Caption: Preclinical workflow for assessing NIR-II PTT agents.

The evaluation process begins with the synthesis and thorough physicochemical characterization of the agent. This is followed by in vitro studies to determine its photothermal conversion efficiency, cytotoxicity, and cellular uptake. Promising candidates then move to in vivo evaluation in animal models to assess their pharmacokinetic profile, biodistribution, PTT efficacy in terms of tumor inhibition, and systemic toxicity. Finally, mechanistic studies are conducted to investigate the underlying biological responses, such as the induction of immunogenic cell death and the subsequent anti-tumor immune activation. This comprehensive workflow ensures a thorough assessment of the agent's therapeutic potential before consideration for clinical translation.[12]

References

A Head-to-Head Comparison: NIR-II Fluorescence Imaging vs. Micro-CT for High-Resolution Angiography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of preclinical vascular imaging, the choice between second near-infrared (NIR-II) fluorescence imaging and micro-computed tomography (micro-CT) for angiography is a critical one. Both techniques offer powerful capabilities for visualizing blood vessels, yet they differ significantly in their underlying principles, spatial resolution, and experimental requirements. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate modality for your research needs.

Quantitative Data Summary

A direct comparison of the achievable spatial resolution is paramount when selecting an imaging modality for angiography. The following table summarizes the quantitative resolution data for both NIR-II fluorescence imaging and micro-CT.

ParameterNIR-II Fluorescence ImagingMicro-CT
Spatial Resolution ~30 µm to 150 µmIn vivo: 30 µm to 100 µmEx vivo: 1 µm to 30 µm
Temporal Resolution High (<200 ms/frame )Low (minutes to hours per scan)
Penetration Depth 1-3 mmNot limited by depth for ex vivo; limited by radiation dose for in vivo
Typical Voxel Size Not applicable (optical technique)36 µm to 76 µm (in vivo)

At a Glance: NIR-II vs. Micro-CT Angiography

FeatureNIR-II Fluorescence ImagingMicro-CT
Principle Detection of fluorescence emission from contrast agents in the 1000-1700 nm wavelength range.X-ray attenuation-based 3D imaging of radio-opaque contrast agents within the vasculature.
Advantages High temporal resolution for dynamic imaging, real-time feedback, lower cost, no ionizing radiation.High spatial resolution (especially ex vivo), excellent penetration depth, provides 3D anatomical context.
Disadvantages Limited tissue penetration depth, lower spatial resolution compared to ex vivo micro-CT, potential for probe biodistribution issues.Use of ionizing radiation, lower temporal resolution, often requires terminal procedures for high-resolution imaging.
Primary Use Case Real-time, dynamic visualization of blood flow and vascular leakage in small animals.High-resolution 3D anatomical mapping of the vasculature, particularly for morphological analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for performing angiography using both NIR-II fluorescence imaging and micro-CT.

NIR-II Fluorescence Angiography Protocol

This protocol outlines the steps for in vivo angiography in a mouse model using a NIR-II fluorescent contrast agent.

  • Animal Preparation: Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance). Shave the area of interest to minimize light scattering and absorption by fur.

  • Contrast Agent Administration: Intravenously inject a NIR-II fluorescent contrast agent, such as Indocyanine Green (ICG) or single-walled carbon nanotubes (SWCNTs), through the tail vein. The specific dose will depend on the agent used.

  • Imaging System Setup: Position the anesthetized mouse on the imaging stage. The NIR-II imaging system typically consists of a laser for excitation (e.g., 808 nm), a long-pass filter to block the excitation light, and an InGaAs camera to detect the emitted fluorescence in the 1000-1700 nm range.

  • Image Acquisition: Begin image acquisition immediately after injection to capture the dynamic flow of the contrast agent through the vasculature. Continuous imaging or time-lapse acquisitions can be performed to observe vascular dynamics over time.

  • Data Analysis: Analyze the acquired images to visualize the vascular network. Quantitative analysis can be performed to measure vessel diameter, blood flow velocity, and vascular density.

Micro-CT Angiography Protocol

This protocol describes a typical procedure for ex vivo high-resolution micro-CT angiography in a mouse model.

  • Animal Euthanasia and Perfusion: Euthanize the mouse according to approved institutional protocols. Perform a thoracotomy to expose the heart.

  • Catheterization: Insert a catheter into the left ventricle or the descending aorta.

  • Vascular Perfusion and Fixation: Perfuse the vasculature with a heparinized saline solution to flush out the blood, followed by a fixative such as 4% paraformaldehyde to preserve the tissue architecture.

  • Contrast Agent Infusion: Slowly infuse a radio-opaque contrast agent, such as a lead-based agent like Microfil® MV-122 or an iodine-based agent, through the catheter until the vasculature is filled.

  • Sample Preparation: Excise the tissue or organ of interest and store it under appropriate conditions to allow for the polymerization or fixation of the contrast agent.

  • Micro-CT Scanning: Mount the sample in the micro-CT scanner. Set the scanning parameters, including voltage, current, exposure time, and voxel size, to achieve the desired resolution and image quality. A typical scan may involve a 360-degree rotation.

  • 3D Reconstruction and Analysis: Reconstruct the acquired 2D projection images into a 3D volume. The 3D model can then be visualized and analyzed to quantify various vascular parameters, such as vessel volume, thickness, and branching.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NIR-II and micro-CT angiography.

NIR_II_Angiography_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Contrast_Admin Contrast Agent Administration (IV) Animal_Prep->Contrast_Admin Positioning Position Animal on Imaging Stage Contrast_Admin->Positioning Image_Acquisition Image Acquisition (Laser Excitation, NIR-II Detection) Positioning->Image_Acquisition Data_Analysis Data Analysis (Vessel Visualization, Quantification) Image_Acquisition->Data_Analysis

NIR-II Angiography Experimental Workflow

Micro_CT_Angiography_Workflow cluster_sample_prep Sample Preparation (Ex Vivo) cluster_scanning Scanning & Reconstruction cluster_analysis Analysis Euthanasia Euthanasia & Perfusion (Saline, Fixative) Catheterization Catheterization Euthanasia->Catheterization Contrast_Infusion Contrast Agent Infusion Catheterization->Contrast_Infusion Sample_Excision Sample Excision & Preparation Contrast_Infusion->Sample_Excision Micro_CT_Scan Micro-CT Scanning Sample_Excision->Micro_CT_Scan Reconstruction 3D Reconstruction Micro_CT_Scan->Reconstruction Data_Analysis 3D Visualization & Quantitative Analysis Reconstruction->Data_Analysis

Micro-CT Angiography Experimental Workflow

Conclusion

The choice between NIR-II fluorescence imaging and micro-CT for angiography hinges on the specific research question. For studies requiring real-time visualization of blood flow dynamics and high temporal resolution in superficial tissues, NIR-II imaging is a powerful and non-invasive tool.[1] Conversely, for detailed 3D anatomical mapping of the entire vascular network at very high spatial resolution, particularly in ex vivo samples, micro-CT remains the gold standard.[2][3] By understanding the distinct advantages and limitations of each modality, researchers can make an informed decision to best suit their experimental needs and advance their investigations into vascular biology and disease.

References

Illuminating the Path Forward: A Comparative Guide to Cross-Validating NIR-II Imaging Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the advent of second near-infrared (NIR-II) fluorescence imaging has opened new frontiers in preclinical and clinical research. Offering unprecedented penetration depth and spatial resolution, this technology holds immense promise for applications ranging from early cancer detection to image-guided surgery. However, to fully harness its potential, rigorous cross-validation with established imaging modalities is paramount. This guide provides an objective comparison of NIR-II imaging with Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), and traditional first near-infrared (NIR-I) imaging, supported by experimental data and detailed protocols.

A Brighter Future: The Advantages of NIR-II Imaging

Imaging in the NIR-II window (1000-1700 nm) offers significant advantages over the visible and NIR-I (700-900 nm) spectra. The longer wavelengths of NIR-II light experience less photon scattering and absorption by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. This results in a higher signal-to-background ratio, enabling clearer visualization of anatomical structures and molecular processes.

Quantitative Cross-Validation: Putting NIR-II to the Test

To establish the reliability and accuracy of NIR-II imaging, its findings must be corroborated with data from well-established imaging techniques. The following tables summarize key quantitative comparisons between NIR-II and other modalities in preclinical tumor imaging and angiography.

Table 1: Tumor Imaging Performance
ModalityParameterTypical ValuesKey AdvantagesKey Limitations
NIR-II Tumor-to-Background Ratio (TBR)5 - 40+[1]High sensitivity, real-time imagingLimited penetration in very deep tissues
Spatial Resolution~100 µmHigh resolution for superficial tumorsProbe-dependent specificity
PET % Injected Dose per Gram (%ID/g)1 - 10High sensitivity, quantitativeLower spatial resolution, ionizing radiation
Tumor-to-Background Ratio (TBR)3 - 15Whole-body imagingLimited anatomical information
MRI Spatial Resolution100 - 500 µmExcellent soft tissue contrastLower sensitivity than PET/NIR-II
Tumor Volume (mm³)VariableAnatomical and functional informationLong acquisition times
NIR-I Tumor-to-Background Ratio (TBR)2 - 10Real-time imagingLower penetration and resolution than NIR-II
Penetration Depth< 1 cmEstablished probes availableHigh background signal
Table 2: Angiography Performance
ModalityParameterTypical ValuesKey AdvantagesKey Limitations
NIR-II Vessel Full Width at Half Maximum (FWHM)~150 µmHigh spatial and temporal resolutionRequires exogenous contrast agent
Smallest Resolvable Vessel~30 µmReal-time blood flow dynamicsLimited penetration in deep vasculature
CT Angiography Vessel Full Width at Half Maximum (FWHM)~300 µmHigh-resolution anatomical detailIonizing radiation, requires contrast agent
Spatial Resolution~100 µmWhole-body vascular mappingLimited functional information

Experimental Deep Dive: Protocols for Cross-Validation

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the cross-validation of NIR-II imaging.

Dual-Modal PET/NIR-II Imaging of Tumors

This protocol outlines the simultaneous acquisition of PET and NIR-II fluorescence images using a dual-modal probe targeting a specific cancer biomarker.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Dual-modal PET/NIR-II probe (e.g., ⁶⁸Ga-NOTA-c(RGDyK)-ICG)

  • MicroPET/CT scanner

  • NIR-II imaging system with an InGaAs camera

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Probe Administration: Intravenously inject the dual-modal probe into the tumor-bearing mice at a predetermined dose.

  • PET/CT Imaging: At specified time points post-injection (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.

  • NIR-II Imaging: Immediately following the PET/CT scan, transfer the anesthetized mouse to the NIR-II imaging system. Acquire fluorescence images using an appropriate laser excitation and emission filter set.

  • Image Analysis: Co-register the PET and NIR-II images with the CT images. Quantify the PET signal in regions of interest (ROIs) drawn around the tumor and normal tissues to calculate the %ID/g. Measure the fluorescence intensity in the same ROIs on the NIR-II images to determine the tumor-to-background ratio.

NIR-II Imaging of Tumor Angiogenesis with MRI Correlation

This protocol describes the use of NIR-II imaging to visualize tumor vasculature and its correlation with anatomical information from MRI.

Materials:

  • Tumor-bearing mice

  • NIR-II fluorescent probe targeting angiogenic markers (e.g., VEGFR)

  • High-field small animal MRI scanner

  • NIR-II imaging system

  • MRI contrast agent (e.g., gadolinium-based)

  • Anesthesia

Procedure:

  • MRI Acquisition: Anesthetize the mouse and acquire pre-contrast T1- and T2-weighted MR images of the tumor.

  • NIR-II Probe Injection: While the mouse is still under anesthesia, intravenously inject the NIR-II probe.

  • Dynamic NIR-II Imaging: Immediately begin acquiring a dynamic sequence of NIR-II images to visualize the probe's distribution and accumulation in the tumor vasculature.

  • Post-Contrast MRI: Following NIR-II imaging, administer the MRI contrast agent and acquire post-contrast T1-weighted MR images.

  • Image Co-registration and Analysis: Co-register the NIR-II and MR images. The NIR-II images will highlight the functional vasculature, while the MR images will provide detailed anatomical context of the tumor microenvironment.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying disease is crucial for developing targeted therapies. NIR-II imaging probes can be designed to interact with specific components of signaling pathways, providing a visual readout of their activity.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGFR_Workflow cluster_animal_prep Animal Model Preparation cluster_probe_admin Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Tumor_Implantation Implant EGFR-positive tumor cells in mice Probe_Injection Intravenously inject EGFR-targeting NIR-II probe Tumor_Implantation->Probe_Injection NIRII_Imaging Acquire NIR-II fluorescence images at various time points Probe_Injection->NIRII_Imaging PET_Imaging Perform PET imaging (for dual-modal validation) Probe_Injection->PET_Imaging ROI_Analysis Quantify signal in tumor and normal tissue (TBR) NIRII_Imaging->ROI_Analysis PET_Imaging->ROI_Analysis Histo_Validation Histological validation of EGFR expression in tumor tissue ROI_Analysis->Histo_Validation VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR_dimer VEGFR Dimer (Activated) VEGFR->VEGFR_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR_dimer->PLCg PI3K PI3K VEGFR_dimer->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->Angiogenesis

References

Safety Operating Guide

Navigating the Disposal of NIR-2: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While "NIR-2" refers to the second near-infrared window (1000-1700 nm) utilized in imaging and therapeutic applications, specific chemical compounds used in this window are diverse. The disposal procedures for any substance, including those fluorescent in the this compound range, are dictated by its unique chemical and physical properties, as well as associated hazards.

Important Note: The following guidelines provide a general framework for the disposal of laboratory chemicals. It is imperative to consult the Safety Data Sheet (SDS) for the specific this compound dye or compound being used and to adhere to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.

General Chemical Waste Disposal Protocol

The disposal of any chemical, including this compound active compounds, should be approached systematically to ensure safety and regulatory compliance. The following steps, derived from general laboratory waste management guidelines, provide a procedural overview.[1][2][3]

  • Identification and Classification: Determine the chemical identity and hazard classification of the this compound substance by reviewing its SDS. Note any specific hazards such as flammability, corrosivity, reactivity, or toxicity.

  • Segregation: Never mix incompatible waste streams.[3] this compound waste should be collected separately from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's EHS.

  • Containerization: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3] Do not use acronyms or abbreviations.

  • Labeling: Attach a completed hazardous waste tag to the container. This tag should include the full chemical name, concentration, volume, and any associated hazards.[2]

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is sealed at all times except when adding waste.[3] Secondary containment should be used for liquid waste.

  • Pickup and Disposal: Once the container is full, or if it has been in storage for a designated period, request a waste pickup from your institution's EHS department.

Quantitative Data for Disposal Considerations

The specific quantitative parameters for the disposal of an this compound agent will be found on its Safety Data Sheet. When reviewing the SDS, pay close attention to the following sections for disposal-related information:

Data PointTypical SDS SectionRelevance to Disposal
pH Section 9: Physical and Chemical PropertiesDetermines corrosivity and compatibility with other waste. Aqueous radioactive liquids with a pH ≤2 or ≥12.5 are often considered multihazardous waste.[1]
Flash Point Section 9: Physical and Chemical PropertiesIndicates flammability and dictates proper storage and segregation from ignition sources.
LD50 / LC50 Section 11: Toxicological InformationProvides data on acute toxicity, informing handling precautions and waste categorization.
Ecotoxicity Section 12: Ecological InformationDetails potential environmental harm and may necessitate specific disposal routes to prevent release into the environment.
Regulatory Information Section 15: Regulatory InformationLists waste codes and regulations that apply to the substance.

Experimental Protocol: Waste Accumulation and Labeling

This protocol outlines the standard procedure for accumulating and labeling chemical waste in a laboratory setting, adaptable for this compound compounds.

Materials:

  • Chemically compatible waste container with a secure lid

  • Hazardous waste labels/tags from your institution

  • Permanent marker

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves

Procedure:

  • Container Preparation: Select a clean, empty container made of a material compatible with the this compound waste (e.g., glass, polyethylene).

  • Initial Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in your name, the lab location, and the date.

  • Waste Addition: Carefully pour the this compound waste into the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Content Logging: Each time waste is added, update the label with the chemical name and the estimated volume or mass. Be precise with chemical names; avoid abbreviations.

  • Secure Closure: After each addition, securely fasten the lid of the container.

  • Proper Storage: Place the container in your lab's designated satellite accumulation area, ensuring it is within secondary containment.

  • Requesting Disposal: When the container is full or reaches the institutional time limit for storage, submit a chemical waste pickup request through your EHS department's portal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of an this compound agent.

NIR2_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Toxic, Flammable, Corrosive, etc.) sds->identify_hazards waste_stream Determine Correct Waste Stream (e.g., Hazardous, Non-Hazardous) identify_hazards->waste_stream select_container Select Appropriate Waste Container waste_stream->select_container improper Improper Disposal (Sink, Trash) waste_stream->improper label_container Label Container with Contents & Hazards select_container->label_container accumulate_waste Accumulate Waste in Satellite Area label_container->accumulate_waste full_or_time Container Full or Time Limit Reached? accumulate_waste->full_or_time full_or_time->accumulate_waste No request_pickup Request EHS Waste Pickup full_or_time->request_pickup Yes end End: Waste Disposed by EHS request_pickup->end

Logical workflow for the safe disposal of this compound agents.

References

Essential Safety and Operational Guide for Handling NIR-2 Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with second near-infrared (NIR-2) dyes. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of these compounds in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound dyes, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards associated with many this compound dyes, such as Indocyanine Green (ICG), include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] The following table summarizes the recommended PPE for handling this compound dyes.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] A face shield may be necessary if there is a risk of splashing.
Hand Protection Protective GlovesWear suitable chemical-resistant gloves tested according to EN 374. Nitrile gloves are a common choice for handling dyes and general laboratory chemicals. It is recommended to check with the glove manufacturer for specific breakthrough times and chemical resistance.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or in case of potential splashing, a chemically resistant apron or suit may be appropriate.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation, if dust or aerosols may be generated, or if exposure limits are exceeded.[4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound dyes is essential to maintain a safe working environment.

  • Preparation and Area Setup :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered dyes to avoid inhalation of dust.[2][5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary materials and equipment before handling the dye.

  • Donning PPE :

    • Put on a laboratory coat, followed by safety goggles.

    • Finally, put on the appropriate chemical-resistant gloves.

  • Handling and Preparation of Solutions :

    • Carefully weigh the powdered dye in the fume hood to minimize dust generation.

    • When preparing solutions, add the solvent to the dye slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling :

    • After handling, remove gloves using the proper technique to avoid skin contact with any contaminants.

    • Wash hands thoroughly with soap and water.

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound dye waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, clearly labeled hazardous waste container.

    • Liquid waste, such as unused dye solutions or contaminated solvents, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling and Storage :

    • Label all waste containers with "Hazardous Waste" and the full chemical name of the this compound dye.

    • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal :

    • Dispose of all chemical waste through your institution's Environmental Health & Safety (EHS) office. Do not pour this compound dye solutions down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling of this compound dyes, from preparation to disposal.

NIR2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Set up Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh_dye Weigh Powdered Dye don_ppe->weigh_dye Proceed to Handling prep_solution Prepare Dye Solution weigh_dye->prep_solution clean_area Clean Work Area & Equipment prep_solution->clean_area After Experiment doff_ppe Remove PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Solid & Liquid Waste in Labeled Containers wash_hands->collect_waste Final Step store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Procedural workflow for safe handling of this compound dyes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.